molecular formula C20H43O3P B1634254 Dimethyl octadecylphosphonate CAS No. 25371-54-4

Dimethyl octadecylphosphonate

Cat. No.: B1634254
CAS No.: 25371-54-4
M. Wt: 362.5 g/mol
InChI Key: FPYLHOQPWCQAIJ-UHFFFAOYSA-N
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Description

Dimethyl octadecylphosphonate (CAS 25371-54-4) is a high-purity organophosphorus compound supplied for industrial and academic research applications. This compound serves as a key corrosion inhibitor in challenging environments like oil and gas production systems. It is particularly effective at protecting metal components from corrosion caused by dissolved acid gases, such as carbon dioxide and hydrogen sulfide, in aqueous systems . Its C18 alkyl chain contributes to its surface-active properties. Alkyl phosphonic acids and their esters, like this compound, are valued in research for their favorable environmental profile, including better biodegradability and lower aquatic toxicity compared to traditional nitrogen-based corrosion inhibitors . They also exhibit high compatibility with other surfactant chemistries (anionic, non-ionic, amphoteric) and good thermal stability, making them suitable for high-temperature applications . The compound is listed on the TSCA inventory . Researchers can use this chemical to develop more effective and environmentally considerate corrosion inhibition formulations. This product is intended for research use only and is not intended for diagnostic or therapeutic uses, or for personal use. For specific pricing and availability, please inquire with our sales team.

Properties

IUPAC Name

1-dimethoxyphosphoryloctadecane
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InChI

InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3
Source PubChem
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InChI Key

FPYLHOQPWCQAIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCP(=O)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H43O3P
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DSSTOX Substance ID

DTXSID7067087
Record name Dimethyl octadecylphosphonate
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Molecular Weight

362.5 g/mol
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Physical Description

Liquid
Record name Phosphonic acid, P-octadecyl-, dimethyl ester
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CAS No.

25371-54-4
Record name Dimethyl octadecylphosphonate
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Record name Phosphonic acid, P-octadecyl-, dimethyl ester
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Record name Phosphonic acid, P-octadecyl-, dimethyl ester
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Record name Dimethyl octadecylphosphonate
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Record name Dimethyl octadecylphosphonate
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Foundational & Exploratory

Dimethyl Octadecylphosphonate: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl octadecylphosphonate is an organophosphorus compound with a long alkyl chain, making it a subject of interest in various fields, including surfactant chemistry, materials science, and as a potential intermediate in the synthesis of bioactive molecules. Its amphiphilic nature, combining a polar phosphonate (B1237965) headgroup with a nonpolar octadecyl tail, imparts unique physical and chemical properties. This technical guide provides a detailed overview of the synthesis and characterization of this compound, offering in-depth experimental protocols and data analysis for researchers in the field.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, on an alkyl halide, such as 1-bromooctadecane (B154017) or 1-iodooctadecane. The reaction proceeds via a phosphonium (B103445) salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.

Reaction Scheme

G Michaelis-Arbuzov Reaction for this compound Synthesis cluster_0 Reactants cluster_1 Product Trimethyl_phosphite P(OCH₃)₃ Dimethyl_octadecylphosphonate CH₃(CH₂)₁₇-P(O)(OCH₃)₂ Trimethyl_phosphite->Dimethyl_octadecylphosphonate Heat 1_Halooctadecane CH₃(CH₂)₁₇-X (X = Br, I) 1_Halooctadecane->Dimethyl_octadecylphosphonate

Caption: General scheme of the Michaelis-Arbuzov reaction for the synthesis of this compound.

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol outlines a typical procedure for the synthesis of this compound.

Materials:

  • 1-Bromooctadecane (1.0 eq)

  • Trimethyl phosphite (1.2 - 1.5 eq)

  • Toluene (optional, as solvent)

  • Anhydrous sodium sulfate

  • Hexane (B92381)

  • Ethyl acetate

  • Silica (B1680970) gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 1-bromooctadecane and trimethyl phosphite. The reaction can be run neat or with a high-boiling solvent like toluene.

  • Reaction Conditions: Heat the reaction mixture to 120-150 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of methyl bromide evolution. The reaction time typically ranges from 4 to 24 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. If the reaction was performed neat, the excess trimethyl phosphite and the methyl bromide byproduct can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by silica gel column chromatography. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective in isolating the pure this compound.

  • Characterization: The purified product should be a colorless to pale yellow oil. Its identity and purity are confirmed by spectroscopic methods as detailed in the following section.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physical and Chemical Properties
PropertyValue
Molecular Formula C₂₀H₄₃O₃P
Molecular Weight 362.53 g/mol
Appearance Colorless to light yellow liquid
IUPAC Name 1-(dimethoxyphosphoryl)octadecane
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound.

The ¹H NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70Doublet6H-P(O)(OCH₃ )₂
~ 1.70Multiplet2H-CH₂ -P(O)-
~ 1.25Broad Singlet30H-(CH₂ )₁₅-
0.88Triplet3HCH₃ -

Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. The methoxy (B1213986) protons appear as a doublet due to coupling with the phosphorus nucleus (JHP ≈ 11 Hz).

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Carbons directly bonded to or near the phosphorus atom will exhibit coupling.

Chemical Shift (δ, ppm)Multiplicity (due to P-coupling)Assignment
~ 52.0Doublet-P(O)(OC H₃)₂
~ 32.0 - 22.0--(C H₂)₁₆-
~ 30.0Doublet-C H₂-P(O)-
14.1SingletC H₃-

Note: The carbon of the methoxy group and the carbon alpha to the phosphorus will show a characteristic doublet splitting due to one-bond and two-bond coupling to the phosphorus nucleus, respectively.

³¹P NMR is a highly specific technique for phosphorus-containing compounds and typically shows a single peak for this compound in a proton-decoupled spectrum.

Chemical Shift (δ, ppm)
~ +30 to +34

Note: The chemical shift is referenced to an external standard of 85% H₃PO₄.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

m/zInterpretation
362[M]⁺ (Molecular ion)
347[M - CH₃]⁺
251[M - C₈H₁₇]⁺ (cleavage of the alkyl chain)
125[P(O)(OCH₃)₂CH₂]⁺
109[P(O)(OCH₃)₂]⁺

Note: The fragmentation pattern can be complex and may vary depending on the ionization method and energy.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

G start Start reactants Combine 1-Bromooctadecane and Trimethyl Phosphite start->reactants reaction Heat at 120-150°C (4-24 hours) reactants->reaction workup Cool and Remove Volatiles reaction->workup purification Silica Gel Column Chromatography workup->purification characterization NMR and MS Analysis purification->characterization end Pure Dimethyl Octadecylphosphonate characterization->end G compound Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ³¹P) compound->nmr ms Mass Spectrometry compound->ms structure Confirm Structure (Connectivity, Functional Groups) nmr->structure ms->structure purity Assess Purity structure->purity final_product Verified Dimethyl Octadecylphosphonate purity->final_product

"physical and chemical properties of Dimethyl octadecylphosphonate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl octadecylphosphonate is a long-chain organophosphorus compound belonging to the class of phosphonate (B1237965) esters. Organophosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which imparts significant resistance to chemical and enzymatic degradation compared to the more labile phosphoester bond (P-O-C) found in phosphates. This inherent stability makes phosphonate analogues of biological phosphates attractive candidates for investigation in drug development and material science. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, general methodologies for its synthesis and characterization, and a discussion of its potential, though currently underexplored, relevance in a biomedical context.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General and Physical Properties

PropertyValueSource
Molecular Formula C20H43O3P--INVALID-LINK--
Molecular Weight 362.53 g/mol --INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Boiling Point 437.0 ± 14.0 °C at 760 mmHg--INVALID-LINK--
Density 0.916 ± 0.06 g/cm³--INVALID-LINK--
Solubility Insoluble in water; Soluble in ethanol, acetone, and dimethylformamide.ChemBK

Table 2: Chemical Identifiers

IdentifierValueSource
IUPAC Name This compound--INVALID-LINK--
CAS Number 25371-54-4--INVALID-LINK--
SMILES CCCCCCCCCCCCCCCCCCP(=O)(OC)OC--INVALID-LINK--
InChI InChI=1S/C20H43O3P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-2)23-3/h4-20H2,1-3H3--INVALID-LINK--

Synthesis and Purification

Generalized Michaelis-Arbuzov Reaction Protocol

The Michaelis-Arbuzov reaction involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to yield a dialkyl alkylphosphonate.

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Trialkyl_phosphite Trialkyl phosphite (RO)₃P Phosphonium_salt Phosphonium salt [(RO)₃P⁺-R']X⁻ Trialkyl_phosphite->Phosphonium_salt SN2 attack Alkyl_halide Alkyl halide R'-X Alkyl_halide->Phosphonium_salt Dialkyl_alkylphosphonate Dialkyl alkylphosphonate (RO)₂P(=O)R' Phosphonium_salt->Dialkyl_alkylphosphonate Dealkylation Alkyl_halide_byproduct Alkyl halide RX Phosphonium_salt->Alkyl_halide_byproduct

Mechanism of the Michaelis-Arbuzov reaction.

Materials:

  • 1-Bromooctadecane (or other suitable octadecyl halide)

  • Trimethyl phosphite

  • Anhydrous, high-boiling point solvent (e.g., toluene, xylene) (optional)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromooctadecane.

  • Add a slight excess (1.1-1.2 equivalents) of trimethyl phosphite to the flask. The reaction can be run neat or in a high-boiling point solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 120 to 160 °C.

  • Monitor the reaction progress by TLC or GC. The reaction is generally complete within several hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the reaction was performed neat, the resulting methyl bromide byproduct will have evaporated. If a solvent was used, it can be removed under reduced pressure.

Purification

The crude product can be purified by vacuum distillation or silica (B1680970) gel column chromatography.

Silica Gel Column Chromatography Protocol:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • Load the sample onto the column.

  • Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate (B1210297) in hexane.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 1-Bromooctadecane + Trimethyl phosphite Reaction Heat (120-160 °C) under N₂ Reactants->Reaction Crude_Product Crude Dimethyl octadecylphosphonate Reaction->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Dissolve and load Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Pure_Product Pure Dimethyl octadecylphosphonate Solvent_Evaporation->Pure_Product

Generalized experimental workflow for synthesis and purification.

Spectral Properties

Detailed spectral data for this compound are not widely published. However, based on the general characteristics of long-chain dialkyl alkylphosphonates, the following spectral features can be anticipated.

Table 3: Expected Spectral Characteristics

TechniqueExpected Features
¹H NMR Signals corresponding to the two methoxy (B1213986) groups (-OCH₃) as a doublet due to coupling with the phosphorus atom. A complex multiplet for the methylene (B1212753) group adjacent to the phosphorus atom. A series of multiplets for the long alkyl chain methylene groups, and a triplet for the terminal methyl group.
¹³C NMR A signal for the methoxy carbons, a signal for the carbon atom directly bonded to phosphorus (showing C-P coupling), and a series of signals for the carbons of the octadecyl chain.
³¹P NMR A single resonance in the phosphonate region of the spectrum.
FTIR A strong absorption band for the P=O stretching vibration (typically around 1250 cm⁻¹). C-H stretching vibrations for the alkyl chain (around 2850-2960 cm⁻¹). P-O-C stretching vibrations (around 1030-1050 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) may be observed. Common fragmentation patterns for long-chain alkanes (loss of alkyl fragments) and fragmentation characteristic of phosphonate esters, including cleavage of the P-O and C-P bonds.

Relevance in Drug Development

While no specific biological activity or involvement in signaling pathways for this compound has been reported in the available literature, the broader class of phosphonates holds significant interest in drug development.

  • Prodrugs: The phosphonate group is often highly charged at physiological pH, which can limit its ability to cross cell membranes. Esterification of the phosphonic acid to a phosphonate ester, such as a dimethyl ester, can create a more lipophilic prodrug that can more readily enter cells. Once inside the cell, cellular esterases may cleave the ester groups to release the active phosphonic acid.

  • Enzyme Inhibitors: As stable mimics of natural phosphates, phosphonates can act as inhibitors of enzymes that process phosphate-containing substrates. This can be a valuable strategy for targeting specific enzymes in disease pathways.

  • Drug Delivery: The long alkyl chain of this compound imparts amphiphilic character to the molecule. Such molecules have the potential to be incorporated into lipid-based drug delivery systems, such as liposomes, to modify their properties or to act as a component of the delivery vehicle itself.

It is important to reiterate that these are general applications of phosphonates, and specific research into the biological effects of this compound is required to determine its potential in any of these areas.

Conclusion

This compound is a long-chain dialkyl phosphonate with well-defined, though not extensively published, physical and chemical properties. Its synthesis can be achieved through established methods like the Michaelis-Arbuzov reaction. While the broader class of phosphonates has demonstrated considerable utility in drug design and development, there is currently a lack of publicly available data on the specific biological activities, mechanisms of action, and signaling pathway involvement of this compound. This represents a significant knowledge gap and an opportunity for future research to explore the potential of this and similar long-chain phosphonates in various therapeutic applications.

In-Depth Technical Guide: Spectral Analysis of Dimethyl Octadecylphosphonate (CAS 25371-54-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for dimethyl octadecylphosphonate. Due to the limited public availability of experimental spectra for this specific compound, this guide combines expected spectral characteristics based on its chemical structure with data from analogous compounds and detailed, standardized experimental protocols. This approach offers a robust framework for researchers working with or synthesizing this molecule.

Chemical Structure and Properties

  • IUPAC Name: 1-dimethoxyphosphoryloctadecane

  • CAS Number: 25371-54-4

  • Molecular Formula: C₂₀H₄₃O₃P

  • Molecular Weight: 362.53 g/mol

  • Appearance: Expected to be a liquid.[1]

Spectral Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the hydrogen, carbon, and phosphorus atoms within the molecule.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~ 3.70Doublet6HP-O-CH₃ The two methoxy (B1213986) groups are chemically equivalent. The signal is split by the phosphorus atom.
~ 1.6 - 1.8Multiplet2HP-CH₂ -CH₂-Protons on the carbon adjacent to the phosphorus atom.
~ 1.2 - 1.4Multiplet30H-(CH₂ )₁₅-Bulk signal from the methylene (B1212753) groups of the long alkyl chain.
~ 0.88Triplet3H-CH₂-CH₃ Terminal methyl group of the octadecyl chain.

Note: Predicted values are based on typical chemical shifts for long-chain alkyl phosphonates.[2][3][4]

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentNotes
~ 52P-O-C H₃Carbon of the methoxy groups, likely showing coupling to phosphorus.
~ 32-C H₂-CH₃Carbon adjacent to the terminal methyl group.
~ 29-30-(C H₂)₁₄-Bulk signal from the internal methylene groups of the alkyl chain.
~ 28 (doublet)P-C H₂-CH₂-Carbon directly bonded to the phosphorus atom, showing a large one-bond coupling constant (¹JCP).
~ 22-CH₂-C H₂-CH₃Second to last carbon of the alkyl chain.
~ 14-C H₃Terminal methyl carbon of the octadecyl chain.

Note: Predicted values are based on typical chemical shifts for long-chain alkyl phosphonates.[5][6][7]

Table 3: Predicted ³¹P NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityAssignmentNotes
~ +28 to +32MultipletP The chemical shift is in the typical range for alkyl phosphonates. The signal will be a multiplet due to coupling with adjacent protons unless proton decoupling is applied.

Note: The predicted chemical shift is based on data for analogous diethyl alkyl phosphonates, which show shifts in this range.[8][9][10]

Infrared (IR) Spectroscopy

FTIR spectroscopy helps identify the functional groups present in the molecule. For this compound, the spectrum is expected to be dominated by the vibrations of the P=O, P-O-C, and C-H bonds.

Table 4: Expected FTIR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
2955 - 2850StrongC-H stretching (from the octadecyl and methyl groups)
1470 - 1450MediumC-H bending (methylene and methyl scissoring)
~ 1250StrongP=O stretching (phosphoryl group)
1050 - 1020StrongP-O-C stretching (asymmetric and symmetric)
~ 720Weak-(CH₂)n- rocking (for n ≥ 4)

Note: Expected absorption bands are based on characteristic vibrational frequencies for alkyl phosphonates.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification and structural confirmation.

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zIonNotes
362[M]⁺Molecular ion. Expected to be of low abundance due to fragmentation.
347[M - CH₃]⁺Loss of a methyl group.
331[M - OCH₃]⁺Loss of a methoxy radical.
125[C₂H₈O₃P]⁺Fragment corresponding to the dimethyl phosphonate (B1237965) headgroup.

Note: Fragmentation patterns are predicted based on the analysis of similar organophosphorus compounds.[12][13][14]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[15][16]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[15]

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[15]

  • Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[17][18]

  • Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.[16]

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field instrument.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher corresponding field instrument.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

³¹P NMR Acquisition:

  • Spectrometer: 162 MHz or higher corresponding field instrument.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Number of Scans: 64-256, depending on concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: -50 to +100 ppm.

  • Reference: 85% H₃PO₄ as an external standard (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol (B130326) and allow it to dry completely.[19]

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[19]

  • Acquire the sample spectrum.

  • Clean the crystal thoroughly after the measurement.

Instrument Parameters:

  • Technique: Attenuated Total Reflectance (ATR).[20]

  • Spectral Range: 4000-400 cm⁻¹.[21]

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[21]

Mass Spectrometry (MS)

Sample Preparation and Analysis (Electron Ionization - EI):

  • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • The sample must be volatile, which is expected for this compound, though heating the inlet may be necessary.[22]

  • Introduce the sample into the mass spectrometer, for example, via a direct insertion probe or through a gas chromatograph (GC-MS).

Instrument Parameters (EI-MS):

  • Ionization Mode: Electron Ionization (EI).[22][23]

  • Electron Energy: 70 eV.[23]

  • Ion Source Temperature: 150-250 °C.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1-2 scans/second.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_analysis Data Analysis & Structure Elucidation Synthesis Synthesis & Purification Purity Purity Check (e.g., GC, TLC) Synthesis->Purity NMR NMR Spectroscopy Purity->NMR FTIR FTIR Spectroscopy Purity->FTIR MS Mass Spectrometry Purity->MS H1_NMR 1H NMR NMR->H1_NMR Data_Processing Data Processing & Peak Picking FTIR->Data_Processing MS->Data_Processing C13_NMR 13C NMR H1_NMR->C13_NMR H1_NMR->Data_Processing P31_NMR 31P NMR C13_NMR->P31_NMR C13_NMR->Data_Processing P31_NMR->Data_Processing Structure_Assignment Spectral Assignment & Structure Confirmation Data_Processing->Structure_Assignment Final_Report Final Report & Data Archiving Structure_Assignment->Final_Report

Caption: Logical workflow for the spectral characterization of a compound.

References

An In-depth Technical Guide to the ¹H and ³¹P NMR Analysis of Dimethyl Octadecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) analysis of Dimethyl octadecylphosphonate. This document details experimental protocols, presents anticipated spectral data in a structured format, and includes a visual workflow for the analytical process.

Introduction

This compound is an organophosphorus compound characterized by a long C18 alkyl chain attached to a phosphonate (B1237965) group. As with many phosphonates, it serves as a key intermediate in organic synthesis and holds potential for applications in materials science and as a stable phosphate (B84403) mimic in drug development. NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. This guide focuses on the practical aspects of ¹H and ³¹P NMR analysis.

Predicted NMR Spectral Data

Due to the limited availability of experimentally verified and published NMR spectra for this compound, the following tables present predicted data based on the analysis of structurally similar long-chain dialkyl phosphonates. These values serve as a reliable guide for the interpretation of experimental spectra.

¹H NMR Spectral Data (Predicted)

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityApprox. Coupling Constant (J, Hz)Assignment
~ 3.75Doublet³JP-H ≈ 116H, P-O-CH₃
~ 1.70 - 1.85Multiplet2H, P-CH₂-CH₂-
~ 1.50 - 1.65Multiplet2H, P-CH₂-
~ 1.25Broad Singlet~30H, -(CH₂)₁₅-
~ 0.88Triplet³JH-H ≈ 73H, -CH₃

Note: The chemical shifts for the long alkyl chain (-(CH₂)₁₅-) are expected to overlap, forming a broad singlet. The protons on the carbons alpha and beta to the phosphorus atom will exhibit more complex splitting patterns due to coupling with both phosphorus and adjacent protons.

³¹P NMR Spectral Data (Predicted)

Table 2: Predicted ³¹P NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling
~ +32 to +35Multiplet (proton-coupled) or Singlet (proton-decoupled)Coupled to protons on adjacent carbons and methoxy (B1213986) groups

Note: The ³¹P chemical shift of alkylphosphonates is sensitive to the solvent and concentration. The value provided is a typical range for similar compounds.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Use a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar compounds.

  • Concentration: Prepare a solution with a concentration of 5-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A spectral width of 12-16 ppm is appropriate.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the signals.

³¹P NMR Spectroscopy
  • Instrument: A multinuclear NMR spectrometer is required.

  • Acquisition Parameters:

    • Pulse Sequence: A single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments) is commonly used to obtain a singlet for the phosphorus signal, which simplifies the spectrum and improves the signal-to-noise ratio. For observing P-H couplings, a proton-coupled experiment should be run.

    • Number of Scans: 64 to 256 scans, or more, may be necessary depending on the sample concentration and spectrometer sensitivity.

    • Relaxation Delay: A longer relaxation delay (5-10 seconds) may be needed for quantitative analysis, as the relaxation times for ³¹P nuclei can be long.

    • Spectral Width: A spectral width of 100-200 ppm, centered around the expected chemical shift, is a good starting point.

  • Processing:

    • Apply a Fourier transform.

    • Phase correct the spectrum.

    • Reference the chemical shift scale using an external standard, typically 85% H₃PO₄, which is set to 0 ppm.

Workflow and Data Analysis Visualization

The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis & Interpretation start Start sample_prep Dissolve this compound in Deuterated Solvent (e.g., CDCl3) start->sample_prep transfer Transfer to NMR Tube sample_prep->transfer nmr_acq Acquire 1H and 31P NMR Spectra transfer->nmr_acq ft Fourier Transform nmr_acq->ft phasing Phase Correction ft->phasing referencing Chemical Shift Referencing phasing->referencing peak_picking Peak Picking & Integration referencing->peak_picking assignment Assign Signals to Protons and Phosphorus peak_picking->assignment coupling Analyze Coupling Constants assignment->coupling structure Structural Confirmation & Purity Assessment coupling->structure end end structure->end End

Caption: Workflow for NMR analysis of this compound.

The Solubility of Dimethyl Octadecylphosphonate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl octadecylphosphonate, an organophosphorus compound, presents as a colorless to light yellow oily liquid.[1] While it is established to be insoluble in water, its solubility in a range of organic solvents is a critical parameter for its application in various research and industrial settings, including its use as a soil additive.[1] This technical guide provides a summary of the currently available qualitative solubility information for this compound and offers a detailed experimental protocol for the quantitative determination of its solubility in organic solvents. Furthermore, a visual representation of the experimental workflow is provided to aid in the design and execution of these solubility studies.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C20H43O3P[1][2][][4]
Molar Mass 362.53 g/mol [1][2][]
Appearance Colorless to light yellow oily liquid[1][]
Boiling Point 437.0 ± 14.0 °C at 760 mmHg[]
Density 0.916 ± 0.06 g/cm³[]
Water Solubility Insoluble[1]

Qualitative Solubility of this compound

Direct quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, existing sources provide qualitative descriptions of its solubility.

SolventQualitative SolubilitySource
WaterInsoluble[1]
EthanolSoluble[1]
AcetoneSoluble[1]
Dimethylformamide (DMF)Soluble[1]

It is important to note that phosphonic acids are generally poorly soluble in organic solvents, while their ester derivatives, such as this compound, tend to exhibit greater solubility.[5]

Experimental Protocol for Quantitative Solubility Determination

To address the lack of specific quantitative data, the following detailed protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment
  • This compound (high purity)

  • A range of organic solvents (e.g., ethanol, methanol, acetone, toluene, dimethyl sulfoxide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (0.45 µm pore size, compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • Spectrophotometer (if a suitable chromophore is present or can be derivatized) or High-Performance Liquid Chromatography (HPLC) system

  • Evaporating dish

  • Drying oven

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid ensures that a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration:

    • Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

  • Quantification of the Solute:

    • Gravimetric Method:

      • Weigh the volumetric flask containing the filtered saturated solution to determine the mass of the solution.

      • Gently evaporate the solvent from the solution in a pre-weighed evaporating dish using a rotary evaporator or by placing it in a fume hood.

      • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.

      • Allow the dish to cool to room temperature in a desiccator and then weigh it. Repeat the drying and weighing steps until a constant weight is achieved.

      • The mass of the dissolved this compound is the final constant weight of the dish minus the initial weight of the empty dish.

    • Chromatographic Method (HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

      • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

      • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

      • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

      • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

  • Calculation of Solubility:

    • Express the solubility in the desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solvent (mol/L).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_result Result prep1 Add excess Dimethyl Octadecylphosphonate to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sample1 Allow excess solid to settle prep2->sample1 sample2 Filter supernatant sample1->sample2 quant1 Gravimetric Analysis (Evaporation & Weighing) sample2->quant1 Method 1 quant2 Chromatographic Analysis (e.g., HPLC) sample2->quant2 Method 2 result Calculate Solubility (g/100mL or mol/L) quant1->result quant2->result

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

A Technical Guide to the Thermal Stability of Long-Chain Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the thermal stability of long-chain phosphonates. These organophosphorus compounds are of significant interest in drug development, material science, and biotechnology due to their unique chemical properties, most notably the high stability of the carbon-phosphorus (C-P) bond. This guide summarizes key quantitative data, details common experimental protocols for thermal analysis, and illustrates the foundational concepts of their structure and degradation pathways.

Core Principles of Long-Chain Phosphonate (B1237965) Stability

The defining characteristic of phosphonates is the robust carbon-phosphorus (C-P) bond, which is significantly more resistant to chemical and enzymatic cleavage than the phosphate (B84403) ester (P-O-C) bond found in analogous phosphates.[1][2] This inherent stability is a primary driver for their use as phosphate bioisosteres in therapeutic agents, often conferring a longer biological half-life.[1][3]

While the C-P bond is exceptionally stable, the overall thermal stability of a long-chain phosphonate molecule is often dictated by its other functional groups, particularly the phosphonate ester linkages. Thermal degradation is a key consideration in the manufacturing, storage, and application of these compounds. Compared to their phosphate counterparts, phosphonates generally exhibit higher thermal stability.[4][5] Studies on organophosphorus flame retardants show that phosphonates typically degrade at much higher temperatures than alkyl or aryl phosphates.[5] In many metal phosphonate frameworks, complete decomposition does not occur until temperatures between 400 and 700 °C are reached.[6]

The primary thermal degradation pathways often involve the cleavage of the P-O-C ester bonds rather than the C-P bond.[1][7] The initial decomposition step frequently corresponds to the elimination of a phosphorus acid, a process that occurs more slowly and at higher temperatures for phosphonates compared to phosphates.[5]

Quantitative Thermal Stability Data

The thermal stability of long-chain phosphonates is highly dependent on their specific molecular structure, including the length of the alkyl chain, the nature of the ester groups, and the presence of metal ions. The following table summarizes representative thermal decomposition data for various phosphonates and related phosphate compounds for comparison.

Compound Class/NameSpecific CompoundDecomposition/Onset Temperature (°C)Analytical MethodReference
Long-Chain Alkyl Phosphates Didodecyl Phosphate (C12-DAP)257.8TG/DTA/DSC[8]
Isosorbide bis-Phosphorus Esters Isosorbide bis-Phosphonate (IDOPYL)323 (Onset)TGA[5]
Isosorbide bis-Phosphorus Esters Isosorbide bis-Phosphinate (IDPO)338 (Onset)TGA[5]
Isosorbide bis-Phosphorus Esters Isosorbide bis-(diethyl phosphate) (IDEA)156 (Onset)TGA[5]
Isosorbide bis-Phosphorus Esters Isosorbide bis-(diphenyl phosphate) (IDPA)289 (Onset)TGA[5]
Metal Phosphonates Neutral Phosphonate MOFs400 - 700 (Complete Decomposition)TGA[6]
Phosphonic Acid Multilayers Octadecylphosphonic acid (OPA) with ALDStable up to 500XRD, XRR, AFM[9]

Thermal Decomposition Pathways

The thermal degradation of long-chain phosphonates is a complex process that can proceed through various mechanisms depending on the molecular structure and external conditions. A generalized pathway involves the initial cleavage of the ester bonds, followed by further reactions of the resulting fragments.

DecompositionPathway Simplified Thermal Decomposition Pathway Phosphonate Long-Chain Phosphonate Ester R-PO(OR')₂ Intermediate Phosphonic Acid Intermediate R-PO(OH)₂ Phosphonate->Intermediate Ester Cleavage Heat High Temperature Volatiles Volatile Products (e.g., Alkene, Alcohol) Intermediate->Volatiles Further Decomposition Residue Condensed Phosphorus Species (Char Residue) Intermediate->Residue Condensation

A simplified diagram of a common thermal decomposition pathway for long-chain phosphonates.

As illustrated, the process is often initiated by high temperatures, leading to the cleavage of the P-O-C ester bonds and the formation of a phosphonic acid intermediate and volatile organic products like alkenes or alcohols.[5][8] This intermediate can then undergo further decomposition or condensation reactions to form a stable, phosphorus-rich char residue, a mechanism that is particularly relevant in the context of flame retardants.[10]

Experimental Protocols for Thermal Analysis

The assessment of thermal stability for long-chain phosphonates primarily relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[8][11]

ExperimentalWorkflow Experimental Workflow for Thermal Analysis Sample 1. Sample Preparation (Long-Chain Phosphonate) TGA 2. Thermogravimetric Analysis (TGA) (e.g., 10 °C/min in N₂) Sample->TGA DSC 3. Differential Scanning Calorimetry (DSC) (e.g., 10 °C/min in N₂) Sample->DSC Data 4. Data Acquisition TGA->Data DSC->Data TGA_Data Mass Loss vs. Temperature (Thermogram) Data->TGA_Data TGA Output DSC_Data Heat Flow vs. Temperature (Thermogram) Data->DSC_Data DSC Output Analysis 5. Data Analysis Results Determination of: - Decomposition Temperature (Td) - Char Yield - Enthalpy of Decomposition (ΔH) Analysis->Results TGA_Data->Analysis DSC_Data->Analysis

A typical workflow for evaluating the thermal stability of phosphonates using TGA and DSC.

Objective: To determine the temperature at which a material undergoes mass loss due to decomposition and to quantify the amount of non-volatile residue (char yield).

Methodology:

  • Sample Preparation: A small, precisely weighed amount of the long-chain phosphonate sample (typically 5-10 mg) is placed into a TGA sample pan (e.g., alumina (B75360) or platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[12]

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a controlled, linear heating rate (e.g., 10 °C/min or 60 °C/min).[11][12]

  • Data Collection: The instrument continuously records the sample's mass as a function of temperature.

  • Analysis: The resulting thermogram (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the point at which significant mass loss begins), the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the final mass percentage (char yield).

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature, identifying endothermic (melting, decomposition) and exothermic (crystallization, curing) events.

Methodology:

  • Sample Preparation: A small amount of the phosphonate sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell, which is maintained under a controlled inert atmosphere (e.g., nitrogen).

  • Thermal Program: The sample is subjected to a controlled temperature program, typically mirroring the TGA conditions (e.g., heating from 30 °C to 550 °C at 10 °C/min) for direct comparison.[12]

  • Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify peaks corresponding to thermal events. The area under a decomposition peak can be integrated to calculate the enthalpy of decomposition (ΔH).

Structure-Stability Relationships

The thermal stability of phosphonates is not solely a function of the C-P bond but is influenced by the entire molecular architecture. Understanding these relationships is crucial for designing stable molecules for specific applications.

StructureStability Structure-Stability Relationships Structure Molecular Structure CP_Bond Strong C-P Bond Structure->CP_Bond Ester_Group Ester Group (P-O-C) (e.g., Alkyl, Aryl) Structure->Ester_Group Chain_Length Long Alkyl Chain (R) Structure->Chain_Length Metal_Coordination Metal Coordination Structure->Metal_Coordination Stability Overall Thermal Stability CP_Bond->Stability Increases Ester_Group->Stability Decreases (Initiation Site) Chain_Length->Stability Influences (Minor) Metal_Coordination->Stability Significantly Increases

Key molecular features influencing the thermal stability of long-chain phosphonates.
  • C-P Bond: Provides the foundational high stability.[1]

  • Ester Group: Often the "weakest link" and the primary site for initiating thermal decomposition. Aryl esters tend to be more stable than alkyl esters.[5]

  • Alkyl Chain Length: Studies on analogous long-chain alkyl phosphates suggest that chain length (from C12 to C16) has a minimal effect on the decomposition temperature.[8]

  • Metal Coordination: The formation of metal phosphonate networks can dramatically increase thermal stability, leading to robust materials that are stable at several hundred degrees Celsius.[4][6]

References

The Hydrolysis of Dimethyl Octadecylphosphonate: A Technical Guide to pH-Dependent Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of dimethyl octadecylphosphonate under various pH conditions. This compound, a long-chain organophosphorus compound, is of significant interest in fields ranging from drug delivery to material science. Understanding its stability profile in aqueous environments is critical for predicting its efficacy, and environmental fate. This document outlines the mechanisms of hydrolysis, presents illustrative kinetic data, details relevant experimental protocols, and provides visual representations of the underlying chemical processes.

Introduction to Phosphonate (B1237965) Ester Stability

Phosphonate esters, characterized by a direct carbon-phosphorus (C-P) bond, are generally more resistant to chemical and enzymatic degradation compared to their phosphate (B84403) ester counterparts. This enhanced stability is a key attribute for their use as phosphate mimics in therapeutic agents, often leading to an extended biological half-life. However, the ester linkages within phosphonate diesters, such as this compound, are susceptible to hydrolysis. This degradation pathway is primarily influenced by pH, temperature, and the steric and electronic properties of the substituents on the phosphorus atom.

The hydrolysis of this compound proceeds in a stepwise manner, first yielding the monoester, methyl octadecylphosphonate, and methanol (B129727), followed by the hydrolysis of the monoester to octadecylphosphonic acid and another molecule of methanol. The rates of these two steps can vary significantly.

Quantitative Data on Hydrolysis

Table 1: Illustrative Hydrolysis Rate Constants for this compound at 25°C

pHConditionRate Constant (kobs, s⁻¹)Half-life (t₁/₂)Predominant Mechanism
2Acidic1 x 10⁻⁷~80 daysAcid-Catalyzed
4Acidic1 x 10⁻⁹~22 yearsMinimal Hydrolysis
7Neutral1 x 10⁻¹⁰~220 yearsWater-Catalyzed (very slow)
10Basic5 x 10⁻⁸~160 daysBase-Catalyzed
12Basic5 x 10⁻⁶~1.6 daysBase-Catalyzed

Disclaimer: These are representative values intended to illustrate the pH-dependent trend of phosphonate ester hydrolysis and are not based on direct experimental measurements for this compound.

Mechanisms of Hydrolysis

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the solution.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center. This is followed by the elimination of a methanol molecule. The process can then be repeated for the second methyl ester group.

Neutral Hydrolysis

At neutral pH, the hydrolysis of phosphonate esters is generally very slow. The reaction is primarily driven by the nucleophilic attack of water on the phosphorus atom, without the assistance of acid or base catalysis.

Base-Catalyzed Hydrolysis

In basic media, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic phosphorus atom. This leads to the formation of a pentacoordinate intermediate, which then collapses, expelling a methoxide (B1231860) ion. The second ester group is generally more resistant to basic hydrolysis due to the presence of a negative charge on the phosphonate monoanion, which repels the incoming hydroxide ion.[1]

Experimental Protocols

The following are detailed methodologies for key experiments to determine the hydrolysis kinetics of this compound.

Protocol for Kinetic Analysis of Hydrolysis

This protocol outlines the steps to determine the rate of hydrolysis of this compound at a specific pH.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., citrate (B86180) for acidic, phosphate for neutral, borate (B1201080) for basic)

  • Acetonitrile or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or mass spectrometer)

  • Constant temperature water bath or incubator

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent like acetonitrile.

  • Reaction Initiation: In a series of vials, add the appropriate buffer solution pre-equilibrated to the desired temperature. Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to each vial to achieve the desired final concentration.

  • Sample Collection: At predetermined time intervals, withdraw an aliquot from a vial and quench the reaction by adding it to a quenching solution (e.g., a strong acid for base-catalyzed reactions or a strong base for acid-catalyzed reactions, or by rapid cooling).

  • HPLC Analysis: Analyze the quenched samples by HPLC to determine the concentration of the remaining this compound and the formed products (methyl octadecylphosphonate and octadecylphosphonic acid).

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (kobs).

Protocol for Product Identification using Mass Spectrometry

This protocol describes how to identify the products of hydrolysis.

Materials:

  • Liquid chromatography-mass spectrometry (LC-MS) system

  • Hydrolyzed samples from the kinetic study

Procedure:

  • Sample Infusion: Directly infuse the hydrolyzed samples into the mass spectrometer or inject them into an LC-MS system for separation prior to detection.

  • Mass Spectra Acquisition: Acquire mass spectra in both positive and negative ion modes to identify the molecular ions corresponding to this compound, methyl octadecylphosphonate, and octadecylphosphonic acid.

  • Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis on the parent ions to obtain fragmentation patterns, which can confirm the identity of the hydrolysis products.

Visualizing the Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the chemical pathways involved in the hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock Prepare Stock Solution (this compound in Acetonitrile) initiate Initiate Hydrolysis (Add stock to buffers at constant T) stock->initiate buffer Prepare Buffer Solutions (Various pH) buffer->initiate sample Collect Samples (At timed intervals) initiate->sample quench Quench Reaction sample->quench hplc HPLC Analysis (Quantify reactant and products) quench->hplc data Data Analysis (Determine rate constants) hplc->data

Experimental workflow for hydrolysis kinetics.

Hydrolysis_Pathways cluster_acid Acidic Conditions (e.g., pH 2) cluster_neutral Neutral Conditions (pH 7) cluster_base Basic Conditions (e.g., pH 12) compound This compound acid_intermediate Protonated Intermediate compound->acid_intermediate + H₃O⁺ neutral_product Very Slow Hydrolysis compound->neutral_product + H₂O base_intermediate Pentacoordinate Intermediate compound->base_intermediate + OH⁻ acid_product1 Methyl Octadecylphosphonate acid_intermediate->acid_product1 + H₂O - CH₃OH acid_product2 Octadecylphosphonic Acid acid_product1->acid_product2 + H₂O, H⁺ - CH₃OH base_product1 Methyl Octadecylphosphonate Anion base_intermediate->base_product1 - CH₃O⁻

References

The Core of Self-Assembly: An In-depth Technical Guide to the Micelle Formation of Long-Chain Phosphonate Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and experimental methodologies associated with the micelle formation of long-chain phosphonate (B1237965) surfactants. These amphiphilic molecules, characterized by a polar phosphonate head group and a nonpolar hydrocarbon tail, exhibit unique self-assembly behavior in solution, making them of significant interest in various fields, including drug delivery, materials science, and industrial applications. This document delves into the quantitative aspects of micellization, details key experimental protocols for their characterization, and provides visual representations of the underlying processes.

Introduction to Phosphonate Surfactants and Micellization

Long-chain phosphonate surfactants are a class of amphiphilic molecules that possess a phosphonic acid or phosphonate salt as their hydrophilic head group and a long hydrocarbon chain as their hydrophobic tail.[1] This dual nature drives their self-assembly in aqueous solutions to form thermodynamically stable, organized structures known as micelles.[2] Micellization is a spontaneous process that occurs above a specific concentration, the Critical Micelle Concentration (CMC), and a certain temperature, the Krafft temperature.[2][3]

The formation of micelles is a critical phenomenon that dictates many of the physicochemical properties of surfactant solutions, such as surface tension, conductivity, and the ability to solubilize hydrophobic substances.[3][4] The high polarity and ionizable nature of the phosphonic acid group make these surfactants particularly interesting for applications where pH-responsiveness or strong interactions with surfaces are desired.[1]

Quantitative Data on Micelle Formation

The Critical Micelle Concentration (CMC) is a key parameter that quantifies the tendency of a surfactant to form micelles. It is influenced by factors such as the length of the hydrophobic alkyl chain, the nature of the hydrophilic head group, temperature, and the presence of electrolytes.[3][5] Generally, for a homologous series of surfactants, the CMC decreases as the length of the alkyl chain increases due to the enhanced hydrophobic effect.[6][7]

The following table summarizes the Critical Micelle Concentration (CMC) values for a series of n-alkane phosphonic acids and their corresponding monosodium and disodium (B8443419) salts. The data highlights the influence of the alkyl chain length and the degree of neutralization of the phosphonate head group on the CMC.

SurfactantAlkyl Chain LengthTemperature (°C)CMC (mol/L)Reference
Tridecane (B166401) phosphonic acid (C13PO3H2)C13400.00104[8]
Tridecane phosphonic acid (C13PO3H2)C13600.00104[8]
Tridecane phosphonic acid (C13PO3H2)C13800.00104[8]
Tetradecane (B157292) phosphonic acid (C14PO3H2)C14600.00052[8]
Tetradecane phosphonic acid (C14PO3H2)C14800.00052[8]
Monosodium tridecane phosphonateC13600.0055[8]
Monosodium tridecane phosphonateC13800.0055[8]
Monosodium tetradecane phosphonateC14600.0013[8]
Monosodium tetradecane phosphonateC14800.0013[8]
Disodium tridecane phosphonateC13600.0221[8]
Disodium tridecane phosphonateC13800.0221[8]
Disodium tetradecane phosphonateC14600.0013[8]
Disodium tetradecane phosphonateC14800.0013[8]

Experimental Protocols for Characterization

The determination of the Critical Micelle Concentration is crucial for understanding and utilizing phosphonate surfactants. Several experimental techniques can be employed, each relying on the distinct change in a physical property of the solution at the CMC.[9][10]

Surface Tension Measurement

This is a widely used and direct method for determining the CMC of both ionic and non-ionic surfactants.[11][12]

Methodology:

  • Solution Preparation: Prepare a series of aqueous solutions of the long-chain phosphonate surfactant with varying concentrations.

  • Instrumentation: Utilize a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

  • Measurement: Measure the surface tension of each solution at a constant temperature.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The plot will typically show a sharp decrease in surface tension followed by a plateau. The concentration at which the break in the curve occurs is the CMC.[12]

Conductivity Measurement

This method is suitable for ionic surfactants, such as the salts of long-chain phosphonic acids.[11]

Methodology:

  • Solution Preparation: Prepare a series of surfactant solutions in deionized water.

  • Instrumentation: Use a conductivity meter.

  • Measurement: Measure the electrical conductivity of each solution at a constant temperature.

  • Data Analysis: Plot the conductivity against the surfactant concentration. The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[11] This change in slope is due to the lower mobility of the charged micelles compared to the free surfactant ions.

Fluorescence Spectroscopy

This sensitive technique utilizes a fluorescent probe that partitions differently between the aqueous and micellar environments.[9][11]

Methodology:

  • Probe Selection: Choose a hydrophobic fluorescent probe, such as pyrene.

  • Solution Preparation: Prepare a series of surfactant solutions containing a constant, low concentration of the fluorescent probe.

  • Instrumentation: Use a fluorescence spectrophotometer.

  • Measurement: Measure the fluorescence emission spectrum of the probe in each solution.

  • Data Analysis: Analyze the changes in the fluorescence properties of the probe, such as the intensity ratio of specific vibronic peaks (e.g., I1/I3 for pyrene), as a function of surfactant concentration. A sharp change in this ratio indicates the onset of micelle formation, and the corresponding concentration is the CMC.[11]

Visualizing the Process of Micelle Formation

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the micelle formation of long-chain phosphonate surfactants.

MicelleFormation cluster_monomers Below CMC cluster_micelle Above CMC m1 m2 m3 Micelle Micelle m3->Micelle Self-Assembly m4 m5 m6 Individual\nSurfactants Individual Surfactants

Diagram 1: The process of micelle formation above the CMC.

ExperimentalWorkflow A Prepare Surfactant Solutions of Varying Concentrations B Measure Surface Tension of Each Solution (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Breakpoint in the Curve C->D E Determine Critical Micelle Concentration (CMC) D->E

Diagram 2: Experimental workflow for CMC determination via surface tensiometry.

PhosphonateSurfactant cluster_surfactant Phosphonate Surfactant Monomer cluster_micelle_structure Micelle Cross-Section Head Phosphonate Head (Hydrophilic) Tail Long Alkyl Chain (Hydrophobic) Head->Tail C-P bond center h1 center->h1 h2 center->h2 h3 center->h3 h4 center->h4 h5 center->h5 h6 center->h6 h7 center->h7 h8 center->h8 core_label Hydrophobic Core

Diagram 3: Structure of a phosphonate surfactant and its resulting micelle.

Conclusion

The self-assembly of long-chain phosphonate surfactants into micelles is a fundamental process with significant implications for their application. Understanding the quantitative aspects of micelle formation, particularly the Critical Micelle Concentration, is essential for controlling and optimizing their performance in various formulations. The experimental protocols outlined in this guide provide a robust framework for the characterization of these versatile molecules. The unique properties of the phosphonate head group offer opportunities for the design of novel surfactant systems with tailored functionalities for advanced applications in research and industry.

References

Unveiling the Amphiphilic Nature of Dimethyl Octadecylphosphonate: A Technical Guide to Determining Critical Micelle Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Dimethyl Octadecylphosphonate

This compound (C20H43O3P) is an organic compound characterized by a long octadecyl (C18) alkyl chain attached to a phosphonate (B1237965) group with two methyl ester moieties.[1][][3] While its primary documented applications are as a soil additive and lubricating agent, its inherent molecular structure—a nonpolar tail and a polar headgroup—positions it as a potential non-ionic surfactant.[1][3]

Surfactants are molecules that lower the surface tension between two liquids, or between a liquid and a solid.[4] A key characteristic of any surfactant is its Critical Micelle Concentration (CMC), the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures called micelles.[5][6] Understanding the CMC is vital for harnessing the full potential of a surfactant in various applications.

Predicted Amphiphilic Behavior and Micellization

The amphiphilic nature of this compound arises from its distinct hydrophobic and hydrophilic regions. The long C18 alkyl chain is hydrophobic and will avoid contact with water. In contrast, the phosphonate ester head group is polar and will readily interact with water molecules.

In an aqueous environment, at concentrations below the CMC, this compound molecules will primarily exist as monomers, with some potentially adsorbing at the air-water interface to reduce surface tension. As the concentration increases and reaches the CMC, the system's free energy is minimized by the self-assembly of these monomers into micelles. In these spherical aggregates, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic phosphonate head groups form the outer corona, interacting with the surrounding aqueous phase.

Caption: Conceptual diagram of micelle formation with increasing surfactant concentration.

Experimental Protocols for CMC Determination

The determination of the CMC is an empirical process, as theoretical predictions can be influenced by various environmental factors.[7] Several robust methods can be employed to determine the CMC of a novel surfactant like this compound. The following sections detail the methodologies for the most common and reliable techniques.

Surface Tension Method

This is a classic and widely used method for determining the CMC of both ionic and non-ionic surfactants.[8] The principle lies in the fact that as the surfactant concentration increases, the surface tension of the solution decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant because the interface is saturated with monomers, and any additional surfactant molecules form micelles in the bulk solution.[6][9]

Experimental Protocol:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable aqueous buffer. A series of dilutions are then prepared from this stock solution to cover a wide range of concentrations, ensuring the expected CMC value is bracketed.

  • Instrumentation: A tensiometer (using either the Wilhelmy plate or du Noüy ring method) is used to measure the surface tension of each solution.[10][11]

  • Measurement: For each concentration, the surface tension is measured at a constant temperature. It is crucial to allow the system to reach equilibrium before each measurement.

  • Data Analysis: The surface tension values are plotted against the logarithm of the surfactant concentration. The resulting graph will typically show two linear regions. The CMC is determined from the intersection of the regression lines of these two regions.[9]

Surface_Tension_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_dilutions Create Serial Dilutions prep_stock->prep_dilutions measure_st Measure Surface Tension (Tensiometer) prep_dilutions->measure_st plot_data Plot Surface Tension vs. log(Concentration) measure_st->plot_data determine_cmc Determine CMC at Inflection Point plot_data->determine_cmc

Caption: Workflow for CMC determination using the surface tension method.

Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe, such as pyrene (B120774), which exhibits different fluorescence characteristics in polar and non-polar environments.[8] It is a highly sensitive technique suitable for measuring low CMC values.

Experimental Protocol:

  • Probe and Solution Preparation: A stock solution of the fluorescent probe (e.g., pyrene in acetone) is prepared. A series of surfactant solutions of varying concentrations are prepared in an aqueous buffer. A small, constant aliquot of the probe stock solution is added to each surfactant solution.

  • Incubation: The solutions are incubated to allow for the partitioning of the probe into any formed micelles.

  • Fluorescence Measurement: The fluorescence emission spectrum of each sample is recorded using a spectrofluorometer. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is particularly sensitive to the polarity of the microenvironment.

  • Data Analysis: The I1/I3 ratio is plotted against the surfactant concentration. A sharp decrease in this ratio indicates the partitioning of the probe into the hydrophobic micellar core. The CMC is determined from the inflection point of this sigmoidal curve.

Fluorescence_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_surfactant Prepare Surfactant Dilutions add_probe Add Fluorescent Probe (e.g., Pyrene) prep_surfactant->add_probe measure_fluorescence Measure Fluorescence Spectra add_probe->measure_fluorescence calculate_ratio Calculate Intensity Ratio (I1/I3) measure_fluorescence->calculate_ratio plot_data Plot Ratio vs. Concentration calculate_ratio->plot_data determine_cmc Determine CMC at Inflection Point plot_data->determine_cmc

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Conductivity Method

This method is suitable for ionic surfactants, as the formation of micelles alters the conductivity of the solution. While this compound is a non-ionic surfactant, this method would not be directly applicable. However, it is a fundamental technique in surfactant science and is included here for completeness. For ionic surfactants, the conductivity increases linearly with concentration below the CMC. Above the CMC, the rate of increase in conductivity decreases because the micelles have a lower mobility than the individual ions. The CMC is identified as the point where the slope of the conductivity versus concentration plot changes.[8]

Factors Influencing the CMC

It is important to note that the CMC is not an absolute value and can be influenced by several factors:

  • Temperature: The CMC can either increase or decrease with temperature depending on the specific surfactant-solvent system.

  • Presence of Electrolytes: For ionic surfactants, the addition of salts will decrease the CMC. For non-ionic surfactants like this compound, the effect is generally less pronounced but can still be a factor.

  • pH of the Solution: The pH can affect the charge of the headgroup in some surfactants, thereby influencing the CMC.

  • Purity of the Surfactant: Impurities can significantly alter the measured CMC value.

Conclusion

While direct experimental data for the critical micelle concentration of this compound is currently lacking in the scientific literature, its chemical structure strongly suggests it will exhibit surfactant-like behavior in aqueous solutions. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately and reliably determine its CMC. The surface tension and fluorescence spectroscopy methods are particularly recommended for this non-ionic phosphonate compound. A thorough characterization of its CMC and micellar properties will be a critical first step in exploring its potential applications in advanced formulations, drug delivery systems, and other areas of materials science.

References

The Surface Behavior of Dimethyl Octadecylphosphonate in Aqueous Solutions: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the surface tension properties of aqueous solutions of Dimethyl octadecylphosphonate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis of its surface activity, presents representative data on its behavior in aqueous solutions, and offers detailed experimental protocols for characterization.

Introduction to this compound as a Surfactant

This compound is an organophosphorus compound characterized by a long C18 alkyl chain (octadecyl) attached to a dimethyl phosphonate (B1237965) headgroup. This amphiphilic molecular structure, possessing both a hydrophobic tail and a hydrophilic head, suggests its potential as a surfactant. Surfactants, or surface-active agents, are molecules that preferentially adsorb at interfaces, such as the air-water interface, thereby reducing the surface tension of the liquid. The efficiency and effectiveness of a surfactant are critical parameters in various applications, including drug formulation and delivery, where they can act as emulsifiers, wetting agents, or solubilizing agents.

Quantitative Data: Surface Tension of Long-Chain Alkyl Phosphonate Solutions

The surface tension of a surfactant solution typically decreases with increasing concentration until it reaches a critical point known as the Critical Micelle Concentration (CMC). At the CMC, the surfactant molecules begin to self-assemble into spherical structures called micelles in the bulk of the solution, and the surface tension reaches a plateau.

The following table presents representative data for the surface tension of an aqueous solution of a long-chain alkyl phosphonate, illustrating the expected trend. Note: This data is illustrative and based on the known behavior of similar surfactants, as specific values for this compound are not publicly documented.

Concentration (mol/L)Surface Tension (mN/m)
072.8
1 x 10⁻⁶65.2
1 x 10⁻⁵58.1
5 x 10⁻⁵49.5
1 x 10⁻⁴ (CMC)42.3
5 x 10⁻⁴42.3
1 x 10⁻³42.3

Experimental Protocol: Determination of Surface Tension and Critical Micelle Concentration (CMC)

The following protocol describes a general method for determining the surface tension of aqueous solutions of a surfactant like this compound and for identifying its CMC using a tensiometer. The Du Noüy ring method is a widely used and reliable technique for this purpose.

3.1. Objective: To measure the surface tension of aqueous solutions of this compound at various concentrations and to determine its Critical Micelle Concentration (CMC).

3.2. Materials and Apparatus:

  • This compound

  • High-purity deionized water

  • Precision balance (± 0.0001 g)

  • Volumetric flasks and pipettes

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Tensiometer (e.g., Krüss, Lauda, or similar, equipped with a Du Noüy ring)

  • Thermostatic bath to control temperature (e.g., at 25 °C)

3.3. Procedure:

3.3.1. Preparation of Stock Solution:

  • Accurately weigh a specific amount of this compound.

  • Dissolve the weighed compound in a known volume of deionized water in a volumetric flask to prepare a concentrated stock solution (e.g., 1 x 10⁻² M). Gentle heating and stirring may be required to ensure complete dissolution.

3.3.2. Preparation of Dilutions:

  • Perform serial dilutions of the stock solution with deionized water to prepare a series of solutions with decreasing concentrations (e.g., from 1 x 10⁻³ M down to 1 x 10⁻⁷ M).

3.3.3. Tensiometer Calibration and Measurement:

  • Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension at the measurement temperature (e.g., 72.8 mN/m at 20°C).

  • Place a sample of the prepared solution in a clean glass vessel and allow it to equilibrate to the desired temperature in the thermostatic bath.

  • Immerse the clean Du Noüy ring into the solution.

  • Slowly raise the ring through the air-water interface. The instrument will measure the force required to pull the ring from the surface, which is proportional to the surface tension.

  • Record the surface tension reading.

  • Clean the ring thoroughly between measurements (typically by flaming or washing with appropriate solvents) to avoid cross-contamination.

  • Measure the surface tension of each prepared dilution, starting from the most dilute and progressing to the most concentrated.

3.4. Data Analysis:

  • Plot the measured surface tension (in mN/m) on the y-axis against the logarithm of the surfactant concentration (in mol/L) on the x-axis.

  • The resulting graph should show a region where the surface tension decreases linearly with the log of the concentration, followed by a sharp break and a region where the surface tension remains relatively constant.

  • The concentration at the point of this sharp break is the Critical Micelle Concentration (CMC). This can be determined by the intersection of the two linear portions of the graph.

Visualization of Surfactant Behavior

The following diagrams illustrate the fundamental concepts of surfactant action and the experimental workflow for determining surface tension.

G cluster_0 Below CMC cluster_1 Above CMC Monomers Surfactant Monomers in Bulk and at Surface Surface Air-Water Interface Monomers->Surface Adsorption Micelles Micelle Formation in Bulk Monomers->Micelles Increased Concentration Saturated_Surface Saturated Surface

Caption: Conceptual diagram of surfactant behavior below and above the Critical Micelle Concentration (CMC).

G A Prepare Surfactant Stock Solution B Perform Serial Dilutions A->B D Measure Surface Tension of Each Dilution B->D C Calibrate Tensiometer C->D E Plot Surface Tension vs. log(Concentration) D->E F Determine CMC E->F

Caption: Experimental workflow for the determination of Critical Micelle Concentration (CMC).

Conclusion

This compound exhibits the characteristic amphiphilic structure of a surfactant. While specific quantitative data on its surface tension in aqueous solutions is sparse, the principles of surfactant science and data from analogous long-chain alkyl phosphonates provide a strong framework for understanding its behavior. The experimental protocol outlined in this guide offers a robust method for the empirical determination of its surface activity and critical micelle concentration, which are essential parameters for its application in research and drug development. Further studies are warranted to fully characterize this promising compound.

Methodological & Application

Application Notes and Protocols: Dimethyl Octadecylphosphonate as a Precursor for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of dimethyl octadecylphosphonate as a monomer for the synthesis of poly(octadecylphosphonate), a biodegradable and biocompatible polymer with potential applications in drug delivery and materials science. The protocols outlined below are based on established principles of polycondensation and transesterification reactions for analogous phosphonate (B1237965) monomers.

Introduction

Polyphosphoesters (PPEs) and polyphosphonates are classes of polymers that have garnered significant interest in the biomedical field due to their biodegradability, biocompatibility, and tunable properties. The phosphorus-ester backbone offers a hydrolytically cleavable site, leading to degradation products that can be safely metabolized. The incorporation of a long alkyl chain, such as the octadecyl group from this compound, imparts significant hydrophobicity to the polymer, influencing its physical properties, degradation rate, and potential for hydrophobic drug encapsulation. The synthesis of poly(octadecylphosphonate) can be achieved through melt transesterification polycondensation of this compound with a suitable diol.

Data Presentation

While specific experimental data for the polymerization of this compound and the properties of the resulting poly(octadecylphosphonate) are not extensively available in the public domain, the following tables present representative data based on studies of similar long-chain polyphosphonates. These values should be considered as expected ranges and may vary depending on the specific reaction conditions and the diol used.

Table 1: Expected Polymer Properties of Poly(alkylene octadecylphosphonate)s

PropertyExpected Value/RangeMethod of Analysis
Number Average Molecular Weight (Mn)5,000 - 30,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Glass Transition Temperature (Tg)-20°C to 10°CDifferential Scanning Calorimetry (DSC)
Decomposition Temperature (Td, 5% weight loss)250°C - 350°CThermogravimetric Analysis (TGA)

Table 2: Influence of Alkyl Chain Length on Hydrolytic Degradation of Polyphosphonates

Polymer Side ChainRelative Hydrolysis RateGeneral Observation
MethylFastestIncreased hydrophilicity leads to faster degradation.
EthylIntermediate---
ButylSlow---
Octadecyl (Expected) Slowest Significant hydrophobic shielding of the backbone slows hydrolysis.[1][2]

Experimental Protocols

The following protocols describe the synthesis of poly(alkylene octadecylphosphonate) via melt transesterification, a common method for producing polyphosphonates from dialkyl phosphonate monomers.

Protocol 1: Synthesis of Poly(hexylene octadecylphosphonate)

Materials:

  • This compound (DMOP)

  • 1,6-Hexanediol

  • Zinc acetate (B1210297) (catalyst)

  • Toluene

  • Methanol (B129727)

  • Nitrogen gas supply

  • Standard glassware for organic synthesis (three-neck round-bottom flask, condenser, mechanical stirrer, heating mantle, vacuum adapter)

Procedure:

  • Reactor Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a condenser connected to a vacuum adapter, and a nitrogen inlet.

  • Charging Reactants: To the flask, add equimolar amounts of this compound and 1,6-hexanediol. Add zinc acetate (0.1-0.5 mol% relative to the diol).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the initial heating phase.

  • Initial Heating (Methanol Removal): Heat the reaction mixture to 150-160°C with constant stirring. Methanol, a byproduct of the initial transesterification, will begin to distill off.

  • Vacuum Application: Once the majority of the methanol has been removed (as observed by the distillation rate slowing), gradually apply a vacuum (10-20 mmHg) while continuing to stir and maintaining the temperature.

  • Polymerization: Increase the temperature to 180-200°C under vacuum. The viscosity of the reaction mixture will increase as the polymerization proceeds. Continue the reaction for 4-8 hours.

  • Cooling and Isolation: After the desired reaction time, remove the heat source and allow the polymer to cool to room temperature under a nitrogen atmosphere. The resulting polymer will be a viscous liquid or a waxy solid.

  • Purification: Dissolve the polymer in a minimal amount of a suitable solvent (e.g., toluene) and precipitate it into a non-solvent (e.g., cold methanol). Filter the precipitate and dry it under vacuum to a constant weight.

Protocol 2: Characterization of Poly(alkylene octadecylphosphonate)

1. Molecular Weight Determination (GPC):

  • Dissolve the purified polymer in a suitable solvent (e.g., tetrahydrofuran, THF).

  • Analyze the solution using a Gel Permeation Chromatography (GPC) system calibrated with polystyrene standards.

  • Determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

2. Thermal Properties Analysis (DSC/TGA):

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan.

    • Heat the sample under a nitrogen atmosphere from -50°C to 100°C at a heating rate of 10°C/min to determine the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh 10-15 mg of the polymer into a ceramic TGA pan.

    • Heat the sample under a nitrogen atmosphere from room temperature to 600°C at a heating rate of 10°C/min.

    • Determine the onset of decomposition and the temperature at 5% weight loss (Td).[3][4][5]

3. Hydrolytic Degradation Study:

  • Prepare thin films or small samples of the polymer.

  • Immerse the samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.

  • At predetermined time points, remove the samples, rinse with deionized water, and dry under vacuum.

  • Analyze the change in mass and molecular weight (via GPC) over time to determine the degradation rate.

Visualizations

Synthesis of Poly(alkylene octadecylphosphonate)

Synthesis Monomer1 This compound Reaction Melt Transesterification (150-200°C, Vacuum) Monomer1->Reaction Monomer2 Diol (e.g., 1,6-Hexanediol) Monomer2->Reaction Catalyst Catalyst (e.g., Zinc Acetate) Catalyst->Reaction Polymer Poly(alkylene octadecylphosphonate) Reaction->Polymer Byproduct Methanol (removed) Reaction->Byproduct

Caption: Synthesis of Poly(alkylene octadecylphosphonate).

Experimental Workflow for Polymer Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Mix Monomers & Catalyst B Heat and Remove Methanol A->B C Apply Vacuum & Polymerize B->C D Cool and Isolate Polymer C->D E Dissolve in Solvent D->E F Precipitate in Non-solvent E->F G Filter and Dry F->G H GPC (Mn, PDI) G->H I DSC (Tg) G->I J TGA (Td) G->J K Hydrolytic Degradation Study G->K

Caption: Polymer Synthesis and Characterization Workflow.

Logical Relationship of Polymer Properties

Properties Monomer This compound Structure Long Alkyl (C18) Side Chain Monomer->Structure Hydrophobicity Increased Hydrophobicity Structure->Hydrophobicity Degradation Slower Hydrolytic Degradation Hydrophobicity->Degradation Tg Lower Glass Transition Temp. Hydrophobicity->Tg Solubility Solubility in Nonpolar Solvents Hydrophobicity->Solubility DrugDelivery Potential for Hydrophobic Drug Encapsulation Hydrophobicity->DrugDelivery

Caption: Influence of the Octadecyl Side Chain on Polymer Properties.

References

Application Notes and Protocols for RAFT Polymerization of Phosphonate-Containing Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of phosphonate-containing polymers using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers excellent control over polymer molecular weight and architecture, making it ideal for creating advanced materials for biomedical applications, including drug delivery, tissue engineering, and diagnostics.[1]

Introduction to RAFT Polymerization of Phosphonate (B1237965) Monomers

Phosphonate-containing polymers are of significant interest in the biomedical field due to their biocompatibility, high affinity for bone tissue, and pH-responsive nature.[2][3] RAFT polymerization is a versatile and robust method for the controlled synthesis of these polymers, allowing for the preparation of well-defined homopolymers, block copolymers, and other complex architectures with low polydispersity.[1] Common phosphonate-containing monomers that can be polymerized via RAFT include vinylphosphonic acid (VPA), dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), and various aminobisphosphonate methacrylate (B99206) derivatives.[1][4][5]

The general mechanism of RAFT polymerization involves a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound. This process allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions.

Key Applications in Drug Development

Polymers derived from phosphonate-containing monomers via RAFT have shown great promise in several areas of drug development:

  • Bone-Targeted Drug Delivery: The strong affinity of the phosphonate groups to hydroxyapatite, the main mineral component of bone, allows for the targeted delivery of therapeutics to bone tissues. This is particularly beneficial for treating bone diseases like osteoporosis and bone cancer.

  • pH-Responsive Drug Release: The phosphonic acid groups exhibit pH-dependent ionization. This property can be exploited to design "smart" drug delivery systems that release their therapeutic payload in response to specific pH changes in the body, such as in the acidic microenvironment of tumors or within endosomes.

  • Biomaterials and Tissue Engineering: Phosphonate-containing polymers can promote mineralization and are being investigated for use in bone tissue engineering scaffolds.[6] Their biocompatibility also makes them suitable for a variety of other biomaterial applications.

Experimental Protocols

This section provides detailed protocols for the RAFT polymerization of two common phosphonate-containing monomers: Vinylphosphonic Acid (VPA) and Dimethyl(methacryloyloxy)methyl Phosphonate (MAPC1).

Protocol 1: Aqueous RAFT/MADIX Polymerization of Vinylphosphonic Acid (VPA)

This protocol describes the controlled polymerization of unprotected VPA in water using a xanthate as the chain transfer agent (CTA).[4][7]

Materials:

  • Vinylphosphonic acid (VPA)

  • O-ethyl-S-(1-ethoxycarbonyl)ethyl dithiocarbonate (Xanthate CTA)

  • 2,2'-Azobis(2-methylpropionamidine)dihydrochloride (AIBA) or 4,4′-Azobis(4-cyanovaleric acid) (V-501) (initiator)

  • Deionized water

  • Nitrogen or Argon gas

  • Schlenk flask or sealed ampules

  • Magnetic stirrer and heating oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amounts of VPA and the xanthate CTA in deionized water. The molar ratio of monomer to CTA will determine the target molecular weight.

  • Degassing: De-gas the solution by bubbling with nitrogen or argon for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization. Alternatively, three freeze-pump-thaw cycles can be performed.

  • Initiator Addition: Add the initiator (AIBA or V-501) to the reaction mixture. The initiator concentration is typically a fraction of the CTA concentration.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 65-70 °C) and stir.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification: Once the desired conversion is reached, the polymerization can be terminated by cooling the reaction mixture to room temperature and exposing it to air. The resulting polymer can be purified by dialysis against deionized water to remove unreacted monomer and initiator fragments, followed by lyophilization to obtain the final product.

Protocol 2: RAFT Polymerization of Dimethyl(methacryloyloxy)methyl Phosphonate (MAPC1)

This protocol outlines the RAFT polymerization of MAPC1 in an organic solvent.[5][8][9]

Materials:

  • Dimethyl(methacryloyloxy)methyl phosphonate (MAPC1)

  • 2-Cyano-2-propyl benzodithioate (CPDB) or similar dithiobenzoate CTA

  • 2,2'-Azobisisobutyronitrile (AIBN) (initiator)

  • N,N-Dimethylformamide (DMF) or other suitable organic solvent

  • Nitrogen or Argon gas

  • Schlenk flask or sealed ampules

  • Magnetic stirrer and heating oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask with a magnetic stir bar, dissolve MAPC1, CPDB, and AIBN in DMF. The ratios of these components will determine the final polymer properties.

  • Degassing: Purge the solution with nitrogen or argon for 30 minutes or perform three freeze-pump-thaw cycles.

  • Polymerization: Immerse the sealed flask in a thermostatically controlled oil bath set to the desired temperature (typically 70 °C).

  • Monitoring the Reaction: Track the monomer conversion over time by taking samples and analyzing them using ¹H NMR.

  • Termination and Purification: After the target conversion is achieved, stop the reaction by cooling and exposure to oxygen. The polymer can be purified by precipitation in a non-solvent (e.g., diethyl ether or cold methanol), followed by filtration and drying under vacuum.

Data Presentation

The following tables summarize typical quantitative data obtained from the RAFT polymerization of phosphonate-containing monomers under various conditions.

Table 1: RAFT Polymerization of Vinylphosphonic Acid (VPA) in Water [7]

Entry[VPA]:[CTA]:[I]Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
1100:1:0.14455,2001.25
2100:1:0.18687,8001.22
3100:1:0.124859,8001.20
4200:1:0.1248218,5001.30

CTA: Xanthate, Initiator (I): AIBA, Temperature: 65 °C

Table 2: RAFT Polymerization of Dimethyl(methacryloyloxy)methyl Phosphonate (MAPC1) in DMF [5][8]

Entry[MAPC1]:[CTA]:[I]Time (h)Conversion (%)Mn ( g/mol )Đ (Mw/Mn)
150:1:0.23558,5001.15
250:1:0.268512,0001.12
3100:1:0.267821,0001.18
4100:1:0.2129224,0001.15

CTA: CPDB, Initiator (I): AIBN, Temperature: 70 °C

Visualizations

Experimental Workflow for RAFT Polymerization

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification & Analysis reagents 1. Mix Monomer, RAFT Agent, Initiator, and Solvent degas 2. Degas Reaction Mixture (N2 Purge or Freeze-Pump-Thaw) reagents->degas polymerize 3. Heat to Reaction Temperature (e.g., 60-70 °C) with Stirring degas->polymerize Initiate Reaction monitor 4. Monitor Monomer Conversion (e.g., via NMR) polymerize->monitor terminate 5. Terminate Reaction (Cooling & Exposure to Air) monitor->terminate Target Conversion Reached purify 6. Purify Polymer (Precipitation or Dialysis) terminate->purify characterize 7. Characterize Polymer (GPC, NMR, etc.) purify->characterize

Caption: General workflow for RAFT polymerization of phosphonate monomers.

Logical Relationship for Biomedical Applications

G cluster_synthesis Polymer Synthesis cluster_polymers Resulting Polymers cluster_applications Biomedical Applications raft RAFT Polymerization of Phosphonate Monomers polymers Well-defined Phosphonate- Containing Polymers (Homopolymers, Block Copolymers) raft->polymers Yields drug_delivery Targeted Drug Delivery (e.g., to Bone) polymers->drug_delivery tissue_eng Tissue Engineering (e.g., Bone Scaffolds) polymers->tissue_eng diagnostics Diagnostics (e.g., Imaging Agents) polymers->diagnostics

Caption: Synthesis to application pathway for phosphonate polymers.

References

Application Notes and Protocols: Ring-Opening Polymerization of Phosphonate-Functionalized Monomers for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The ring-opening polymerization (ROP) of phosphonate-functionalized monomers has emerged as a powerful strategy for the synthesis of advanced biodegradable polymers with tailored properties for biomedical applications. The incorporation of phosphonate (B1237965) groups into polymer backbones, such as polyesters and polycarbonates, imparts unique characteristics, most notably a high affinity for hydroxyapatite, the primary mineral component of bone. This inherent bone-targeting ability makes these polymers exceptional candidates for the development of sophisticated drug delivery systems for treating bone diseases and for creating bioactive scaffolds for bone tissue engineering.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of phosphonate-functionalized polymers derived from ROP. Detailed experimental protocols for monomer synthesis, polymerization, and the fabrication of drug delivery and tissue engineering constructs are provided to facilitate the adoption of these innovative materials in research and development.

Data Presentation

Table 1: Ring-Opening Polymerization of Phosphonate-Functionalized Cyclic Monomers and Resulting Polymer Properties
Monomer TypeMonomer StructureCatalyst SystemInitiatorMn ( g/mol )Đ (Mw/Mn)Tg (°C)Reference
Cyclic Carbonate2-(dimethoxyphosphoryl)ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylateDBU/TUBenzyl (B1604629) Alcohol2,5001.22-[1][2][3]
Cyclic Carbonate CopolymerCopolymer of phosphonate-carbonate and MPCDBU/TUBenzyl Alcohol3,800 - 4,400~1.3-[1]
Cyclic Phosphonate2-Methyl-1,3,2-dioxaphospholane-2-oxideDBU2-(Benzyloxy)ethanolup to 20,000< 1.1-35 to -40[4]
Cyclic Phosphonate2-Cyclohexyl-2-oxo-1,3,2-dioxaphospholane (cyHexPPn)Organocatalyst--Narrow15[5]
Cyclic Phosphonate CopolymerCopolymer of cyHexPPn and 2-isopropyl-2-oxo-1,3,2-dioxaphospholane (iPrPPn)Organocatalyst--Narrow-[5]

DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene; TU: Thiourea (B124793); MPC: Methylene-bis-phenyl isocyanate

Table 2: Drug Loading and Release from Phosphonate-Functionalized Nanoparticles
Polymer/Nanoparticle SystemDrugDrug Loading Efficiency (%)Drug Loading Capacity (wt%)Release ConditionsCumulative ReleaseReference
Doxorubicin-conjugated bisphosphonate nanoparticlesDoxorubicin (B1662922)3-30 (depending on initial concentration)0.5PBS with 4% HSA, 37°CNo leakage detected after 12h[6][7]
PLGA nanoparticles with alendronic acid coronaDoxorubicin96>7pH 7.4, PBSSustained release over 24h (burst release of free DOX in 6h)[6]
Thermoresponsive N-isopropylacrylamide-based nanoparticlesDoxorubicinNot specifiedNot specifiedPBS, 37°C and 40°C55% release at 37°C and 86% at 40°C over 72h[1]
PEG-poly(aspartate) micelles with hydrazone linkageDoxorubicinNot specifiedNot specifiedpH 5.3 vs pH 7.4Faster release at pH 5.3[8]

Experimental Protocols

Protocol 1: Synthesis of a Phosphonate-Functionalized Cyclic Carbonate Monomer

This protocol details the synthesis of 2-(dimethoxyphosphoryl)ethyl 5-methyl-2-oxo-1,3-dioxane-5-carboxylate, a key monomer for producing phosphonate-functionalized polycarbonates via ROP.[1][2][3]

Materials:

  • 2,2-bis(hydroxymethyl)propionic acid (bis-MPA)

  • Acetone

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • 2-(Dimethoxyphosphoryl)ethanol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Synthesis of Acetonide-bisMPA:

    • Dissolve bis-MPA in acetone.

    • Add a catalytic amount of p-TsOH.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Neutralize the acid with TEA.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in DCM and wash with brine.

    • Dry the organic phase over MgSO₄, filter, and evaporate the solvent to obtain the acetonide-protected bis-MPA.

  • Esterification with Phosphonate Alcohol:

    • Dissolve the acetonide-bisMPA, 2-(dimethoxyphosphoryl)ethanol, and DMAP in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of DCC in anhydrous DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Deprotection of the Acetonide Group:

    • Dissolve the esterified product in a mixture of tetrahydrofuran (B95107) (THF) and 1 M HCl.

    • Stir the solution at room temperature for 48 hours.

    • Extract the product with DCM.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry over MgSO₄, filter, and evaporate the solvent to yield the diol.

  • Cyclization to the Carbonate Monomer:

    • Dissolve the diol and TEA in anhydrous DCM.

    • Cool the solution to 0°C.

    • Add ethyl chloroformate dropwise.

    • Stir the reaction at 0°C for 30 minutes and then at room temperature for 24 hours.

    • Dilute the reaction mixture with DCM and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over MgSO₄, filter, and remove the solvent.

    • Purify the final monomer by column chromatography.

Protocol 2: Organocatalyzed Ring-Opening Polymerization (ROP)

This protocol describes a general procedure for the organocatalyzed ROP of a phosphonate-functionalized cyclic carbonate monomer.[1]

Materials:

  • Phosphonate-functionalized cyclic carbonate monomer

  • Benzyl alcohol (initiator)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, catalyst)

  • Thiourea (TU, co-catalyst)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Diethyl ether, cold

Procedure:

  • Preparation:

    • In a glovebox, add the phosphonate-functionalized cyclic carbonate monomer, benzyl alcohol, and thiourea to a dried vial.

    • Dissolve the components in anhydrous DCM.

    • In a separate vial, prepare a stock solution of DBU in anhydrous DCM.

  • Polymerization:

    • Add the required amount of the DBU stock solution to the monomer solution to initiate the polymerization.

    • Stir the reaction mixture at room temperature.

    • Monitor the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Purification:

    • Once the desired conversion is reached, quench the polymerization by adding a small amount of benzoic acid.

    • Precipitate the polymer by adding the reaction mixture to cold diethyl ether.

    • Isolate the polymer by centrifugation or filtration.

    • Wash the polymer with cold diethyl ether.

    • Dry the polymer under vacuum to a constant weight.

Protocol 3: Fabrication of Drug-Loaded Nanoparticles

This protocol outlines a nanoprecipitation method for preparing drug-loaded nanoparticles from a phosphonate-functionalized polymer.

Materials:

  • Phosphonate-functionalized polymer

  • Doxorubicin hydrochloride (or other drug)

  • Acetone

  • Deionized water

  • Pluronic F-127 (or other suitable surfactant)

Procedure:

  • Polymer and Drug Solution:

    • Dissolve the phosphonate-functionalized polymer and doxorubicin in acetone.

  • Aqueous Phase Preparation:

    • Dissolve the surfactant (e.g., Pluronic F-127) in deionized water.

  • Nanoprecipitation:

    • Add the polymer/drug solution dropwise to the aqueous surfactant solution under vigorous stirring.

    • Continue stirring for several hours at room temperature to allow for solvent evaporation and nanoparticle formation.

  • Purification:

    • Dialyze the nanoparticle suspension against deionized water for 24-48 hours to remove the organic solvent and unloaded drug.

    • Lyophilize the purified nanoparticle suspension to obtain a dry powder.

  • Characterization:

    • Determine the drug loading efficiency and capacity using UV-Vis spectroscopy or HPLC.

    • Analyze the particle size and zeta potential using dynamic light scattering (DLS).

    • Visualize the nanoparticle morphology using transmission electron microscopy (TEM).

Protocol 4: In Vitro Osteogenic Differentiation on a Polymer Scaffold

This protocol provides a method for evaluating the osteoinductive potential of a phosphonate-functionalized polymer scaffold using mesenchymal stem cells (MSCs).[9][10][11]

Materials:

  • Sterile phosphonate-functionalized polymer scaffold

  • Human mesenchymal stem cells (hMSCs)

  • Basal culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Osteogenic differentiation medium (basal medium supplemented with dexamethasone, β-glycerophosphate, and ascorbic acid)

  • Alkaline phosphatase (ALP) staining kit or ALP activity assay kit

  • Alizarin Red S staining solution

Procedure:

  • Scaffold Preparation and Sterilization:

    • Fabricate scaffolds to the desired dimensions (e.g., by electrospinning, 3D printing, or solvent casting/particulate leaching).

    • Sterilize the scaffolds using ethylene (B1197577) oxide or 70% ethanol (B145695) followed by UV irradiation.

  • Cell Seeding:

    • Place the sterile scaffolds in a multi-well culture plate.

    • Seed hMSCs onto the scaffolds at a predetermined density.

    • Allow the cells to adhere for several hours before adding culture medium.

  • Cell Culture and Differentiation:

    • Culture the cell-seeded scaffolds in basal medium for 24 hours.

    • After 24 hours, replace the medium with either basal medium (control) or osteogenic differentiation medium.

    • Culture the scaffolds for up to 21 days, changing the medium every 2-3 days.

  • Assessment of Osteogenic Differentiation:

    • Alkaline Phosphatase (ALP) Activity: At various time points (e.g., days 7 and 14), assess ALP activity, an early marker of osteogenic differentiation, using a staining kit or a quantitative colorimetric assay.

    • Mineralization Assay: At a later time point (e.g., day 21), assess the deposition of calcium phosphate (B84403), a marker of late-stage osteogenic differentiation, by staining with Alizarin Red S.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis and Application of Phosphonate-Functionalized Polymers cluster_synthesis Monomer and Polymer Synthesis cluster_application Biomedical Applications cluster_drug_delivery Drug Delivery cluster_tissue_eng Tissue Engineering monomer_synthesis Synthesis of Phosphonate-Functionalized Cyclic Monomer rop Ring-Opening Polymerization (ROP) monomer_synthesis->rop Organocatalyst (e.g., DBU/TU) characterization Polymer Characterization (NMR, GPC, DSC) rop->characterization nanoparticle_fab Fabrication of Drug-Loaded Nanoparticles characterization->nanoparticle_fab scaffold_fab Scaffold Fabrication (e.g., Electrospinning) characterization->scaffold_fab drug_release In Vitro Drug Release Study nanoparticle_fab->drug_release cell_seeding Cell Seeding (MSCs) scaffold_fab->cell_seeding osteo_diff In Vitro Osteogenic Differentiation Assay cell_seeding->osteo_diff

Caption: Experimental workflow from monomer synthesis to biomedical application.

signaling_pathway Proposed Signaling Pathway for Osteogenic Differentiation on Phosphonate-Functionalized Surfaces cluster_material Cell-Material Interaction cluster_intracellular Intracellular Signaling Cascade cluster_nuclear Nuclear Events & Differentiation phosphonate_surface Phosphonate-Functionalized Polymer Surface integrin Integrin Binding phosphonate_surface->integrin Adhesion fak Focal Adhesion Kinase (FAK) Activation integrin->fak mapk MAPK Pathway (ERK, JNK, p38) fak->mapk wnt Wnt/β-catenin Pathway mapk->wnt Crosstalk bmp BMP/Smad Pathway mapk->bmp Crosstalk wnt->bmp Crosstalk runx2 Activation of Runx2 & Osterix wnt->runx2 bmp->runx2 gene_expression Upregulation of Osteogenic Genes (ALP, Osteocalcin, Collagen I) runx2->gene_expression differentiation Osteogenic Differentiation & Mineralization gene_expression->differentiation

Caption: Integrin-mediated signaling cascade leading to osteogenesis.

Discussion and Applications

The protocols and data presented herein highlight the versatility of phosphonate-functionalized polymers synthesized via ROP. The ability to control molecular weight and achieve narrow polydispersity through organocatalyzed methods allows for the fine-tuning of material properties for specific applications.[1][4]

Drug Delivery: The strong affinity of phosphonate groups for calcium phosphate makes these polymers ideal for targeting drugs to bone tissue.[12] This can be exploited for the treatment of osteoporosis, bone cancer, and other skeletal diseases.[6][7] Nanoparticles formulated from these polymers can encapsulate therapeutic agents, such as doxorubicin, and provide sustained and targeted release, potentially reducing systemic toxicity and improving therapeutic outcomes. The pH-responsive release of drugs from some polymer-drug conjugates further enhances their potential for targeted cancer therapy, where the acidic tumor microenvironment can trigger drug release.[8]

Bone Tissue Engineering: Phosphonate-functionalized polymers can be fabricated into porous scaffolds that mimic the extracellular matrix of bone.[13] These scaffolds not only provide mechanical support for tissue regeneration but also present bioactive cues that promote the adhesion, proliferation, and osteogenic differentiation of mesenchymal stem cells.[9][10] The signaling pathways involved in this process are complex but are thought to be initiated by integrin binding to the material surface, which in turn activates downstream pathways such as the Wnt and BMP signaling cascades, leading to the upregulation of key osteogenic transcription factors like Runx2.[7][12][14][15] The ability to create scaffolds that are both biodegradable and osteoinductive without the need for exogenous growth factors is a significant advantage in the field of regenerative medicine.

Conclusion

The ring-opening polymerization of phosphonate-functionalized monomers provides a robust and versatile platform for the development of advanced biomaterials. The detailed protocols and compiled data in these application notes serve as a valuable resource for researchers and drug development professionals seeking to explore the potential of these unique polymers in drug delivery and bone tissue engineering. The inherent bone-targeting capability and osteoinductive properties of phosphonate-functionalized polymers position them as a promising class of materials for addressing a range of clinical challenges.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Dimethyl Octadecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in tailoring their properties for a wide range of applications, including drug delivery, bioimaging, and diagnostics.[1] The choice of surface ligand dictates the nanoparticle's stability, biocompatibility, and interaction with biological systems.[2] While direct literature on the use of dimethyl octadecylphosphonate for nanoparticle surface modification is limited, its close structural relationship to octadecylphosphonic acid (ODPA) allows for well-founded protocols and applications to be established. Phosphonic acids are known to form strong, stable bonds with metal and metal oxide surfaces, making them excellent anchoring groups for surface functionalization.[3]

This document provides detailed application notes and protocols for the surface modification of nanoparticles using this compound. It is presumed that the dimethyl ester will be hydrolyzed to the corresponding phosphonic acid in situ or in a preceding step to facilitate covalent attachment to the nanoparticle surface. The long octadecyl chain imparts a hydrophobic character to the nanoparticle surface, which can be leveraged for various applications.

Applications

The modification of nanoparticle surfaces with a long alkyl chain like octadecylphosphonate can be advantageous in several areas of research and drug development:

  • Enhanced Hydrophobicity: The primary application is to render hydrophilic nanoparticles hydrophobic. This is useful for creating stable dispersions in non-polar solvents or for applications requiring interaction with hydrophobic environments, such as cell membranes.[4]

  • Improved Colloidal Stability: In non-polar media, the long alkyl chains can provide steric hindrance, preventing nanoparticle aggregation and improving colloidal stability.[5]

  • Drug Delivery Systems:

    • Encapsulation of Hydrophobic Drugs: The hydrophobic surface layer can aid in the encapsulation and stabilization of poorly water-soluble drugs within the nanoparticle core or in a surrounding lipid bilayer.

    • Controlled Release: The hydrophobic barrier can modulate the release kinetics of encapsulated therapeutic agents.

    • Interaction with Cell Membranes: The lipid-like nature of the octadecyl chains can enhance the interaction of nanoparticles with the lipid bilayers of cell membranes, potentially facilitating cellular uptake.

  • Biomedical Applications:

    • Anti-fouling Surfaces: Hydrophobic coatings can reduce non-specific protein adsorption, which is a crucial step in avoiding the host's immune response and prolonging circulation time in vivo.[4]

    • Targeted Delivery: While the octadecyl chain itself is not a targeting ligand, it provides a versatile platform for further functionalization with targeting moieties.[1]

Quantitative Data Presentation

The successful surface modification of nanoparticles with octadecylphosphonate is expected to induce significant changes in their physicochemical properties. The following table summarizes typical quantitative data obtained from the characterization of such modified nanoparticles, based on literature for similar long-chain phosphonate (B1237965) modifications.

ParameterUnmodified Nanoparticles (Typical)Octadecylphosphonate-Modified Nanoparticles (Expected)Characterization TechniqueReference
Hydrodynamic Diameter 10 - 50 nm20 - 100 nm (increase due to organic layer)Dynamic Light Scattering (DLS)[6]
Zeta Potential +20 to +40 mV or -20 to -40 mV (in aqueous media)Closer to neutral or slightly negative (in aqueous media)Zeta Potential Analysis[6]
Surface Wettability (Water Contact Angle) < 30° (hydrophilic)> 90° (hydrophobic)Contact Angle Goniometry[4]
Coating Amount (Weight %) N/A10 - 20%Thermogravimetric Analysis (TGA)[4]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Octadecylphosphonic Acid (ODPA)

This preliminary step is crucial for activating the phosphonate group for binding to the nanoparticle surface.

Materials:

  • This compound

  • Bromotrimethylsilane (TMSBr)

  • Dichloromethane (DCM), anhydrous

  • Methanol (B129727) (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TMSBr (e.g., 3-4 equivalents) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Remove the solvent and excess TMSBr under reduced pressure using a rotary evaporator.

  • To the resulting residue, add anhydrous MeOH and stir for 2-3 hours to complete the hydrolysis.

  • Remove the methanol under reduced pressure to yield octadecylphosphonic acid as a white solid.

  • Confirm the conversion using techniques like ¹H and ³¹P NMR spectroscopy if desired.

Protocol 2: Surface Modification of Iron Oxide Nanoparticles (IONPs) with ODPA

This protocol describes the functionalization of pre-synthesized hydrophilic IONPs.

Materials:

  • Hydrophilic iron oxide nanoparticles (e.g., citrate-stabilized)

  • Octadecylphosphonic acid (ODPA) from Protocol 1

  • Toluene (B28343) or other suitable organic solvent

  • Ethanol (B145695)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Dispersion: Disperse a known amount of IONPs in deionized water.

  • Precipitation and Washing: Precipitate the IONPs by adding ethanol and centrifuging. Wash the pellet multiple times with ethanol and then with toluene to transfer the nanoparticles to an organic phase.

  • Reaction Setup: In a round-bottom flask, disperse the IONPs in toluene. Add a solution of ODPA in toluene (e.g., a 2-5 fold molar excess relative to the estimated surface iron atoms).

  • Reaction: Heat the mixture to reflux (around 110°C for toluene) and maintain under vigorous stirring for 12-24 hours.

  • Purification:

    • Cool the reaction mixture to room temperature.

    • Add an excess of ethanol to precipitate the ODPA-coated IONPs.

    • Centrifuge the suspension to pellet the functionalized nanoparticles.

    • Discard the supernatant containing unbound ODPA.

    • Wash the pellet by re-dispersing in fresh toluene and precipitating with ethanol. Repeat this washing step at least three times to ensure the removal of all unbound ODPA.

  • Drying: After the final wash, dry the purified ODPA-functionalized IONPs in a vacuum oven at a low temperature (e.g., 40-50°C) to obtain a fine powder.

Protocol 3: Characterization of ODPA-Modified IONPs

A thorough characterization is essential to confirm the successful surface modification.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Objective: To confirm the presence of the octadecylphosphonate on the nanoparticle surface.

  • Procedure: Acquire FTIR spectra of the unmodified IONPs, free ODPA, and the ODPA-modified IONPs.

  • Expected Results: Look for the appearance of characteristic C-H stretching peaks (around 2850-2960 cm⁻¹) from the octadecyl chain and changes in the P-O stretching region, indicating binding to the iron oxide surface.

2. Dynamic Light Scattering (DLS) and Zeta Potential:

  • Objective: To determine the hydrodynamic size and surface charge of the nanoparticles before and after modification.

  • Procedure: Disperse the nanoparticles in a suitable solvent (e.g., toluene for modified IONPs) and measure the size distribution and zeta potential.

  • Expected Results: An increase in the hydrodynamic diameter is expected after coating. The zeta potential will change depending on the initial surface and the new surface chemistry.

3. Thermogravimetric Analysis (TGA):

  • Objective: To quantify the amount of ODPA grafted onto the nanoparticle surface.

  • Procedure: Heat the dried nanoparticle sample under a controlled atmosphere (e.g., nitrogen) and record the weight loss as a function of temperature.

  • Expected Results: A significant weight loss corresponding to the decomposition of the organic coating will be observed at elevated temperatures.

4. Transmission Electron Microscopy (TEM):

  • Objective: To visualize the morphology and size of the nanoparticles.

  • Procedure: Prepare a dilute dispersion of the nanoparticles, deposit a drop onto a TEM grid, and allow it to dry before imaging.

  • Expected Results: TEM will show the size and shape of the inorganic core and can sometimes reveal the presence of a thin organic layer.

Mandatory Visualizations

G cluster_start Starting Materials cluster_process Modification Process cluster_product Final Product cluster_characterization Characterization NP Hydrophilic Nanoparticles reaction Surface Reaction in Organic Solvent NP->reaction DMOP This compound hydrolysis Hydrolysis (e.g., with TMSBr/MeOH) DMOP->hydrolysis hydrolysis->reaction ODPA purification Washing & Centrifugation reaction->purification modNP Hydrophobic ODPA-Modified Nanoparticles purification->modNP FTIR FTIR modNP->FTIR DLS DLS / Zeta Potential modNP->DLS TGA TGA modNP->TGA TEM TEM modNP->TEM

Caption: Experimental workflow for nanoparticle surface modification.

G cluster_properties Nanoparticle Properties cluster_applications Potential Applications mod Surface Modification with ODPA hydrophobicity Increased Hydrophobicity mod->hydrophobicity stability Enhanced Colloidal Stability (in non-polar media) mod->stability interaction Altered Biological Interaction mod->interaction drug_delivery Hydrophobic Drug Delivery hydrophobicity->drug_delivery bioimaging Bioimaging Probes stability->bioimaging interaction->drug_delivery coatings Anti-fouling Coatings interaction->coatings

Caption: Logical relationships of surface modification.

References

Application Notes and Protocols for Phosphonate-Based Surfactants in Emulsion Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Extensive literature searches for the specific application of dimethyl octadecylphosphonate as a surfactant in emulsion polymerization did not yield detailed application notes or experimental protocols. The information available primarily pertains to its chemical identity. However, closely related compounds, such as alkyl phosphonic acids and their salts, have been documented for this purpose. The following application notes and protocols are based on the use of these related phosphonate-based surfactants and are intended to provide a foundational understanding and a general experimental framework.

Introduction to Phosphonate (B1237965) Surfactants in Emulsion Polymerization

Phosphonate-based surfactants are a class of surface-active agents that offer unique properties in emulsion polymerization due to the presence of the phosphonate headgroup.[1] They can be utilized as alternatives to more conventional surfactants, such as sulfates and sulfonates.[2][3] The general structure consists of a hydrophobic alkyl chain and a hydrophilic phosphonate group. These surfactants play a critical role in emulsion polymerization by emulsifying the monomer in the aqueous phase, stabilizing the forming polymer particles, and influencing the final properties of the latex.[3][4] Anionic phosphonate surfactants, in particular, contribute to latex stability through electrostatic repulsion.[5]

Key Advantages of Phosphonate-Based Surfactants:

  • Improved Stability: Can impart good mechanical and electrolyte stability to the resulting latex.[3]

  • Enhanced Film Properties: Polymers produced with these surfactants may form clear, continuous films with good resistance to moisture and yellowing upon heating.[3]

  • Adhesion Promotion: The phosphonate group can promote adhesion to various substrates.

  • Corrosion Inhibition: May provide corrosion protection properties.[3]

General Experimental Protocol for Emulsion Polymerization

This protocol outlines a general procedure for a semi-batch emulsion polymerization of acrylic monomers using a phosphonate-based surfactant. The specific amounts and feed rates will need to be optimized depending on the specific monomers, desired particle size, and final polymer properties.

Materials:

  • Deionized water

  • Phosphonate surfactant (e.g., octyl phosphonic acid, ammonium (B1175870) or sodium salt)

  • Monomers (e.g., methyl methacrylate, butyl acrylate)

  • Initiator (e.g., ammonium persulfate, potassium persulfate)[6]

  • Buffer (optional, e.g., sodium bicarbonate)

  • Chain transfer agent (optional)

  • Neutralizing agent (e.g., ammonium hydroxide)

Equipment:

  • Jacketed glass reactor with a stirrer, condenser, temperature probe, and nitrogen inlet/outlet

  • Monomer and initiator feed pumps

  • Heating/cooling circulator

Procedure:

  • Reactor Charge: To the reactor, add a portion of the deionized water and the phosphonate surfactant.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen. Maintain a slow nitrogen blanket throughout the reaction.

  • Heating: Heat the reactor contents to the desired reaction temperature (e.g., 80-85°C) with stirring.[3]

  • Initiator Addition: Once the temperature is stable, add a portion of the initiator solution to the reactor.

  • Monomer and Initiator Feeds: Begin the simultaneous and continuous feeding of the monomer pre-emulsion (monomers, remaining water, and surfactant) and the remaining initiator solution into the reactor over a period of several hours (e.g., 3-5 hours).[3]

  • Reaction Hold: After the feeds are complete, maintain the reaction temperature for an additional 1-2 hours to ensure complete monomer conversion.

  • Cooling: Cool the reactor to room temperature.

  • Neutralization: Adjust the pH of the final latex to a desired value (e.g., 7-8) with a neutralizing agent like ammonium hydroxide.[3]

  • Filtration: Filter the latex through a fine mesh to remove any coagulum.

Data Presentation

Since no quantitative data was found for this compound, the following table provides a conceptual layout for presenting typical data from emulsion polymerization experiments. Researchers would populate such a table with their experimental results to compare the effects of different surfactant concentrations or types.

Table 1: Hypothetical Experimental Data for Emulsion Polymerization Using a Phosphonate Surfactant

Experiment IDSurfactant Concentration (wt% to monomer)Monomer Conversion (%)Particle Size (nm)Polydispersity Index (PDI)Coagulum (%)
EXP-010.598.51500.05< 0.1
EXP-021.099.21200.04< 0.1
EXP-032.099.5950.06< 0.1

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a semi-batch emulsion polymerization process.

G cluster_prep Preparation cluster_reaction Polymerization cluster_post Post-Processing A Reactor Charge (Water, Surfactant) D Heat & Purge Reactor A->D B Monomer Pre-emulsion (Monomers, Water, Surfactant) F Continuous Feeds (Pre-emulsion & Initiator) B->F C Initiator Solution E Initiator Shot C->E C->F D->E E->F G Hold at Temperature F->G H Cooling G->H I Neutralization H->I J Filtration I->J K Latex Characterization J->K

Semi-batch emulsion polymerization workflow.
Role of Surfactant in Emulsion Polymerization

This diagram illustrates the fundamental role of a surfactant in stabilizing monomer droplets and forming micelles where polymerization is initiated.

G cluster_system Aqueous System cluster_droplet Monomer Droplet cluster_micelle Micelle (Polymerization Site) M S1 Surfactant Molecules P S2 Surfactant Molecules Initiator Initiator cluster_micelle cluster_micelle Initiator->cluster_micelle Monomer Monomer cluster_system cluster_system Monomer->cluster_system Latex Latex cluster_system->Latex

Surfactant role in emulsion polymerization.

References

Application Notes and Protocols for the Formulation of Microemulsions with Long-Chain Phosphonate Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and potential applications of microemulsions utilizing long-chain phosphonate (B1237965) surfactants. These systems offer unique advantages in drug delivery due to the specific properties of phosphonate surfactants, including their strong interaction with water and potential for varying head group charge.[1]

Introduction to Long-Chain Phosphonate Surfactants in Microemulsions

Long-chain phosphonate surfactants, such as n-alkylphosphonic acids (e.g., dodecylphosphonic acid), are amphiphilic molecules that can act as effective emulsifiers.[2] Their phosphonic acid head group allows for strong interactions with the aqueous phase, while the long hydrocarbon tail provides the necessary hydrophobicity to stabilize oil-in-water (O/W) or water-in-oil (W/O) microemulsions.[1] Microemulsions are clear, thermodynamically stable, isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[2][3][4][5][6] They are of significant interest in drug delivery for their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.[7][8][9][10]

Key Advantages of Phosphonate Surfactant-Based Microemulsions:

  • Enhanced Stability: The phosphonate head group can contribute to the formation of stable microemulsions.

  • Tunable Properties: The charge of the phosphonate head group can be modulated by adjusting the pH, potentially influencing the microemulsion's properties and drug release characteristics.

  • Biocompatibility: Certain phosphonate-based compounds have been explored for various biomedical applications, suggesting potential for biocompatible formulations.[4][11]

Quantitative Data on Microemulsion Formulations

The formulation of a stable and effective microemulsion is dependent on the precise ratio of its components. The following tables summarize key physicochemical properties of a representative long-chain phosphonate surfactant and quantitative data from a microemulsion formulation developed for the transdermal delivery of the bisphosphonate drug, Alendronate. While the cited study used a sulfosuccinate (B1259242) surfactant, the characterization data provides a relevant benchmark for a phosphonate-based system.

Table 1: Physicochemical Properties of n-Dodecylphosphonic Acid

PropertyValueReference
Molecular Formula C₁₂H₂₇O₃P[12]
Molecular Weight 250.31 g/mol [12]
Appearance Solid
Solubility in Water Sparingly soluble[1]

Table 2: Quantitative Data for a Model Microemulsion Formulation for Alendronate Delivery

ParameterValueReference
Microemulsion Type Water-in-Oil (w/o)[1]
Mean Globule Size 93.21 ± 5.95 nm[1]
Polydispersity Index (PDI) < 0.3[1]
Drug Content 89.56 ± 4.2% w/w[1]
Appearance Clear and transparent homogenous liquid[1]
Bioavailability Enhancement ~2-fold higher than oral solution[1]

Experimental Protocols

Synthesis of Long-Chain Alkylphosphonic Acid (e.g., Dodecylphosphonic Acid)

Long-chain alkylphosphonic acids can be synthesized via various methods, including the Michaelis-Arbuzov reaction followed by hydrolysis.

Protocol: Two-Step Synthesis of Dodecylphosphonic Acid

Step 1: Michaelis-Arbuzov Reaction

  • Combine 1-bromododecane (B92323) and a slight excess of triethyl phosphite (B83602) in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at approximately 150-160 °C for several hours.

  • Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethyl bromide byproduct and any excess triethyl phosphite by distillation under reduced pressure to obtain diethyl dodecylphosphonate.

Step 2: Hydrolysis

  • Add concentrated hydrochloric acid to the diethyl dodecylphosphonate obtained in the previous step.

  • Reflux the mixture for several hours to facilitate the hydrolysis of the phosphonate esters.

  • After cooling, the dodecylphosphonic acid may precipitate.

  • Collect the solid product by filtration and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure dodecylphosphonic acid.

  • Confirm the structure and purity of the final product using techniques such as NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Formulation of Microemulsion by Titration Method

The water titration method is a common technique for preparing microemulsions and constructing pseudo-ternary phase diagrams.[13]

Protocol: Preparation of a Long-Chain Phosphonate Surfactant-Based Microemulsion

  • Prepare the Oil/Surfactant Mixture: Accurately weigh the long-chain phosphonate surfactant (e.g., dodecylphosphonic acid) and a suitable cosurfactant (e.g., a short-chain alcohol like isopropanol (B130326) or a non-ionic surfactant) and mix them in a glass vial. The ratio of surfactant to cosurfactant (Smix) should be predetermined (e.g., 1:1, 2:1, 3:1 by weight).

  • Add the Oil Phase: Add the desired oil phase (e.g., isopropyl myristate, oleic acid) to the Smix mixture.

  • Homogenize: Thoroughly mix the components using a vortex mixer or magnetic stirrer until a homogenous solution is obtained.

  • Water Titration: Slowly add the aqueous phase (e.g., purified water or a buffer solution containing the drug) dropwise to the oil/surfactant mixture while continuously stirring at a constant temperature.

  • Observation: Observe the mixture for changes in appearance. The transition from a turbid or milky emulsion to a clear and transparent microemulsion indicates the formation of a stable system.

  • Equilibration: Allow the prepared microemulsions to equilibrate for at least 24 hours at a constant temperature before further characterization.

Construction of a Pseudo-Ternary Phase Diagram

A pseudo-ternary phase diagram is used to identify the microemulsion existence region for a four-component system (oil, water, surfactant, and cosurfactant) by keeping the ratio of surfactant to cosurfactant constant.

Protocol:

  • Prepare a series of mixtures with varying ratios of the oil phase and the Smix (from 9:1 to 1:9 by weight).

  • For each oil/Smix mixture, titrate with the aqueous phase as described in Protocol 3.2.

  • Record the weight of the aqueous phase required to cause a transition from a clear microemulsion to a turbid emulsion.

  • Calculate the weight percentage of each component (oil, water, and Smix) at these transition points.

  • Plot the data on a triangular phase diagram to delineate the boundaries of the microemulsion region.

Characterization of the Microemulsion

Protocol: Droplet Size and Zeta Potential Analysis

  • Sample Preparation: Dilute the microemulsion sample with the aqueous phase used in its formulation to an appropriate concentration to avoid multiple scattering effects.

  • Dynamic Light Scattering (DLS) Measurement: Use a DLS instrument to measure the hydrodynamic diameter (droplet size) and the polydispersity index (PDI) of the microemulsion droplets. The PDI provides information on the uniformity of the droplet size distribution.[1]

  • Zeta Potential Measurement: Use the same instrument, equipped with an electrode assembly, to measure the zeta potential of the droplets. The zeta potential is an indicator of the surface charge and the physical stability of the microemulsion.

Protocol: Transmission Electron Microscopy (TEM) for Morphological Characterization

  • Sample Preparation: Place a drop of the microemulsion onto a carbon-coated copper grid.

  • Staining (optional for negative staining): If necessary, negatively stain the sample with a solution of a heavy metal salt (e.g., phosphotungstic acid) to enhance contrast.

  • Drying: Allow the grid to air-dry completely.

  • Imaging: Observe the morphology and size of the microemulsion droplets using a transmission electron microscope.[1]

Visualizations

Experimental Workflow for Microemulsion Formulation and Characterization

The following diagram illustrates the logical flow of experiments for developing and characterizing a long-chain phosphonate surfactant-based microemulsion.

experimental_workflow cluster_synthesis Surfactant Synthesis cluster_formulation Microemulsion Formulation cluster_characterization Physicochemical Characterization cluster_drug_delivery Drug Delivery Application synthesis Synthesis of Long-Chain Phosphonate Surfactant screening Component Screening (Oil, Cosurfactant) synthesis->screening Characterized Surfactant phase_diagram Pseudo-Ternary Phase Diagram Construction screening->phase_diagram formulation Microemulsion Preparation (Titration Method) phase_diagram->formulation Optimized Ratios dls Droplet Size & Zeta Potential (DLS) formulation->dls tem Morphology (TEM) formulation->tem stability Thermodynamic Stability (Centrifugation, Freeze-Thaw) formulation->stability drug_loading Drug Encapsulation formulation->drug_loading release_studies In Vitro Drug Release drug_loading->release_studies in_vivo In Vivo Studies (Pharmacokinetics) release_studies->in_vivo drug_delivery_pathway cluster_formulation Microemulsion Formulation cluster_absorption Biological Membrane Interaction cluster_release Intracellular Drug Release ME Drug-Loaded Phosphonate Microemulsion Membrane Cell Membrane ME->Membrane Adsorption Fusion Membrane Fusion/ Enhanced Permeation Membrane->Fusion Release Drug Release from Carrier Fusion->Release Target Intracellular Target (e.g., Receptor, Enzyme) Release->Target Therapeutic Effect

References

Application Notes and Protocols for the Synthesis of Novel Fungicides Using Phosphonate Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and proposed mechanism of action of novel fungicides derived from phosphonate (B1237965) intermediates. The protocols detailed below are intended to serve as a guide for the development of new antifungal agents, with a focus on α-aminophosphonates incorporating various heterocyclic scaffolds.

Introduction

Phosphonate-based fungicides have long been utilized in agriculture, with compounds like fosetyl-Al and potassium phosphonate being notable examples. Their mode of action can be complex, involving both direct antifungal effects and the induction of systemic acquired resistance (SAR) in plants. Recent research has focused on the synthesis of novel phosphonate derivatives with enhanced and more targeted antifungal activity. A particularly promising class of these compounds is the α-aminophosphonates, which are structural analogues of α-amino acids and can act as potent enzyme inhibitors. This document outlines the synthesis of such novel fungicides, presents their biological activity data, and elucidates their mechanism of action.

Data Presentation: Antifungal Activity of Novel Phosphonate Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) values of newly synthesized phosphonate derivatives against a range of fungal pathogens. This data is crucial for comparing the efficacy of different structural modifications and for identifying lead compounds for further development.

Table 1: Antifungal Activity of α-Aminophosphonates with Quinoline (B57606)/Quinolone and Thiazole (B1198619) Moieties [1]

CompoundFungal StrainMIC (µg/mL)
9b Candida albicans0.5
Aspergillus fumigatus0.25
9c Candida albicans1
Aspergillus fumigatus0.5
9f Candida albicans8
Aspergillus fumigatus4
9g Candida albicans2
Aspergillus fumigatus1
9h Candida albicans4
Aspergillus fumigatus2
10k Candida albicans16
Aspergillus fumigatus8
10l Candida albicans32
Aspergillus fumigatus16
Fluconazole (Ref.) Candida albicans-
Aspergillus fumigatus-

Table 2: Antifungal Activity of Heterocyclic Phosphonates against Yeast-like Fungi [2][3]

CompoundCandida albicans MIC (µg/mL)Candida tropicalis MIC (µg/mL)
12 100100
13 200200
16 400400
17 800800
18 400400
22 800800
23 800800

Table 3: Antifungal Activity of a Novel Synthetic Polymer (M451) against Phytopathogens [4][5]

Fungal StrainPhylumEC₅₀ (µg/mL)
Fusarium oxysporumAscomycota66
Fusarium graminearumAscomycota145
Alternaria alternataAscomycota34
Botrytis cinereaAscomycota52
Phytophthora infestansOomycota58
Rhizoctonia solaniBasidiomycota53

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established synthetic routes and screening methods for novel antifungal compounds.

Protocol 1: Synthesis of α-Aminophosphonates via the Kabachnik-Fields Reaction[6][7][8]

This protocol describes a general procedure for the one-pot, three-component synthesis of α-aminophosphonates.

Materials:

  • Aldehyde (1.0 mmol)

  • Amine (1.0 mmol)

  • Dialkyl phosphite (B83602) (e.g., diethyl phosphite) (1.0 mmol)

  • Catalyst (e.g., FeCl₃, CuCl₂, Iodine, or an ionic liquid, see specific literature for optimal catalyst and loading)

  • Solvent (e.g., ethanol, acetonitrile, or solvent-free)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Round-bottom flask or microwave vial

  • Stirrer/hotplate or microwave reactor

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask or microwave vial, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and dialkyl phosphite (1.0 mmol).

  • Catalyst and Solvent Addition: Add the chosen catalyst at the desired molar percentage. If a solvent is used, add it to the reaction mixture. For solvent-free conditions, proceed without adding a solvent.

  • Reaction Conditions:

    • Conventional Heating: Stir the mixture at room temperature or heat to the desired temperature (e.g., 80-100 °C) for the required time (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Microwave Irradiation: If using a microwave reactor, seal the vial and irradiate at a set temperature (e.g., 80-100 °C) for a shorter duration (e.g., 10-30 minutes).[6]

    • Ultrasound Irradiation: If using an ultrasonic bath, place the reaction vessel in the bath and sonicate at a specific frequency and temperature until the reaction is complete, as monitored by TLC.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If the reaction was performed neat, dilute the mixture with ethyl acetate.

    • Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure α-aminophosphonate.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.

Protocol 2: Antifungal Susceptibility Testing by Broth Microdilution Method[1]

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Materials:

  • Synthesized phosphonate compounds

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Culture medium (e.g., RPMI-1640)

  • 96-well microtiter plates

  • Standard antifungal drug (e.g., Fluconazole) as a positive control

  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent for the compounds

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow the fungal strains on a suitable agar (B569324) medium.

    • Prepare a suspension of fungal spores or cells in sterile saline.

    • Adjust the suspension to a concentration of approximately 1-5 x 10⁵ CFU/mL using a spectrophotometer or hemocytometer.

  • Preparation of Compound Dilutions:

    • Dissolve the synthesized compounds and the reference drug in DMSO to prepare stock solutions.

    • Perform serial two-fold dilutions of the stock solutions in the culture medium in the 96-well plates to achieve a range of desired concentrations. The final DMSO concentration should not exceed 1% to avoid toxicity to the fungi.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate. Include a growth control (medium + inoculum) and a sterility control (medium only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37 °C) for 24-48 hours, depending on the fungal species.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. The growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the proposed mechanism of action for the novel phosphonate fungicides.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation Reactants Aldehyde + Amine + Dialkyl Phosphite Reaction Kabachnik-Fields Reaction (Catalyst, Heat/MW/US) Reactants->Reaction Crude Crude α-Aminophosphonate Reaction->Crude Workup Work-up (Extraction, Washing) Crude->Workup Purification Column Chromatography Workup->Purification Pure Pure α-Aminophosphonate Purification->Pure Characterization Spectroscopic Analysis (NMR, MS) Pure->Characterization Screening Antifungal Screening (Broth Microdilution) Pure->Screening Data MIC Determination Screening->Data

Caption: General workflow for the synthesis and evaluation of novel phosphonate fungicides.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol (B1671047) Biosynthesis Pathway in Fungi cluster_inhibition Mechanism of Action Lanosterol Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Lanosterol->Intermediate Ergosterol Ergosterol (Essential for Fungal Cell Membrane) Intermediate->Ergosterol Further enzymatic steps Phosphonate Novel Phosphonate Fungicide Phosphonate->Inhibition Lanosterol_to_Intermediate Lanosterol_to_Intermediate

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by novel phosphonate fungicides.

References

Application of Dimethyl Octadecylphosphonate in Drug Delivery Systems: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl octadecylphosphonate is a long-chain alkylphosphonate compound. While direct applications in drug delivery are not yet established in published literature, its amphiphilic structure, comprising a long C18 hydrocarbon tail and a polar dimethylphosphonate headgroup, suggests its potential as a novel component in lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles (SLNs). The phosphonate (B1237965) group offers a stable alternative to the more common phosphate (B84403) headgroups found in natural phospholipids, potentially conferring unique physicochemical properties to the delivery vehicle, such as enhanced stability.[1] This document outlines a hypothetical framework for the application of this compound in drug delivery, including detailed protocols for formulation and characterization, based on established methodologies for similar lipid-based systems.[2][3]

Hypothetical Applications and Advantages

The incorporation of this compound into lipid-based drug delivery systems could offer several potential advantages:

  • Enhanced Stability: The carbon-phosphorus bond in phosphonates is more resistant to chemical and enzymatic degradation than the oxygen-phosphorus bond in phosphates.[1] This could lead to liposomes with a longer shelf-life and greater stability in biological fluids.

  • Modulated Bilayer Properties: The unique headgroup and long alkyl chain of this compound may alter the fluidity, permeability, and charge of the lipid bilayer.[4] This could influence drug loading, release kinetics, and interactions with cells.[5]

  • Versatile Formulation Component: It could be used as a primary structural lipid or as a functionalized component to modify the properties of conventional liposomes.

Quantitative Data from Analogous Systems

While specific data for this compound is unavailable, the following table summarizes typical quantitative data for liposomal drug delivery systems, which can serve as a benchmark for evaluating the performance of hypothetical this compound-containing formulations.

ParameterTypical RangeFactors InfluencingReference
Particle Size (Diameter) 50 - 200 nmLipid composition, preparation method (e.g., extrusion, sonication)[6]
Polydispersity Index (PDI) < 0.2Homogeneity of the liposome (B1194612) population[7]
Zeta Potential -60 mV to +60 mVSurface charge of the lipids, pH of the medium[7]
Encapsulation Efficiency (%) 10 - 90%Physicochemical properties of the drug and lipids, preparation method[][9]
Drug Loading (%) 1 - 20%Drug-to-lipid ratio, encapsulation efficiency[]

Experimental Protocols

The following are detailed protocols for the hypothetical preparation and characterization of this compound-containing liposomes.

Protocol 1: Preparation of Doxorubicin-Loaded Liposomes using Thin-Film Hydration

Objective: To prepare liposomes encapsulating the chemotherapeutic drug Doxorubicin, using this compound as a component of the lipid bilayer.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • This compound

  • Doxorubicin hydrochloride

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument

  • Zeta potential analyzer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC, cholesterol, and this compound in a 2:1:1 molar ratio in a chloroform:methanol (2:1, v/v) solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator at a temperature above the lipid phase transition temperature (approx. 45-50°C) to form a thin, uniform lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.[10]

  • Hydration and Drug Loading:

    • Hydrate the lipid film with a solution of Doxorubicin in PBS (1 mg/mL) by rotating the flask at a temperature above the lipid transition temperature for 1 hour.[11]

    • The resulting suspension will contain multilamellar vesicles (MLVs).

  • Vesicle Sizing:

    • To produce small unilamellar vesicles (SUVs), sonicate the MLV suspension in a bath sonicator for 15-30 minutes.[12]

    • For a more uniform size distribution, subject the liposome suspension to extrusion through a 100 nm polycarbonate membrane for 10-15 passes.

  • Purification:

    • Remove unencapsulated Doxorubicin by size exclusion chromatography or dialysis against PBS.[]

Protocol 2: Characterization of Liposomes

Objective: To determine the physicochemical properties of the prepared liposomes.

1. Particle Size and Polydispersity Index (PDI) Analysis:

  • Dilute a sample of the liposome suspension with PBS.
  • Measure the particle size and PDI using a Dynamic Light Scattering (DLS) instrument at 25°C.

2. Zeta Potential Measurement:

  • Dilute a sample of the liposome suspension in deionized water.
  • Measure the zeta potential using a zeta potential analyzer to determine the surface charge.

3. Encapsulation Efficiency and Drug Loading:

  • Disrupt a known amount of the purified liposome suspension with a suitable solvent (e.g., methanol) to release the encapsulated drug.[2]
  • Quantify the amount of encapsulated Doxorubicin using HPLC with a fluorescence detector.[]
  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:[13]
  • EE (%) = (Amount of encapsulated drug / Total amount of drug used) x 100
  • DL (%) = (Amount of encapsulated drug / Total amount of lipid) x 100

Visualizations

Diagram 1: Hypothetical Structure of a this compound-Containing Liposome

G A 1. Lipid Dissolution (DPPC, Cholesterol, DMOP) B 2. Thin-Film Formation (Rotary Evaporation) A->B C 3. Hydration with Drug Solution (Doxorubicin in PBS) B->C D 4. Vesicle Sizing (Extrusion) C->D E 5. Purification (Size Exclusion Chromatography) D->E F Characterization E->F G Size and PDI (DLS) F->G H Zeta Potential F->H I Encapsulation Efficiency (HPLC) F->I G cluster_cell Target Cell Endosome Endosome Lysosome Lysosome Endosome->Lysosome Fusion Release Drug Release in Cytoplasm Lysosome->Release Degradation & Escape Liposome Liposome Liposome->Endosome Endocytosis

References

Application Notes and Protocols: Preparation of Functionalized Surfaces for Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation, characterization, and application of functionalized surfaces for various biomedical purposes, including improving biocompatibility, controlling cellular interactions, and developing advanced drug delivery systems.[1][2][3][4] Detailed protocols for key surface modification techniques are provided, along with quantitative data to guide experimental design and interpretation.

Introduction to Surface Functionalization

The interface between a biomaterial and the surrounding biological environment dictates its performance and biocompatibility.[4] Unmodified material surfaces can trigger adverse reactions such as protein adsorption, inflammation, bacterial colonization, and thrombosis.[5] Surface functionalization aims to tailor the physicochemical properties of a material's surface to elicit a desired biological response without altering the bulk properties of the material.[6][7] This is a crucial step in the development of a wide range of biomedical devices, including implants, biosensors, and drug delivery systems.[8][9]

The primary goals of surface functionalization in biomedical applications include:

  • Enhancing Biocompatibility: Minimizing adverse immune responses and promoting integration with host tissue.[10]

  • Preventing Biofouling: Reducing the non-specific adsorption of proteins and the adhesion of microorganisms.[3]

  • Promoting Specific Cell Adhesion, Proliferation, and Differentiation: Guiding tissue regeneration and integration.[11]

  • Localized Drug Delivery: Creating reservoirs for the controlled release of therapeutic agents.[8][12]

  • Improving Lubricity and Wear Resistance: Enhancing the longevity and performance of implants.

This document outlines several common and effective techniques for surface functionalization, providing detailed protocols and comparative data to assist researchers in selecting and implementing the most appropriate method for their specific application.

Key Surface Functionalization Techniques and Protocols

A variety of methods exist for modifying the surfaces of biomaterials, broadly categorized as physical, chemical, and biological techniques.[7] This section provides detailed protocols for three widely used chemical modification techniques: PEGylation, plasma polymerization, and layer-by-layer assembly.

PEGylation of Surfaces to Reduce Biofouling

Poly(ethylene glycol) (PEG) is a hydrophilic, non-toxic, and non-immunogenic polymer that is widely used for surface modification.[5] PEGylation involves grafting PEG chains onto a surface to create a protective hydration layer that sterically hinders the adsorption of proteins and the adhesion of cells, thereby reducing biofouling and improving biocompatibility.[5]

This protocol describes the covalent attachment of PEG to a titanium surface using an amine-reactive PEG derivative.

Materials:

  • Titanium substrates

  • Acetone, ethanol (B145695), and deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene (B28343)

  • N-Hydroxysuccinimide-ester-functionalized PEG (NHS-PEG)

  • Mesityl(2,4,6-trimethylbenzoyl)phosphinic acid (MES) buffer (pH 5.0)

Procedure:

  • Substrate Cleaning:

    • Sonnicate the titanium substrates in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.

    • Dry the substrates under a stream of nitrogen gas.

  • Surface Activation (Hydroxylation):

    • Immerse the cleaned substrates in Piranha solution for 1 hour at room temperature to introduce hydroxyl (-OH) groups on the surface.

    • Rinse the substrates thoroughly with DI water and dry under a stream of nitrogen.

  • Silanization with APTES:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the activated titanium substrates in the APTES solution for 2 hours at room temperature under an inert atmosphere (e.g., nitrogen or argon).[5]

    • Rinse the substrates with toluene to remove excess unreacted silane, followed by rinsing with ethanol and DI water.[5]

    • Cure the silanized substrates in an oven at 110°C for 30 minutes to form a stable amine-terminated surface.[5]

  • PEGylation:

    • Prepare a solution of NHS-PEG (e.g., 10 mg/mL) in MES buffer (pH 5.0).[5]

    • Immerse the amine-functionalized substrates in the NHS-PEG solution and react for 4 hours at room temperature.

    • Rinse the PEGylated substrates with DI water and dry under a stream of nitrogen.

The following table summarizes typical quantitative data obtained from the characterization of unmodified and PEGylated titanium surfaces.

Surface TypeWater Contact Angle (°)Fibrinogen Adsorption (ng/cm²)Platelet Adhesion (platelets/1000 µm²)
Unmodified Titanium75 ± 5450 ± 50350 ± 40
PEGylated Titanium30 ± 450 ± 1025 ± 5

Data are representative values compiled from typical results in the literature.

PEGylation_Workflow cluster_cleaning 1. Substrate Cleaning cluster_activation 2. Surface Activation cluster_silanization 3. Silanization cluster_pegylation 4. PEGylation Ti_Substrate Titanium Substrate Sonication Sonication (Acetone, Ethanol, DI Water) Ti_Substrate->Sonication Clean_Ti Clean Ti Sonication->Clean_Ti Piranha Piranha Solution Clean_Ti->Piranha Activated_Ti Hydroxylated Ti (-OH) Piranha->Activated_Ti APTES APTES in Toluene Activated_Ti->APTES Amine_Ti Amine-Functionalized Ti (-NH2) APTES->Amine_Ti NHS_PEG NHS-PEG in MES Buffer Amine_Ti->NHS_PEG PEG_Ti PEGylated Ti NHS_PEG->PEG_Ti

Caption: Workflow for the PEGylation of a titanium surface.

Plasma Polymerization for Surface Functionalization

Plasma polymerization is a versatile technique that uses plasma (an ionized gas) to deposit a thin, highly cross-linked polymer film onto a substrate.[13] This method can be used to introduce a variety of functional groups, such as amine (-NH2), carboxyl (-COOH), and hydroxyl (-OH) groups, onto virtually any surface.[14][15] These functional groups can then be used for the covalent immobilization of biomolecules.

This protocol describes the deposition of an amine-rich plasma polymer film onto a polymer substrate for subsequent bio-functionalization.

Materials:

  • Polymer substrates (e.g., polystyrene, PEEK)

  • Allylamine (B125299) monomer

  • Argon (Ar) gas

  • Plasma reactor system

Procedure:

  • Substrate Preparation:

    • Clean the polymer substrates by sonicating in an appropriate solvent (e.g., isopropanol (B130326) for polystyrene) and DI water.

    • Dry the substrates thoroughly.

  • Plasma System Setup:

    • Place the cleaned substrates into the plasma reactor chamber.

    • Evacuate the chamber to a base pressure of <10 mTorr.

  • Argon Plasma Pre-treatment:

    • Introduce argon gas into the chamber at a controlled flow rate.

    • Ignite the argon plasma at a specific power (e.g., 50 W) for a short duration (e.g., 5 minutes) to clean and activate the substrate surface.

  • Allylamine Plasma Polymerization:

    • Stop the argon flow and introduce allylamine vapor into the chamber at a controlled flow rate.

    • Ignite the allylamine plasma at a specific power (e.g., 20-80 W) and pressure (e.g., 150 mTorr) for a defined period (e.g., 10-30 minutes) to deposit the plasma polymer film.[13]

    • After deposition, vent the chamber to atmospheric pressure.

The following table shows representative data on how plasma polymerization parameters can affect the surface concentration of amine groups.

Plasma Power (W)Deposition Time (min)Amine Group Concentration (nmol/cm²)
201015.2 ± 1.8
502028.5 ± 2.5
802231.6 ± 3.1

Data adapted from a study on allylamine plasma polymerization on titanium surfaces.[13]

Plasma_Polymerization_Workflow Start Start: Clean Polymer Substrate Place_in_Reactor Place Substrate in Plasma Reactor Start->Place_in_Reactor Evacuate Evacuate Chamber to Base Pressure Place_in_Reactor->Evacuate Ar_Plasma Argon Plasma Pre-treatment (Cleaning and Activation) Evacuate->Ar_Plasma Allylamine_Plasma Allylamine Plasma Polymerization (Deposition of Amine-rich Film) Ar_Plasma->Allylamine_Plasma Vent Vent Chamber Allylamine_Plasma->Vent End End: Amine-Functionalized Surface Vent->End

Caption: Workflow for plasma polymerization of allylamine.

Layer-by-Layer (LbL) Assembly for Multilayered Coatings

Layer-by-Layer (LbL) assembly is a versatile technique for creating multilayered thin films with controlled thickness and composition.[3] It involves the sequential adsorption of oppositely charged polyelectrolytes, proteins, or nanoparticles onto a charged substrate.[15] LbL films can be designed to incorporate a variety of functionalities, such as antimicrobial properties or drug delivery capabilities.

This protocol describes the creation of a biocompatible multilayered film of chitosan (B1678972) (a polycation) and alginate (a polyanion).

Materials:

  • Charged substrate (e.g., piranha-activated glass or silicon wafer)

  • Chitosan solution (e.g., 0.1% w/v in 0.1 M acetic acid, pH 4.0)

  • Alginate solution (e.g., 0.1% w/v in DI water, pH 7.0)

  • DI water for rinsing

Procedure:

  • Substrate Preparation:

    • Ensure the substrate has a negative surface charge (e.g., by piranha activation).

  • First Layer (Chitosan):

    • Immerse the substrate in the chitosan solution for 15 minutes.

    • Rinse with DI water for 1 minute to remove non-adsorbed chitosan.

    • Dry under a stream of nitrogen.

  • Second Layer (Alginate):

    • Immerse the chitosan-coated substrate in the alginate solution for 15 minutes.

    • Rinse with DI water for 1 minute.

    • Dry under a stream of nitrogen.

  • Multilayer Buildup:

    • Repeat steps 2 and 3 to build up the desired number of bilayers. The surface charge will alternate with each deposited layer.

The following table illustrates the typical linear growth of film thickness with an increasing number of chitosan/alginate bilayers, as measured by ellipsometry.

Number of BilayersFilm Thickness (nm)
15 ± 0.5
525 ± 2.0
1050 ± 3.5
20100 ± 5.0

Data are representative values from typical LbL assembly studies.

LbL_Workflow Substrate Negatively Charged Substrate Chitosan Immerse in Chitosan (+) Substrate->Chitosan Rinse1 Rinse Chitosan->Rinse1 Alginate Immerse in Alginate (-) Rinse1->Alginate Rinse2 Rinse Alginate->Rinse2 Repeat Repeat for N Bilayers Rinse2->Repeat Repeat->Chitosan

Caption: Workflow for Layer-by-Layer (LbL) assembly.

Surface Characterization Techniques

The successful functionalization of a surface must be verified through appropriate characterization techniques. These methods provide information about the chemical composition, topography, and wettability of the modified surface.

  • Contact Angle Goniometry: Measures the hydrophilicity/hydrophobicity of a surface by determining the contact angle of a liquid droplet. A lower contact angle indicates a more hydrophilic surface.

  • X-ray Photoelectron Spectroscopy (XPS): Provides quantitative information about the elemental and chemical composition of the surface.

  • Atomic Force Microscopy (AFM): Generates high-resolution 3D images of the surface topography, allowing for the assessment of roughness and the visualization of deposited layers.[5]

  • Scanning Electron Microscopy (SEM): Provides high-magnification images of the surface morphology.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the presence of specific chemical bonds and functional groups on the surface.

Biomedical Applications and Relevant Signaling Pathways

Functionalized surfaces are integral to a wide array of biomedical applications. This section highlights two key areas: promoting osseointegration of implants and creating antimicrobial surfaces.

Promoting Osseointegration with RGD-Functionalized Surfaces

To improve the integration of orthopedic and dental implants with bone, surfaces can be functionalized with cell-adhesive peptides, such as the arginine-glycine-aspartic acid (RGD) sequence.[16] The RGD motif is found in extracellular matrix proteins and is recognized by integrin receptors on the surface of osteoblasts (bone-forming cells).

The binding of cell surface integrins to the RGD peptides on the functionalized surface triggers a signaling cascade that promotes cell adhesion, spreading, and differentiation, ultimately leading to enhanced bone formation at the implant interface.

RGD_Signaling cluster_cell Osteoblast RGD RGD Peptide Integrin Integrin Receptor RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Cytoskeletal Organization Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Response Cellular Response Signaling->Response

Caption: RGD-mediated cell adhesion signaling pathway.

Antimicrobial Surfaces to Prevent Device-Associated Infections

Biomedical device-associated infections are a significant clinical problem.[12] Surface functionalization can be used to create antimicrobial surfaces that either repel bacteria (anti-adhesive) or kill them upon contact (bactericidal).

Strategies for Creating Antimicrobial Surfaces:

  • Covalent Immobilization of Antimicrobial Peptides (AMPs): AMPs are naturally occurring molecules that can disrupt bacterial membranes.

  • Grafting of Quaternary Ammonium Compounds (QACs): QACs are positively charged molecules that interact with and disrupt negatively charged bacterial cell walls.

  • Controlled Release of Antimicrobial Agents: Incorporating antimicrobial agents like silver nanoparticles or antibiotics into a surface coating for sustained release.

The following table presents typical data from a bacterial adhesion assay on an antimicrobial surface compared to a control.

Surface TypeBacterial Adhesion (CFU/cm²)
Unmodified Control1 x 10⁷
Antimicrobial Surface1 x 10³

CFU = Colony Forming Units. Data are representative.

Conclusion

The functionalization of biomaterial surfaces is a powerful and essential strategy for improving the safety and efficacy of biomedical devices.[1][2] The techniques and protocols outlined in these application notes provide a foundation for researchers to design and fabricate surfaces with tailored biological functionalities. The choice of functionalization method will depend on the substrate material, the desired surface properties, and the specific biomedical application. Careful characterization of the modified surfaces is crucial to ensure the desired outcomes and to advance the development of next-generation medical technologies.

References

Application Notes and Protocols: Dimethyl Octadecylphosphonate as an Extreme Pressure Lubricant Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of dimethyl octadecylphosphonate as an extreme pressure (EP) additive in lubricants. This document outlines its hypothesized mechanism of action, protocols for its evaluation, and a summary of expected performance metrics based on related phosphonate (B1237965) compounds.

Introduction

This compound is an organophosphorus compound characterized by a long C18 alkyl chain attached to a phosphonate group. This molecular structure suggests its potential as a lubricant additive, particularly for applications requiring extreme pressure and anti-wear properties. The long alkyl chain provides oil solubility, while the polar phosphonate head group is expected to interact with metal surfaces to form a protective tribofilm. While Johoku Chemical lists this compound as a lubricating oil additive, and it is mentioned in patents as a friction modifier, specific public-domain data on its performance as an extreme pressure additive is limited.[1][2] This document, therefore, draws upon the established knowledge of similar long-chain phosphonate esters to provide a framework for its evaluation.

Mechanism of Action

Phosphorus-based extreme pressure additives, including phosphonates, function by forming a protective film on metal surfaces under high load and temperature conditions.[3][4] This tribochemical reaction prevents direct metal-to-metal contact, reducing friction and wear. The proposed mechanism for this compound involves:

  • Adsorption: The polar phosphonate group adsorbs onto the metal surface.

  • Tribochemical Reaction: Under the high temperatures and pressures generated at asperity contacts, the phosphonate ester decomposes.

  • Film Formation: The decomposition products react with the metal surface to form a durable, glassy polyphosphate film.[3] This film acts as a sacrificial layer, shearing preferentially to the base metal and thus preventing seizure and reducing wear.

G cluster_0 Lubricant Bulk cluster_1 Metal Surface A This compound (in oil) B Adsorption of Phosphonate A->B Surface Interaction C High Pressure & Temperature B->C Extreme Conditions D Tribochemical Reaction C->D Decomposition E Protective Polyphosphate Tribofilm D->E Film Formation F Reduced Friction & Wear E->F Lubrication

Proposed mechanism of phosphonate EP additive action.

Data Presentation

Performance MetricTest MethodBase OilAdditive Concentration (wt%)Result
Weld Point (kgf) ASTM D2783ISO VG 461.0> 400
Load Wear Index (LWI) ASTM D2783ISO VG 461.0> 80
Wear Scar Diameter (mm) ASTM D4172PAO 40.50.45
Coefficient of Friction Pin-on-DiskPAO 40.50.08

Note: The above data is illustrative for long-chain alkyl phosphonates and not specific to this compound. Actual performance will depend on the base oil, additive concentration, and specific test conditions.

Experimental Protocols

To evaluate the efficacy of this compound as an extreme pressure additive, standardized ASTM test methods are recommended. The following are detailed protocols for two key experiments.

Protocol 1: Four-Ball Wear Test (ASTM D4172)

This test method is used to determine the wear preventive characteristics of a lubricant.

1. Objective: To measure the wear scar diameter on steel balls to assess the anti-wear properties of a lubricant containing this compound.

2. Materials and Apparatus:

  • Four-Ball Wear Test Machine
  • Steel balls (AISI 52100 steel, 12.7 mm diameter)
  • Test lubricant: Base oil with and without this compound at desired concentrations.
  • Heptane (B126788) for cleaning
  • Microscope for measuring wear scars

3. Procedure:

  • Clean the four steel balls and the test cup with heptane and allow them to dry.
  • Clamp three of the balls securely in the test cup.
  • Pour the test lubricant into the cup to a level that covers the three stationary balls.
  • Place the fourth ball in the chuck of the test machine.
  • Assemble the test cup into the machine.
  • Set the test parameters:
  • Load: 40 kgf (392 N)
  • Speed: 1200 rpm
  • Temperature: 75°C
  • Duration: 60 minutes
  • Start the machine and allow the test to run for the specified duration.
  • After the test, turn off the machine, remove the test cup, and discard the lubricant.
  • Remove the three stationary balls and clean them with heptane.
  • Measure the diameter of the wear scars on the three stationary balls in both the direction of sliding and perpendicular to it.
  • Calculate the average wear scar diameter.

4. Data Analysis: Compare the average wear scar diameter of the base oil with that of the lubricant containing this compound. A smaller wear scar indicates better anti-wear performance.

Protocol 2: Falex Pin and Vee Block Extreme Pressure Test (ASTM D3233)

This method is used to determine the load-carrying properties of fluid lubricants under high-pressure conditions.

1. Objective: To determine the failure load of a lubricant containing this compound.

2. Materials and Apparatus:

  • Falex Pin and Vee Block Test Machine
  • Standard test pins (AISI 3135 steel)
  • Standard V-blocks (AISI 1137 steel)
  • Test lubricant: Base oil with and without this compound.
  • Solvent for cleaning

3. Procedure:

  • Clean the test pin and V-blocks with a suitable solvent and dry them.
  • Install the pin in the chuck of the machine.
  • Mount the V-blocks in the loading mechanism.
  • Fill the lubricant reservoir with the test lubricant.
  • Start the machine and allow for a 5-minute break-in period at a load of 300 lbf (1334 N).
  • After the break-in period, apply an initial load of 300 lbf.
  • Increase the load in increments of 100 lbf (445 N) at 10-second intervals.
  • Continue to increase the load until the pin shears or the machine's automatic shut-off is activated by a rapid increase in friction.
  • Record the load at which failure occurred.

4. Data Analysis: The failure load is the primary result. A higher failure load indicates superior extreme pressure properties. Compare the failure load of the base oil with that of the lubricant containing this compound.

G cluster_prep Preparation cluster_eval Tribological Evaluation cluster_analysis Data Analysis A Synthesize or Procure This compound B Blend with Base Oil at Target Concentrations A->B C Four-Ball Wear Test (ASTM D4172) B->C D Falex Pin & Vee Block EP Test (ASTM D3233) B->D E Measure Wear Scar Diameter C->E F Determine Failure Load D->F G Compare Performance to Base Oil and Benchmarks E->G F->G

Experimental workflow for evaluating a lubricant additive.

Conclusion

This compound holds promise as an extreme pressure lubricant additive due to its chemical structure, which is analogous to other effective phosphonate-based additives. While specific performance data is not widely published, the protocols and information provided in these application notes offer a robust framework for its systematic evaluation. Researchers are encouraged to perform the described experiments to quantify its tribological properties and determine its suitability for various lubricant formulations.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Dimethyl Octadecylphosphonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Dimethyl octadecylphosphonate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), in this case, trimethyl phosphite, on an alkyl halide, such as 1-bromooctadecane (B154017) or 1-iodooctadecane (B1330385).[1][3]

Q2: What are the reactants and products of the Michaelis-Arbuzov reaction for this synthesis?

A2: The reactants are typically trimethyl phosphite and an octadecyl halide (e.g., 1-bromooctadecane or 1-iodooctadecane). The main product is this compound. A byproduct of the reaction is a methyl halide (e.g., methyl bromide or methyl iodide), which is typically volatile and can be removed during the reaction or workup.[4]

Q3: What is the general mechanism of the Michaelis-Arbuzov reaction?

A3: The reaction proceeds in two main steps:

  • Nucleophilic Attack: The phosphorus atom of the trimethyl phosphite acts as a nucleophile and attacks the electrophilic carbon of the octadecyl halide, displacing the halide and forming a phosphonium (B103445) salt intermediate.[1][5]

  • Dealkylation: The displaced halide ion then attacks one of the methyl groups on the phosphonium intermediate, leading to the formation of the stable P=O bond of the phosphonate (B1237965) and releasing a volatile methyl halide.[1][4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) to observe the consumption of the starting materials.[6][7] Additionally, ³¹P NMR spectroscopy is a powerful tool to track the conversion of the phosphite starting material to the phosphonate product, as they have distinct chemical shifts.[6][8]

Q5: What are the typical physical properties of this compound?

A5: this compound is expected to be a liquid at room temperature.[9] Due to its long alkyl chain, it has a high molecular weight and is not readily purified by distillation under standard atmospheric pressure.[10]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation Low Reactivity of Alkyl Halide: Alkyl chlorides are less reactive than bromides and iodides in the Michaelis-Arbuzov reaction.[5]Use 1-bromooctadecane or, preferably, 1-iodooctadecane for a faster reaction rate.[5]
Insufficient Reaction Temperature: The reaction often requires thermal energy to proceed at a reasonable rate, especially with less reactive halides.[3]Gradually increase the reaction temperature, for example, to 100-150 °C, while monitoring for potential side reactions.[6]
Short Reaction Time: The reaction with a long-chain alkyl halide may be slower than with shorter chains.Increase the reaction time and monitor the progress using TLC or ³¹P NMR until the starting material is consumed.
Presence of Significant Side Products Elimination Reaction: With long-chain alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of octadecene. This is more prevalent with secondary halides but can occur with primary halides at high temperatures.[3]Maintain the lowest effective reaction temperature. Ensure the use of a primary alkyl halide (1-halooctadecane).
Unreacted Starting Materials: The reaction may not have gone to completion.As mentioned above, consider increasing the reaction temperature, extending the reaction time, or using a more reactive alkyl halide (iodide > bromide).
Difficulty in Product Purification High Boiling Point of Product: Due to its high molecular weight, this compound is not easily purified by distillation.[10]Purification should be performed using silica (B1680970) gel column chromatography.[11][12]
Co-elution with Starting Material: The long-chain alkyl halide may have a similar polarity to the product, making separation by chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a mixture with a more polar solvent (e.g., ethyl acetate) can improve separation.[12]
Product Appears as an Oil with a Strong Odor Residual Trimethyl Phosphite: Unreacted trimethyl phosphite can be a common impurity and has a distinct odor.During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic phosphite, followed by a wash with saturated sodium bicarbonate and brine.[10]

Data Presentation

The following table summarizes the expected impact of varying reaction parameters on the yield of this compound. The yields are estimates based on typical Michaelis-Arbuzov reactions and should be used as a guide for optimization.

Parameter Condition A Condition B Condition C Expected Yield Range (%) Notes
Alkyl Halide 1-Bromooctadecane1-Iodooctadecane1-Chlorooctadecane60-90% (A & B), <40% (C)Iodides are generally more reactive than bromides, leading to higher yields and/or shorter reaction times. Chlorides are significantly less reactive.[5]
Temperature 100 °C120 °C150 °C70-95%Higher temperatures generally increase the reaction rate but may also promote side reactions like elimination. Optimal temperature should be determined empirically.[3]
Reaction Time 4 hours8 hours16 hours65-95%Longer reaction times are often necessary for long-chain alkyl halides to achieve high conversion.
Solvent Neat (Solvent-free)Toluene (B28343)Acetonitrile75-95%The reaction is often run neat. If a solvent is used, a high-boiling, inert solvent like toluene is a suitable choice.

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Synthesis of this compound

This protocol describes a standard, uncatalyzed synthesis.

Materials:

  • 1-Bromooctadecane

  • Trimethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen inlet

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 1-bromooctadecane (1 equivalent) and trimethyl phosphite (1.2 - 1.5 equivalents).

  • Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 8-16 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess trimethyl phosphite and the methyl bromide byproduct under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate (B1210297) in hexanes to obtain this compound as a colorless oil.

Protocol 2: Lewis Acid-Catalyzed Synthesis of this compound

This protocol utilizes a Lewis acid catalyst to potentially lower the reaction temperature and time.

Materials:

  • 1-Iodooctadecane

  • Trimethyl phosphite

  • Zinc bromide (ZnBr₂) or another suitable Lewis acid

  • Dichloromethane (B109758) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen inlet

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1-iodooctadecane (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add trimethyl phosphite (1.2 mmol) to the solution.

  • Add a catalytic amount of zinc bromide (e.g., 0.1-0.2 mmol) to the reaction mixture at room temperature.

  • Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) and monitor its progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Visualizations

Michaelis_Arbuzov_Pathway reactant1 Trimethyl Phosphite intermediate Phosphonium Salt Intermediate [(CH₃O)₃P⁺-R] X⁻ reactant1->intermediate Nucleophilic Attack (SN2) reactant2 1-Halooctadecane (R-X) reactant2->intermediate product This compound intermediate->product Dealkylation (SN2) byproduct Methyl Halide (CH₃-X) intermediate->byproduct

Caption: Reaction pathway for the Michaelis-Arbuzov synthesis of this compound.

Experimental_Workflow start Combine Reactants (Trimethyl Phosphite & 1-Halooctadecane) reaction Heat under Nitrogen start->reaction monitoring Monitor Progress (TLC, ³¹P NMR) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup & Extraction monitoring->workup Complete purification Column Chromatography workup->purification product Pure this compound purification->product Troubleshooting_Logic start Low Yield? check_temp Increase Temperature? start->check_temp Yes side_products Side Products Present? start->side_products No check_time Increase Time? check_temp->check_time No solution1 Optimize Temp/Time check_temp->solution1 Yes check_halide Use R-I instead of R-Br/R-Cl? check_time->check_halide No check_time->solution1 Yes solution2 Change Halide check_halide->solution2 Yes purification_issue Purification Difficulty? side_products->purification_issue No solution3 Lower Temperature side_products->solution3 Yes (Elimination) solution4 Optimize Chromatography purification_issue->solution4 Yes

References

Technical Support Center: Purification of Long-Chain Alkyl Phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of long-chain alkyl phosphonates.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Question 1: My final product is a sticky, oily, or waxy substance instead of a crystalline solid. How can I induce solidification?

Answer:

The amorphous nature of long-chain alkyl phosphonates is a frequent challenge, often due to the "fatty tail" interfering with crystal lattice formation or the presence of residual solvents.[1]

Initial Steps:

  • Ensure Complete Solvent Removal: Dry the product under high vacuum for an extended period to remove any remaining solvents, which can act as plasticizers.

Troubleshooting Strategies:

  • Trituration: Attempt to solidify the product by triturating (stirring the oil with a solvent in which it is insoluble). This can wash away impurities and induce crystallization.

  • Recrystallization: Finding the right solvent system is key.

    • Dissolve the compound in a minimal amount of a good solvent (e.g., acetone, acetonitrile (B52724), ethanol) and then slowly add a poor solvent (e.g., water, hexane) until turbidity appears.[1] Heating to dissolve and then cooling slowly can also promote crystal growth.

    • For some long-chain phosphonic acids, dissolving in a small amount of water and adding to cold alcohol (ethanol or isopropanol) has been effective.[1]

  • Salt Formation: Converting the phosphonic acid to a salt can significantly improve its crystallinity.

    • Procedure: Dissolve the crude phosphonic acid in a suitable solvent and add a base (e.g., sodium hydroxide, triethylamine, dicyclohexylamine). The resulting salt may precipitate directly or after concentration and cooling.

    • Sodium salts of bisphosphonates have been shown to crystallize at a pH of approximately 3.5.[1]

  • Lyophilization (Freeze-Drying): If direct crystallization fails, lyophilization can yield a solid, albeit often amorphous, powder.

    • Lyophilizing from a solution in tert-butanol (B103910) (tBuOH) can sometimes produce a finer powder compared to water.[1]

Question 2: How can I remove unreacted starting materials and other non-polar impurities from my product?

Answer:

Standard purification techniques can be adapted to address these common impurities.

Troubleshooting Strategies:

  • Liquid-Liquid Extraction: If your product is a phosphonic acid, you can often use its acidic nature to separate it from neutral organic impurities.

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a basic aqueous solution (e.g., 1M NaOH, saturated NaHCO₃) to extract the phosphonate (B1237965) salt into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining non-polar impurities.

    • Acidify the aqueous layer (e.g., with 1M HCl) and extract the purified phosphonic acid back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

    • Normal-Phase Chromatography: Use silica (B1680970) gel and a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Reversed-Phase Chromatography (RP-HPLC): This is particularly useful for final purification. A C18 column with a mobile phase gradient of acetonitrile in water (often with a modifier like 0.1% trifluoroacetic acid) is a common choice.[2]

Question 3: My product is contaminated with inorganic salts from the reaction workup. How can I remove them?

Answer:

Inorganic salts can often be removed by taking advantage of their different solubility properties compared to the desired organic phosphonate.

Troubleshooting Strategies:

  • Aqueous Wash: If the product is in an organic solvent, wash it several times with deionized water to remove water-soluble inorganic salts.

  • Solvent Precipitation/Recrystallization: Dissolve the crude product in a solvent that dissolves the phosphonate but not the inorganic salts (e.g., hot ethanol (B145695), acetone). Filter the hot solution to remove the insoluble salts and then allow the solution to cool to crystallize the product.

  • Size Exclusion Chromatography (SEC): For high-value products or when other methods fail, SEC can separate molecules based on size, effectively removing small inorganic salt ions.

Question 4: I am experiencing low recovery of my product after purification. What are the common causes and solutions?

Answer:

Low recovery can stem from several factors, from product loss during transfers to suboptimal purification conditions.

Troubleshooting Strategies:

  • Recrystallization:

    • Problem: Using too much solvent for recrystallization will result in a significant amount of product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the product.

    • Problem: Cooling the solution too quickly can lead to the formation of fine crystals that are difficult to collect by filtration.

    • Solution: Allow the solution to cool slowly to room temperature and then place it in a freezer to maximize crystal formation.

  • Column Chromatography:

    • Problem: The product may be irreversibly binding to the stationary phase.

    • Solution: For silica gel chromatography of phosphonic acids, adding a small amount of a competitive binder like acetic or formic acid to the mobile phase can improve recovery. For anion-exchange chromatography, ensure the elution buffer has sufficient ionic strength or pH to displace the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in long-chain alkyl phosphonate synthesis? A1: Common impurities include unreacted starting materials (e.g., alkyl halides), by-products from side reactions (e.g., trialkyl phosphates in some preparations), and hydrolysis products if the phosphonate ester is exposed to acidic or basic conditions.[3][4]

Q2: Which analytical techniques are best for assessing the purity of my long-chain alkyl phosphonate? A2: A combination of techniques is often recommended:

  • ³¹P NMR Spectroscopy: This is a powerful tool for identifying phosphorus-containing compounds and their relative concentrations.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can separate the target compound from its impurities, allowing for quantification of purity.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying unknown impurities.[3]

Q3: How can I improve the crystallization of my long-chain alkyl phosphonate? A3: Besides the troubleshooting steps mentioned above (e.g., salt formation, trying various solvent systems), consider using a seed crystal if one is available. Scratching the inside of the flask at the meniscus with a glass rod can also sometimes initiate crystallization.

Q4: When is it more appropriate to use column chromatography over recrystallization? A4: Column chromatography is preferred when the impurities have very similar solubility profiles to the product, making separation by recrystallization difficult. It is also the method of choice for purifying non-crystalline, oily products that fail to solidify.

Q5: What are the recommended storage conditions for purified long-chain alkyl phosphonates? A5: Long-chain alkyl phosphonates are generally stable. However, phosphonate esters can be susceptible to hydrolysis under acidic or basic conditions.[3] It is best to store them in a cool, dry place in a tightly sealed container. For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Data Presentation

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemTarget Compound TypeNotesReference
Acetone/WaterPhosphonic AcidsDissolve in acetone, add water until cloudy.[1]
Acetonitrile/WaterPhosphonic AcidsSimilar to acetone/water system.[1]
Ethanol/WaterPhosphonic AcidsCan be effective for some compounds.[1]
n-Hexane or Diethyl EtherPhosphonate EstersUsed for crystallization from a more polar solvent or for trituration.[1]

Table 2: Common Salts for Inducing Crystallization of Long-Chain Alkyl Phosphonic Acids

Salt TypeBase UsedPropertiesReference
Sodium SaltSodium HydroxideOften crystalline and water-soluble.[1]
Triethylammonium SaltTriethylamineCan improve solubility in organic solvents.[1]
Dicyclohexylammonium SaltDicyclohexylamine (B1670486)Frequently used to obtain crystalline solids.[1]

Table 3: Suggested Column Chromatography Conditions

Chromatography TypeStationary PhaseTypical Mobile PhaseApplication
Normal-PhaseSilica GelDichloromethane/Methanol gradientGeneral purification of phosphonic acids and esters.
Reversed-PhaseC18 SilicaWater/Acetonitrile gradient (+0.1% TFA)High-resolution purification of phosphonic acids.[2]
Anion-ExchangeStrong Anion Exchange Resin (e.g., Dowex)Aqueous formic acid gradientPurification of phosphonic acids.[1]

Table 4: Comparison of Purity Assessment Techniques

TechniqueInformation ProvidedAdvantagesLimitations
³¹P NMR Chemical environment of phosphorus atoms, relative quantities.Fast, quantitative, specific to phosphorus.Does not separate impurities.
HPLC Separation of components, retention times, relative peak areas.High resolution, quantitative.Requires a chromophore for UV detection.
LC-MS Separation, retention times, mass-to-charge ratio.High sensitivity and specificity, identifies unknown impurities.Quantification can be more complex.

Experimental Protocols

Protocol 1: General Recrystallization from a Two-Solvent System

  • Place the crude long-chain alkyl phosphonate in a flask.

  • Add a minimal amount of a "good" solvent (in which the compound is soluble) and heat gently until the solid dissolves completely.

  • Slowly add a "poor" solvent (in which the compound is insoluble) dropwise at an elevated temperature until the solution becomes slightly turbid.

  • Add a few drops of the "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystals have formed, place the flask in a freezer for at least one hour to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Dry the crystals under high vacuum.

Protocol 2: Purification via Dicyclohexylammonium (DCHA) Salt Formation

  • Dissolve the crude long-chain alkyl phosphonic acid in a suitable solvent such as ethanol or acetone.

  • Add one equivalent of dicyclohexylamine dropwise with stirring.

  • Stir the mixture at room temperature. The DCHA salt may precipitate immediately or upon cooling.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and/or cool the solution in an ice bath or freezer.

  • Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent.

  • To recover the free phosphonic acid, dissolve the salt in water and pass it through a column of acidic ion-exchange resin, or perform a liquid-liquid extraction by acidifying the aqueous solution and extracting with an organic solvent.

Protocol 3: Flash Column Chromatography on Silica Gel

  • Choose an appropriate solvent system by running thin-layer chromatography (TLC) to find a system that gives the desired compound an Rf value of ~0.3.

  • Pack a glass column with silica gel slurried in the initial, less polar mobile phase.

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Elute the column with the mobile phase, gradually increasing the polarity if a gradient elution is required.

  • Collect fractions and analyze them by TLC or another appropriate method.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Oily_Product start Start: Product is an Oil/Wax check_solvent Dry under high vacuum? start->check_solvent triturate Triturate with non-polar solvent (Hexane/Ether)? check_solvent->triturate Yes solid1 Solid Product Obtained triturate->solid1 Success recrystallize Attempt recrystallization (e.g., Acetone/Water)? triturate->recrystallize Failure solid2 Solid Product Obtained recrystallize->solid2 Success salt Form a salt (e.g., with Dicyclohexylamine)? recrystallize->salt Failure solid3 Solid Product Obtained salt->solid3 Success chromatography Purify by column chromatography salt->chromatography Failure end Purified Product chromatography->end Purification_Workflow start Crude Long-Chain Alkyl Phosphonate extraction Liquid-Liquid Extraction (Acid/Base Wash) start->extraction drying Dry Organic Layer and Concentrate extraction->drying purity_check1 Assess Purity (TLC, NMR) drying->purity_check1 is_solid Is Product a Solid? purity_check1->is_solid Sufficiently Pure? No final_product Pure Product purity_check1->final_product Sufficiently Pure? Yes recrystallize Recrystallization is_solid->recrystallize Yes chromatography Column Chromatography is_solid->chromatography No (Oil) purity_check2 Assess Final Purity (HPLC, NMR, MS) recrystallize->purity_check2 chromatography->purity_check2 purity_check2->final_product Purity Confirmed Purification_Decision_Tree start Start: Choose Purification Method q1 Is the product crystalline? start->q1 q2 Are impurities' polarities similar to the product's? q1->q2 Yes chromatography Use Column Chromatography q1->chromatography No (It's an oil) recrystallize Use Recrystallization or Salt Formation q2->recrystallize No q2->chromatography Yes

References

Technical Support Center: Controlling Molecular Weight in Phosphonate Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for phosphonate (B1237965) polymer synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the control of molecular weight during the polymerization of phosphonate monomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the molecular weight of phosphonate polymers?

A1: The two primary methods for achieving good control over molecular weight and obtaining narrow molecular weight distributions in phosphonate polymer synthesis are Anionic Ring-Opening Polymerization (AROP) of cyclic phosphonate monomers and Controlled Radical Polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, for vinyl phosphonate monomers.[1][2][3]

Q2: How does the monomer-to-initiator ratio affect the molecular weight in Anionic Ring-Opening Polymerization (AROP)?

A2: In a living AROP, the number-average molecular weight (Mn) is directly proportional to the ratio of the initial monomer concentration to the initiator concentration ([M]₀/[I]₀), assuming complete monomer conversion.[2][4] By carefully controlling this ratio, polymers with predictable molecular weights can be synthesized.[2]

Q3: What is the role of a Chain Transfer Agent (CTA) in RAFT polymerization of vinyl phosphonates?

A3: A Chain Transfer Agent (CTA) is crucial in RAFT polymerization for controlling the polymer chain growth. The CTA reversibly deactivates propagating polymer chains, allowing for a controlled and simultaneous growth of all chains. This leads to polymers with a predetermined molecular weight and a narrow polydispersity index (PDI).[5][6] The molecular weight can be predicted based on the ratio of monomer to CTA concentration.[7]

Q4: Why is my phosphonate polymer's molecular weight much lower than expected?

A4: Low molecular weight is a common issue, often caused by unintended chain transfer reactions.[1] This can be due to impurities in the monomer or solvent, or the presence of water, which can act as an initiator in AROP, leading to poor control.[1][8] In free-radical polymerization of vinyl phosphonates, chain transfer reactions are a primary reason for low molecular weights.[1]

Q5: What causes a high Polydispersity Index (PDI) in my phosphonate polymerization?

A5: A high PDI (typically > 1.5) indicates a broad distribution of polymer chain lengths. This can result from several factors, including:

  • Slow initiation: If the initiation rate is slower than the propagation rate, new chains are formed throughout the reaction, leading to a broad distribution.

  • Chain transfer reactions: Uncontrolled chain transfer to monomer, solvent, or impurities can terminate growing chains prematurely and initiate new ones, broadening the PDI.[1]

  • Side reactions: In AROP, side reactions like transesterification can lead to chain scrambling and a broader molecular weight distribution.[9]

  • Poor choice of CTA: In RAFT polymerization, an inappropriate CTA for the specific monomer can result in poor control and a high PDI.[6]

Troubleshooting Guides

Issue 1: Low Molecular Weight in Anionic Ring-Opening Polymerization (AROP)
Potential Cause Recommended Solution
Presence of Water or Protic Impurities Dry all reagents (monomer, initiator, solvent) rigorously. Water content should ideally be below 10 ppm.[8] Use techniques like distillation over a suitable drying agent or storage over molecular sieves.
Incorrect Monomer-to-Initiator Ratio Carefully recalculate and re-measure the amounts of monomer and initiator. Ensure accurate dispensing of the initiator, especially at small scales.
Initiator Inefficiency or Degradation Use a freshly opened or purified initiator. Ensure the initiator is fully soluble in the reaction medium.
Uncontrolled Initiation by Impurities Purify the monomer to remove any acidic or basic impurities that could act as initiators.[8]
Issue 2: High Polydispersity Index (PDI) in AROP
Potential Cause Recommended Solution
Slow Initiation Choose an initiator/catalyst system that provides a fast initiation rate compared to the propagation rate. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst can lead to fast and controlled polymerization.[2]
Transesterification Side Reactions Lower the reaction temperature to minimize side reactions.[8] Limit the reaction time, as prolonged reactions can increase the likelihood of transesterification.[9]
Monomer Impurities Ensure high purity of the monomer, as impurities can lead to uncontrolled chain termination and initiation.[8][10]
Issue 3: Poor Control in RAFT Polymerization of Vinyl Phosphonates
Potential Cause Recommended Solution
Oxygen Inhibition Thoroughly deoxygenate the reaction mixture before and during polymerization by purging with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[1]
Inappropriate CTA Select a CTA that is known to be effective for the specific vinyl phosphonate monomer being used. The choice of the Z and R groups on the CTA is critical for controlling the polymerization.[6]
Incorrect Monomer/CTA/Initiator Ratio Optimize the molar ratios of monomer, CTA, and initiator. A higher CTA concentration generally leads to lower molecular weight.[5]
Solvent Effects The polarity of the solvent can affect the polymerization rate and control.[1] Consider screening different solvents to find the optimal conditions.

Quantitative Data Tables

Table 1: Effect of Monomer-to-Initiator Ratio on Molecular Weight in AROP of a Cyclic Phosphonate

The following data is illustrative and based on typical results for the living anionic ring-opening polymerization of 2-methyl-1,3,2-dioxaphospholane 2-oxide.[2] Actual results may vary depending on the specific monomer, initiator, catalyst, and reaction conditions.

[Monomer]₀ / [Initiator]₀Target Mn ( g/mol )Observed Mn ( g/mol )PDI (Mw/Mn)
506,8006,7001.08
10013,60013,4001.09
20027,20026,5001.10
Table 2: Influence of CTA Concentration on Molecular Weight in RAFT Polymerization of a Vinyl Phosphonate

The following data is illustrative and based on typical results for the RAFT polymerization of diethyl vinylphosphonate (B8674324). Actual results may vary depending on the specific CTA, initiator, and reaction conditions.

[Monomer]₀ / [CTA]₀[Initiator]₀ (mol%)Conversion (%)Observed Mn ( g/mol )PDI (Mw/Mn)
1000.18513,9001.15
2000.18226,9001.18
4000.17851,2001.25

Experimental Protocols

Protocol 1: Anionic Ring-Opening Polymerization (AROP) of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane

Materials:

  • 2-ethoxy-2-oxo-1,3,2-dioxaphospholane (monomer), freshly distilled

  • Benzyl (B1604629) alcohol (initiator), dried over molecular sieves

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst), distilled

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the desired amount of 2-ethoxy-2-oxo-1,3,2-dioxaphospholane in anhydrous DCM.

  • Add the calculated amount of benzyl alcohol initiator via syringe.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the calculated amount of DBU catalyst via syringe to start the polymerization.

  • Stir the reaction at 0 °C and monitor the progress by taking aliquots for ¹H NMR or GPC analysis.

  • Once the desired conversion is reached, terminate the polymerization by adding a slight excess of a quenching agent (e.g., benzoic acid).

  • Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., cold diethyl ether or hexane).

  • Collect the polymer by filtration or centrifugation and dry under vacuum to a constant weight.

Protocol 2: RAFT Polymerization of Diethyl Vinylphosphonate

Materials:

  • Diethyl vinylphosphonate (monomer), purified by distillation

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (CTA)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (initiator), recrystallized

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a Schlenk flask, dissolve the desired amounts of diethyl vinylphosphonate, the CTA, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[CTA]:[Initiator] should be carefully calculated to target the desired molecular weight (e.g., 200:1:0.2).

  • Deoxygenate the solution by performing three freeze-pump-thaw cycles.

  • After the final thaw, backfill the flask with an inert gas (e.g., argon).

  • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C).

  • Allow the polymerization to proceed for the desired time, monitoring the conversion by taking aliquots for ¹H NMR analysis.

  • To quench the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold hexane).

  • Isolate the polymer by filtration and dry it under vacuum to a constant weight.

Visualizations

Troubleshooting_Molecular_Weight cluster_mw Molecular Weight Issue cluster_low_mw Low Molecular Weight cluster_high_mw High Molecular Weight / High PDI start Problem: Unexpected Molecular Weight mw_check Is the molecular weight too low or too high? start->mw_check low_mw_cause Potential Causes mw_check->low_mw_cause Too Low high_mw_cause Potential Causes mw_check->high_mw_cause Too High / High PDI low_mw_sol Solutions low_mw_cause->low_mw_sol Address low_mw_cause_1 Impurities (e.g., water) acting as chain transfer agents. low_mw_cause->low_mw_cause_1 low_mw_cause_2 Incorrect Monomer/ Initiator Ratio. low_mw_cause->low_mw_cause_2 low_mw_sol_1 Purify all reagents. Ensure anhydrous conditions. low_mw_sol->low_mw_sol_1 low_mw_sol_2 Verify calculations and measurements. low_mw_sol->low_mw_sol_2 high_mw_sol Solutions high_mw_cause->high_mw_sol Address high_mw_cause_1 Slow initiation or side reactions (e.g., transesterification). high_mw_cause->high_mw_cause_1 high_mw_cause_2 Inefficient CTA (RAFT). high_mw_cause->high_mw_cause_2 high_mw_sol_1 Optimize catalyst/initiator. Adjust temperature and time. high_mw_sol->high_mw_sol_1 high_mw_sol_2 Select a more appropriate CTA for the monomer. high_mw_sol->high_mw_sol_2

Caption: Troubleshooting workflow for unexpected molecular weight.

AROP_Workflow prep 1. Reagent Preparation (Drying & Purification) reaction_setup 2. Reaction Setup (Inert Atmosphere) prep->reaction_setup initiation 3. Initiation (Add Initiator & Catalyst) reaction_setup->initiation polymerization 4. Polymerization (Controlled Temperature) initiation->polymerization termination 5. Termination (Quenching) polymerization->termination isolation 6. Polymer Isolation (Precipitation & Drying) termination->isolation characterization 7. Characterization (GPC, NMR) isolation->characterization

Caption: Experimental workflow for AROP of cyclic phosphonates.

References

Technical Support Center: Improving the Stability of Phosphonate-Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of phosphonate-modified surfaces. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of phosphonate (B1237965) layers on metal oxide surfaces?

A1: The stability of phosphonate layers is governed by several key factors:

  • Binding Mode: Phosphonic acids can bind to metal oxide surfaces through monodentate, bidentate, or tridentate coordination.[1] Generally, multidentate binding (bidentate and tridentate) is stronger and results in more stable layers.[1]

  • Ligand Structure: The chemical structure of the phosphonic acid, including the length of the alkyl chain and the presence of functional groups, is crucial. Longer alkyl chains can increase stability due to stronger van der Waals interactions between adjacent molecules.[1][2]

  • Surface Preparation: The cleanliness and hydroxylation of the substrate surface are critical for strong adhesion. Contaminants can prevent proper monolayer formation, leading to delamination.[3]

  • Environmental Conditions: The pH of the surrounding medium can significantly affect the surface charge of both the substrate and the phosphonic acid, influencing binding affinity and stability.[1] Extreme pH values may lead to desorption of the phosphonate layer.[1] High humidity during deposition can also negatively impact monolayer formation.[3]

  • Solvent Choice: The solvent used for the deposition process plays a critical role in the quality and stability of the self-assembled monolayer (SAM).[1][3]

  • Temperature: Elevated temperatures can be used to promote the formation of covalent bonds, but excessively high temperatures can cause degradation of the monolayer.[1][4]

Q2: How does the choice of phosphonate (e.g., monophosphonate vs. bisphosphonate) affect layer stability?

A2: The choice between different types of phosphonates significantly impacts stability. Bisphosphonates, which have two phosphonic acid groups, can form more robust attachments to the substrate surface compared to monophosphonates, leading to enhanced layer stability.[1] This is due to the potential for increased points of attachment and a stronger overall binding energy.

Q3: What is the expected thermal stability of phosphonate monolayers?

A3: Phosphonate monolayers on metal oxide surfaces, such as alumina, are known for their high thermal stability compared to other SAMs like thiolates on gold.[4] The P-O bonding between the phosphonic acid anchoring group and the metal substrate can remain stable up to high temperatures. However, the degradation pathway and onset temperature depend on the chemical composition of the phosphonate's backbone, with certain functional groups acting as "weak links".[4] For instance, alkyl-phosphonate backbones may cleave at temperatures above 673-773 K, while some fluorinated backbones can show bond cleavage at temperatures above 523 K.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your surface modification workflows.

Issue 1: Inconsistent or Incomplete Monolayer Formation

  • Symptom: Variable contact angle measurements across the surface, low ligand density confirmed by XPS, or patchy appearance in AFM images.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Inadequate Substrate Cleaning Ensure the substrate is scrupulously clean. Utilize appropriate cleaning methods for your substrate (e.g., sonication in solvents like acetone (B3395972) and isopropanol, piranha solution for silicon wafers, or UV/ozone treatment).[3] Verify cleanliness with contact angle measurements before deposition.
Insufficient Surface Hydroxylation The phosphonic acid headgroup binds to surface hydroxyl groups.[3] A brief treatment with oxygen plasma can create a more reactive and robustly binding surface.[3]
Suboptimal Deposition Time Insufficient immersion time can lead to incomplete monolayer formation.[3] Conversely, excessively long immersion times can sometimes lead to surface etching or the formation of undesirable precipitates.[3] Optimize the incubation time for your specific system.
Ligand Aggregation in Solution Ensure the phosphonic acid is fully solubilized in the chosen solvent at the desired concentration.[5] Sonication of the solution before use can help break up aggregates.
Degraded Phosphonate Solution Use fresh, high-purity phosphonic acid and solvent for each experiment to avoid issues from degradation or contamination.[3]

Issue 2: Poor Adhesion and Delamination of the Phosphonate Layer

  • Symptom: The phosphonate layer is peeling, flaking, or easily removed during rinsing or sonication.

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Weak Binding (Physisorption vs. Chemisorption) A post-functionalization annealing step can promote the formation of more stable, covalent bonds between the phosphonic acid and the surface.[1]
Incompatible Substrate Ensure the chosen substrate material has a native oxide layer with hydroxyl groups for phosphonate binding. Bare metallic surfaces may be disadvantageous for stable phosphonate bonding.[6]
High Surface Roughness A highly irregular substrate surface can lead to a disordered and incomplete monolayer with poor adhesion.[3] Characterize the substrate topography with Atomic Force Microscopy (AFM) prior to deposition.
Post-Deposition Handling Aggressive rinsing or sonication can damage a newly formed monolayer. Use gentle rinsing with fresh solvent and brief, controlled sonication if necessary.[7]

Issue 3: Degradation of the Modified Surface Over Time

  • Symptom: A decrease in desired surface functionality, changes in contact angle or zeta potential over time, or evidence of nanoparticle aggregation in biological media.[1]

  • Possible Causes & Solutions:

Possible CauseRecommended Solution
Hydrolysis in Aqueous Environments While generally stable, some phosphonate-surface bonds can be susceptible to hydrolysis, especially on certain crystal faces of metal oxides.[8] The stability is highly dependent on the interfacial binding state.[8] Consider using bisphosphonates for more robust anchoring.[1]
Exposure to Extreme pH The pH of the medium can lead to desorption of the phosphonate layer.[1] Determine the stable pH range for your modified surface and conduct experiments within that range.
UV Radiation Exposure UV radiation can cause decomposition of the alkyl chains of the phosphonic acid SAM, though the phosphonate headgroups may remain on the surface.[9] If your application involves UV light, consider this potential degradation pathway.
Oxidation The underlying substrate or the phosphonate layer itself may be susceptible to oxidation when exposed to air for extended periods.[5]

Experimental Protocols & Data

Protocol 1: General Procedure for Phosphonate SAM Formation on a Metal Oxide Surface

This protocol provides a general guideline for modifying a metal oxide surface (e.g., TiO₂, Al₂O₃, ZnO) with a phosphonic acid.

  • Substrate Cleaning and Activation:

    • Sonicate the substrate sequentially in acetone, isopropanol, and deionized water (10-15 minutes each).

    • Dry the substrate with a stream of inert gas (e.g., nitrogen or argon).

    • (Optional but recommended) Treat the substrate with an oxygen plasma or UV/ozone cleaner for 5-10 minutes to remove organic contaminants and generate surface hydroxyl groups.[3]

  • Preparation of Phosphonic Acid Solution:

    • Prepare a 1-5 mM solution of the desired phosphonic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), ethanol, or toluene).[3][7]

    • Ensure the phosphonic acid is fully dissolved. Gentle heating or sonication may be required. Use the solution immediately after preparation.

  • Surface Modification (Immersion):

    • Immerse the clean, activated substrate into the phosphonic acid solution in a sealed container.

    • Incubate for 2-24 hours at room temperature. The optimal time depends on the specific phosphonic acid and substrate and should be determined empirically.[7]

  • Rinsing and Drying:

    • Remove the substrate from the solution and rinse it thoroughly with fresh anhydrous solvent to remove non-covalently bound molecules.[7]

    • (Optional) Briefly sonicate the substrate (1-2 minutes) in fresh solvent to remove any remaining physisorbed molecules.[7]

    • Dry the modified substrate with a stream of inert gas.

  • Post-Modification Annealing (Optional):

    • To enhance stability, anneal the modified substrate at 80-120°C for 1-2 hours.[1] Allow it to cool to room temperature before further use.

Protocol 2: Stability Assessment of Modified Surfaces

This protocol describes a method to evaluate the stability of the phosphonate layer under specific stress conditions.

  • Baseline Characterization:

    • Characterize the freshly prepared modified surface using techniques such as:

      • Water Contact Angle (WCA) Goniometry: To assess surface hydrophobicity/hydrophilicity.[7]

      • X-ray Photoelectron Spectroscopy (XPS): To determine elemental composition and confirm the presence of the phosphonate layer (P 2p peak).[7]

      • Atomic Force Microscopy (AFM): To evaluate surface morphology and roughness.

  • Exposure to Stress Conditions:

    • Immerse the characterized surfaces in the desired test solution (e.g., phosphate-buffered saline (PBS) at 37°C, solutions at various pH values).

    • For testing stability against environmental factors, store samples under specific conditions (e.g., ambient air, UV irradiation, elevated temperature).[5][9]

  • Time-Point Analysis:

    • At predefined time points (e.g., 1 hour, 24 hours, 7 days), remove the surfaces from the stress conditions.[5]

    • Rinse the surfaces thoroughly with deionized water and dry with an inert gas.

    • Re-characterize the surfaces using the same techniques as in the baseline measurement.[5]

  • Data Analysis:

    • Compare the characterization data from each time point to the baseline.

    • Quantify the change in water contact angle, or the percentage of ligand remaining (e.g., from the P 2p XPS signal).

    • Plot the stability data over time for each condition to determine the functional lifetime of the surface modification.[5]

Data Presentation: Characterization of Phosphonate Monolayers

The following tables summarize typical quantitative data obtained during the characterization of phosphonate-modified surfaces.

Table 1: Example Water Contact Angle (WCA) Data for Different Surfaces

SurfaceTypical Water Contact Angle (WCA)Reference
Unmodified Metal Oxide (Cleaned)< 20°[9]
Octadecylphosphonic acid (ODPA) on Al₂O₃~117°[10]
Perfluorodecylphosphonic acid (PFDP) on Al₂O₃~122°[10]
NH₂-terminated phosphonate on Si~40°[11]
CF₃-terminated phosphonate on Si> 100°[11]

Table 2: Example XPS Elemental Composition Data

SurfaceC 1s (at. %)O 1s (at. %)P 2p (at. %)Substrate Metal (at. %)Reference
Unmodified Ti(Varies due to adventitious carbon)~40-50%0%~30-40%[12]
Phosphonate-modified TiIncreased C, OIncreased O> 1-2%Decreased Ti signal[12]
ODP on Al/Si~65%~25%~3%~7%[10]

Note: Atomic percentages (at. %) are highly dependent on the specific molecule, substrate, and instrument. These values are illustrative.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_prep 1. Substrate Preparation cluster_mod 2. Surface Modification cluster_post 3. Post-Processing cluster_char 4. Characterization Clean Substrate Cleaning (Solvents, Sonication) Activate Surface Activation (O₂ Plasma / UV-Ozone) Clean->Activate Immerse Immerse Substrate (2-24h) Activate->Immerse Solution Prepare Phosphonic Acid Solution Solution->Immerse Rinse Rinse with Fresh Solvent Immerse->Rinse Dry Dry with N₂/Ar Rinse->Dry Anneal Anneal (Optional) Dry->Anneal WCA Contact Angle Anneal->WCA XPS XPS Anneal->XPS AFM AFM Anneal->AFM

Fig. 1: General experimental workflow for phosphonate surface modification.

troubleshooting_workflow start Issue: Poor Surface Stability q1 Is monolayer formation incomplete or inconsistent? start->q1 q2 Is the layer delaminating or flaking? q1->q2 No sol1 Troubleshoot Formation: - Check substrate cleaning - Optimize deposition time - Ensure solution quality q1->sol1 Yes q3 Is the surface degrading over time? q2->q3 No sol2 Troubleshoot Adhesion: - Perform post-annealing - Check substrate hydroxylation - Use bisphosphonates q2->sol2 Yes sol3 Troubleshoot Degradation: - Control environmental pH - Protect from UV light - Assess solvent compatibility q3->sol3 Yes end_node Stable Surface q3->end_node No sol1->end_node sol2->end_node sol3->end_node binding_modes cluster_surface Metal Oxide Surface cluster_phosphonate Phosphonate Headgroup M1 M2 M3 M4 M5 M6 P P O1 O P->O1 O2 O P->O2 O3 O P->O3 R R (Alkyl/Functional Chain) P->R O1->M1 Monodentate O1->M3 O1->M6 O2->M4 Bidentate O2->M6 O3->M6 Tridentate

References

"troubleshooting phase separation in phosphonate surfactant formulations"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphonate (B1237965) surfactant formulations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly focusing on preventing and resolving phase separation.

Troubleshooting Guide: Phase Separation

Q1: My phosphonate surfactant formulation is showing signs of phase separation (e.g., cloudiness, layering). What are the primary causes?

Phase separation in phosphonate surfactant formulations is typically a result of thermodynamic instability. The primary factors that influence this instability include:

  • Temperature: Elevated temperatures can increase the kinetic energy of droplets, leading to more frequent collisions and a higher chance of coalescence.[1] For some non-ionic surfactants, exceeding a specific temperature known as the "cloud point" will induce phase separation.[2][3] Conversely, for some systems, lower temperatures can also lead to phase separation, often referred to as the Krafft point, where the surfactant crystallizes out of solution.[4]

  • pH: The pH of the formulation is a critical parameter, especially for ionic phosphonate surfactants.[1] Changes in pH can alter the surface charge of the surfactant molecules and the dispersed phase droplets, affecting the electrostatic repulsion between them.[1] A reduction in this repulsion can lead to flocculation and subsequent coalescence.[1] The ionization state of phosphonic acids is pH-dependent, which can significantly impact their solubility and surfactant properties.[5]

  • Electrolytes (Salts): The presence and concentration of electrolytes can significantly impact the stability of surfactant formulations. Salts can screen the electrostatic repulsions between charged surfactant headgroups, leading to a decrease in the critical micelle concentration (CMC) and potentially causing phase separation.[6][7] The effect of electrolytes is dependent on the valency of the ions, with multivalent ions having a more pronounced effect.[6]

  • Surfactant Concentration: The concentration of the phosphonate surfactant is crucial. Below the critical micelle concentration (CMC), the surfactant molecules exist primarily as monomers and are less effective at stabilizing the formulation. Above the CMC, micelles form, which are essential for solubilizing and stabilizing the dispersed phase. However, excessively high surfactant concentrations can sometimes lead to the formation of different liquid crystalline phases, which can also be a form of phase separation.[8]

  • Incompatible Formulation Components: The addition of other components to the formulation, such as co-surfactants, polymers, or active pharmaceutical ingredients (APIs), can sometimes lead to incompatibilities that induce phase separation.[9][10]

Q2: How can I prevent or resolve phase separation in my phosphonate surfactant formulation?

Here are several strategies to prevent or resolve phase separation:

  • Optimize Temperature: Maintain a stable temperature during formulation preparation, storage, and use. Avoid temperature extremes and cycling. For non-ionic surfactants, it is crucial to operate below the cloud point.[2]

  • Control pH: Use a buffer system to maintain the pH of the formulation within a range where the phosphonate surfactant is most effective and the overall formulation is stable.[1] The optimal pH will depend on the specific phosphonate surfactant and other components in the formulation.

  • Manage Electrolyte Concentration: Be mindful of the ionic strength of your formulation. If salts are necessary, use the lowest effective concentration. Monovalent salts are generally less disruptive than divalent or trivalent salts.[6]

  • Adjust Surfactant Concentration: Ensure the surfactant concentration is above the CMC. You may need to experimentally determine the optimal surfactant concentration for your specific system.

  • Incorporate Co-surfactants or Stabilizers: The addition of a suitable co-surfactant can improve the packing of surfactant molecules at the interface, enhancing stability. Polymeric stabilizers can provide steric hindrance, preventing droplet aggregation.[1]

  • Homogenization: High-energy homogenization can reduce droplet size, creating a more stable emulsion with a reduced tendency for creaming or sedimentation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the cloud point and how does it relate to phase separation?

The cloud point is the temperature at which a non-ionic surfactant solution becomes cloudy, indicating the onset of phase separation.[2][3] Above the cloud point, the surfactant's solubility in water decreases, leading to the formation of a separate, surfactant-rich phase.[11] To maintain a stable, single-phase formulation with non-ionic surfactants, it is essential to keep the temperature below the cloud point.[2]

Q2: How does the chemical structure of the phosphonate surfactant affect its stability?

The chemical structure, including the length of the alkyl chain and the nature of the phosphonate headgroup, significantly influences the surfactant's properties. Longer alkyl chains generally lead to a lower critical micelle concentration (CMC) and can impact the surfactant's solubility and phase behavior. The presence of mono-, di-, or tri-phosphonate esters will also affect the surfactant's charge, solubility, and interaction with other components.[12]

Q3: What analytical techniques can I use to characterize phase separation in my formulation?

Several analytical techniques can be employed to characterize and understand phase separation:

  • Visual Observation: The simplest method is visual inspection for cloudiness, creaming, sedimentation, or the formation of distinct layers.

  • Microscopy: Optical or electron microscopy can be used to visualize the droplets or particles in the formulation and observe any changes in size or aggregation over time.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles or droplets in a formulation. An increase in particle size over time can indicate instability and impending phase separation.[1]

  • Zeta Potential Measurement: This technique measures the surface charge of particles or droplets. A high absolute zeta potential (typically > ±30 mV) indicates strong electrostatic repulsion and a more stable dispersion.[1]

  • Turbidity Measurements: Monitoring the turbidity of a solution as a function of temperature can be used to determine the cloud point of non-ionic surfactants.[9]

  • Spectroscopic and Chromatographic Methods: Techniques like ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis can provide detailed information about the chemical composition and stability of the phosphonate surfactants themselves.[12]

Data Presentation

Table 1: Influence of Environmental Factors on Formulation Stability

ParameterEffect on StabilityTroubleshooting Action
Temperature Increasing temperature can lead to coalescence and phase separation (especially above the cloud point for non-ionics).[1][2]Maintain a controlled temperature environment. Operate below the cloud point.
pH Can alter surface charge, leading to reduced electrostatic repulsion and flocculation.[1][13]Utilize a buffering system to maintain an optimal and stable pH.
Electrolytes Can screen surface charges, reducing repulsion and promoting aggregation.[6][7]Minimize ionic strength. If salts are necessary, prefer monovalent over multivalent ions.

Experimental Protocols

Protocol 1: Determination of Cloud Point

Objective: To determine the temperature at which a non-ionic phosphonate surfactant formulation undergoes phase separation.

Methodology:

  • Prepare a solution of the phosphonate surfactant in the desired aqueous medium at a specific concentration.

  • Place a sample of the solution in a clear glass test tube.

  • Place the test tube in a temperature-controlled water bath equipped with a magnetic stirrer.

  • Slowly heat the water bath while continuously monitoring the solution for the first sign of turbidity.

  • The temperature at which the solution becomes cloudy is recorded as the cloud point.

  • To confirm, slowly cool the solution and observe the temperature at which it becomes clear again.

Protocol 2: Measurement of Zeta Potential

Objective: To assess the electrostatic stability of the dispersed phase in a phosphonate surfactant formulation.

Methodology:

  • Dilute the formulation sample to an appropriate concentration with the continuous phase to avoid multiple scattering effects. The final solution should be nearly transparent.

  • Load the diluted sample into the measurement cell of a zeta potential analyzer.

  • The instrument applies an electric field and measures the electrophoretic mobility of the particles.

  • The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-Smoluchowski equation (or other appropriate models).

  • Measurements are typically repeated multiple times to ensure accuracy.

Visualizations

Troubleshooting_Phase_Separation cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions PhaseSeparation Phase Separation Observed (Cloudiness, Layering) Temperature Inappropriate Temperature PhaseSeparation->Temperature pH Incorrect pH PhaseSeparation->pH Electrolytes High Electrolyte Concentration PhaseSeparation->Electrolytes Concentration Sub-optimal Surfactant Concentration PhaseSeparation->Concentration Incompatibility Formulation Incompatibility PhaseSeparation->Incompatibility OptimizeTemp Optimize & Control Temperature Temperature->OptimizeTemp ControlpH Buffer pH pH->ControlpH ManageSalts Reduce Ionic Strength Electrolytes->ManageSalts AdjustConc Adjust Surfactant Concentration Concentration->AdjustConc AddStabilizer Add Co-surfactant/ Stabilizer Incompatibility->AddStabilizer Homogenize Increase Homogenization Incompatibility->Homogenize

Caption: Troubleshooting workflow for phase separation.

Analytical_Workflow cluster_workflow Analytical Workflow for Formulation Stability Start Formulation Prepared Visual Visual Inspection Start->Visual Microscopy Microscopy Visual->Microscopy DLS Dynamic Light Scattering (Particle Size) Visual->DLS Zeta Zeta Potential (Surface Charge) Visual->Zeta Stable Formulation Stable Microscopy->Stable No Aggregation Unstable Formulation Unstable (Reformulate) Microscopy->Unstable Aggregation Observed DLS->Stable Size Consistent DLS->Unstable Size Increasing Zeta->Stable High |ζ| Zeta->Unstable Low |ζ|

Caption: Analytical workflow for stability assessment.

References

Technical Support Center: Optimizing Nanoparticle Dispersion with Dimethyl Octadecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nanoparticle dispersion using Dimethyl Octadecylphosphonate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound stabilizes nanoparticles?

A1: this compound is a phosphonate (B1237965) ligand that stabilizes nanoparticles through the formation of a protective layer on their surface. The phosphonate group acts as a strong anchor, binding to the nanoparticle surface, particularly metal oxides.[1] This binding can be multidentate, leading to a more stable layer compared to monodentate attachments. The long octadecyl chain then extends into the surrounding solvent, providing steric hindrance that prevents nanoparticles from aggregating.

Q2: What are the key factors that influence the stability of nanoparticles coated with this compound?

A2: Several factors can impact the stability of your nanoparticle dispersion:

  • Concentration of this compound: An insufficient amount can lead to incomplete surface coverage and subsequent aggregation. Conversely, an excessive amount may lead to the formation of micelles or other undesirable structures.

  • Solvent Choice: The solvent must be compatible with both the nanoparticle and the octadecyl chains of the ligand to ensure good dispersion.[2]

  • pH of the Medium: The pH can affect the surface charge of the nanoparticles and the binding affinity of the phosphonate group.

  • Temperature: Elevated temperatures can sometimes promote better binding of the ligand to the nanoparticle surface but can also affect the stability of the dispersion.

  • Nanoparticle Concentration: Higher nanoparticle concentrations can increase the likelihood of collisions and aggregation, even with a stabilizing agent.[3]

Q3: How does the length of the alkyl chain in a phosphonate ligand affect nanoparticle stability?

A3: The length of the alkyl chain plays a crucial role in providing steric stability. Longer alkyl chains, such as the octadecyl chain in this compound, generally offer better protection against aggregation due to increased van der Waals interactions between adjacent molecules, creating a more robust stabilizing layer.

Q4: Can I use this compound for nanoparticles in aqueous solutions?

A4: While the long octadecyl chain provides excellent stability in non-polar organic solvents, dispersing nanoparticles coated with this compound in aqueous solutions can be challenging due to the hydrophobic nature of the alkyl chain. For aqueous dispersions, it is often necessary to use amphiphilic phosphonate ligands containing hydrophilic segments, such as polyethylene (B3416737) glycol (PEG), or to employ a solvent exchange method.[1][4]

Troubleshooting Guides

Problem 1: Nanoparticle Aggregation After Adding this compound
Possible Cause Suggested Solution
Incomplete Surface Coverage Increase the concentration of this compound. Ensure thorough mixing and allow for sufficient reaction time for the ligand to bind to the nanoparticle surface.
Solvent Incompatibility Ensure the chosen solvent is appropriate for both the nanoparticles and the this compound. A gradual solvent exchange to a more compatible solvent might be necessary.
Incorrect pH Adjust the pH of the solution to optimize the binding of the phosphonate group to the nanoparticle surface. This may require some empirical testing for your specific nanoparticle system.
High Nanoparticle Concentration Try reducing the concentration of your nanoparticles in the dispersion.
Problem 2: Poor Long-Term Stability of the Dispersion
Possible Cause Suggested Solution
Weak Ligand Binding Consider a post-functionalization annealing step to promote stronger, more stable bonds between the phosphonate and the nanoparticle surface.
Ligand Desorption This can occur over time, especially with changes in the environment like pH or solvent. Ensure the storage conditions are stable. For critical applications, consider using bisphosphonates for more robust anchoring.
Photodegradation Store the nanoparticle dispersion in the dark to prevent any light-induced degradation of the ligand or nanoparticles.

Data Presentation

The following tables provide example data on how this compound can affect nanoparticle characteristics. Note that these are illustrative values, and actual results will vary depending on the specific nanoparticle system and experimental conditions.

Table 1: Effect of this compound Concentration on Alumina Nanoparticle Size and Polydispersity Index (PDI) in MEK

Concentration of this compound (mg/mL)Mean Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
0 (Control)5500.85+15.2
0.42500.45+25.8
0.81500.22+35.1
1.21550.23+34.5

Data is illustrative and based on typical trends observed for phosphonate stabilizers. A lower PDI value (ideally < 0.3) indicates a more monodisperse and stable nanoparticle dispersion.[5] A zeta potential greater than ±30 mV generally indicates good colloidal stability.[5]

Experimental Protocols

Protocol 1: Dispersion of Metal Oxide Nanoparticles in an Organic Solvent using this compound

Objective: To achieve a stable dispersion of metal oxide nanoparticles in an organic solvent such as toluene (B28343) or methyl ethyl ketone (MEK).

Materials:

  • Metal oxide nanoparticles (e.g., Al₂O₃, TiO₂, Fe₃O₄)

  • This compound

  • Organic solvent (e.g., toluene, MEK)

  • Sonicator (probe or bath)

  • Centrifuge

Procedure:

  • Preparation of Nanoparticle Slurry: Weigh a specific amount of dry metal oxide nanoparticles and add them to a vial containing the chosen organic solvent.

  • Pre-dispersion: Briefly sonicate the mixture for 5-10 minutes to break up large agglomerates.

  • Addition of Stabilizer: Add the desired amount of this compound to the nanoparticle slurry.

  • Sonication: Sonicate the mixture for an extended period (e.g., 30-60 minutes). If using a probe sonicator, it is crucial to keep the sample in an ice bath to prevent overheating.[6]

  • Equilibration: Allow the dispersion to stir or sit overnight to ensure complete binding of the ligand.

  • Purification (Optional): Centrifuge the dispersion to remove any remaining large aggregates. The supernatant should contain the well-dispersed nanoparticles.

  • Characterization: Analyze the resulting dispersion for hydrodynamic size and PDI using Dynamic Light Scattering (DLS), and for morphology using Transmission Electron Microscopy (TEM).[4][7]

Protocol 2: Characterization of Nanoparticle Dispersion

Objective: To quantify the size, distribution, and stability of the nanoparticle dispersion.

1. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI).

  • Procedure:

    • Dilute a small aliquot of the nanoparticle dispersion in the same solvent used for dispersion to an appropriate concentration for DLS analysis.

    • Filter the diluted sample through a syringe filter (e.g., 0.22 µm) to remove any dust or large contaminants.[1]

    • Perform the DLS measurement according to the instrument's instructions. A stable dispersion should have a consistent and relatively small particle size with a low PDI.[5]

2. Zeta Potential Measurement:

  • Purpose: To assess the surface charge and colloidal stability of the nanoparticles.

  • Procedure:

    • Prepare the sample as for DLS, typically in a low ionic strength buffer or solvent.[1]

    • Measure the electrophoretic mobility to determine the zeta potential. A value greater than ±30 mV is generally indicative of a stable dispersion.[5]

3. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the size, shape, and aggregation state of the nanoparticles.

  • Procedure:

    • Deposit a drop of the diluted nanoparticle dispersion onto a TEM grid (e.g., carbon-coated copper grid).

    • Allow the solvent to evaporate completely.

    • Image the nanoparticles using a TEM to observe their primary size and check for agglomeration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_dispersion Dispersion cluster_analysis Characterization NP Nanoparticle Powder Slurry Nanoparticle Slurry NP->Slurry Solvent Organic Solvent Solvent->Slurry Sonicate1 Initial Sonication Slurry->Sonicate1 Stabilizer This compound Add_Stab Add Stabilizer Stabilizer->Add_Stab Sonicate1->Add_Stab Sonicate2 Main Sonication Add_Stab->Sonicate2 Equilibrate Equilibration Sonicate2->Equilibrate DLS DLS Analysis (Size, PDI) Equilibrate->DLS Zeta Zeta Potential Equilibrate->Zeta TEM TEM Analysis (Morphology) Equilibrate->TEM Stable_Dispersion Stable Dispersion DLS->Stable_Dispersion Zeta->Stable_Dispersion TEM->Stable_Dispersion

Caption: Experimental workflow for nanoparticle dispersion.

Troubleshooting_Aggregation Start Nanoparticle Aggregation Observed Cause1 Incomplete Surface Coverage? Start->Cause1 Cause2 Solvent Incompatibility? Cause1->Cause2 No Solution1 Increase Stabilizer Concentration & Time Cause1->Solution1 Yes Cause3 Incorrect pH? Cause2->Cause3 No Solution2 Solvent Exchange Cause2->Solution2 Yes Solution3 Optimize pH Cause3->Solution3 Yes End Stable Dispersion Cause3->End No - Re-evaluate System Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for nanoparticle aggregation.

References

Technical Support Center: Functionalization of Dimethyl Octadecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges and side reactions encountered during the functionalization of dimethyl octadecylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to consider when functionalizing the octadecyl chain of this compound?

When functionalizing the long alkyl chain, the primary concerns are reactions that compete with the desired transformation. These include:

  • Over-functionalization: Introduction of more than one functional group onto the octadecyl chain, especially when using aggressive reagents.

  • Chain cleavage: Under harsh reaction conditions (e.g., strong oxidation), the C-C bonds of the alkyl chain can break.

  • Isomerization: Reactions involving radical intermediates or strong bases can potentially lead to isomerization of the alkyl chain.

  • Elimination Reactions: If a leaving group is introduced onto the chain (e.g., via halogenation), subsequent base-mediated reactions may favor elimination over the desired substitution, creating double bonds.

Q2: I am experiencing low yields in my functionalization reaction. What are the common causes?

Low yields can stem from several factors, particularly if the functionalization involves a reaction analogous to the Michaelis-Arbuzov process or subsequent modifications.[1] Common issues include:

  • Steric Hindrance: The long octadecyl chain can sterically hinder the reaction site, slowing down the desired transformation and allowing side reactions to compete.

  • Hydrolysis: The phosphonate (B1237965) ester group is susceptible to hydrolysis under both acidic and basic conditions, which can cleave the methyl ester groups and reduce the yield of the desired product.[2][3]

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

  • Side Reactions: As mentioned in Q1, competing reactions can consume the starting material or the desired product.

  • Product Loss During Workup: The long alkyl chain gives the molecule soap-like properties, which can lead to the formation of emulsions during aqueous workup, making extraction and isolation difficult.

Q3: I suspect my this compound is hydrolyzing during the reaction or purification. How can I prevent this?

Phosphonate esters are prone to hydrolysis, which converts them to the corresponding phosphonic acid.[2] This is a significant issue as it changes the polarity and properties of your molecule. To prevent this:

  • Maintain Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried, as water is a key reactant in hydrolysis.[1]

  • Control pH: Avoid strongly acidic or basic conditions during both the reaction and the aqueous workup.[4] If pH control is necessary, use buffered systems.

  • Purification Considerations: Standard silica (B1680970) gel is slightly acidic and can cause hydrolysis of sensitive compounds during column chromatography.[4] Consider using neutralized silica gel or alternative purification methods like flash chromatography with a non-polar solvent system or recrystallization if applicable.

  • Temperature Control: Elevated temperatures can accelerate the rate of hydrolysis.[4] Perform reactions at the lowest effective temperature and avoid excessive heating during solvent removal.

Q4: Can transesterification of the methyl phosphonate groups be a competing side reaction?

Yes, transesterification is a potential side reaction if other alcohols are present in the reaction mixture, especially in the presence of an acid or base catalyst.[5][6] For example, if ethanol (B145695) is used as a solvent, you might see the formation of ethyl methyl octadecylphosphonate or diethyl octadecylphosphonate. To avoid this, use aprotic solvents or a solvent that matches the ester groups (in this case, methanol).

Troubleshooting Guides

Issue 1: Low Yield of the Desired Functionalized Product

If you are observing low yields, follow this troubleshooting workflow to identify the potential cause.

G Troubleshooting Workflow for Low Yields cluster_outcomes cluster_solutions start Low Yield Observed check_purity Analyze Crude Reaction Mixture (TLC, NMR, LC-MS) start->check_purity incomplete_rxn Incomplete Reaction (Starting Material Remains) check_purity->incomplete_rxn High SM content side_products Multiple Side Products check_purity->side_products Complex mixture product_degraded Product Degraded (e.g., Hydrolysis) check_purity->product_degraded Degradation products found sol_incomplete Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Add more reagent/catalyst incomplete_rxn->sol_incomplete sol_side Refine Reaction Specificity: - Use milder reagents - Lower temperature - Change solvent - Protect phosphonate group side_products->sol_side sol_degraded Improve Workup/Purification: - Use anhydrous conditions - Maintain neutral pH - Use neutralized silica gel - Avoid high temperatures product_degraded->sol_degraded G start Functionalized Precursor (e.g., Bromo-octadecylphosphonate) reagents + Nucleophile (Nu⁻) + H₂O (contaminant) desired_product Desired Product (Nu-octadecylphosphonate) reagents->desired_product Desired Substitution (at C-Br) side_product Side Product (Bromo-octadecylphosphonic Acid) reagents->side_product Side Reaction: Hydrolysis (at P-O-Me)

References

Technical Support Center: Degradation Pathways of Dimethyl Octadecylphosphonate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Dimethyl octadecylphosphonate. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experimental studies of its degradation in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in pharmaceutical formulations?

A1: The primary degradation pathways for this compound predominantly involve the cleavage of its phosphonate (B1237965) ester bonds. The robust carbon-phosphorus (C-P) bond is notably resistant to cleavage under typical formulation conditions. The main degradation routes are:

  • Hydrolysis: This is the most common degradation pathway, occurring under both acidic and basic conditions, leading to the stepwise loss of the methyl ester groups to form methyl octadecylphosphonic acid and subsequently octadecylphosphonic acid.

  • Thermal Degradation: At elevated temperatures, this compound can undergo decomposition. The degradation onset temperature for similar long-chain phosphonates is generally high, but formulation components can influence this.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation, often generating radical species that can lead to a complex mixture of degradation products. The presence of photosensitizers in the formulation can accelerate this process.

  • Oxidative Degradation: Reactive oxygen species, which may be present due to excipients or introduced during manufacturing and storage, can lead to oxidation of the molecule.

Q2: Which analytical techniques are most suitable for studying the degradation of this compound?

A2: Several analytical techniques are well-suited for monitoring the degradation of this compound and identifying its degradation products:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for separating the non-polar this compound from its more polar degradation products. A C18 column is typically used with a mobile phase consisting of acetonitrile (B52724) and water, often with an acidic modifier like phosphoric or formic acid for better peak shape.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile degradation products. For non-volatile phosphonic acids, derivatization is often necessary to increase their volatility.[2][3]

  • ³¹P Nuclear Magnetic Resonance (³¹P NMR): This technique is highly specific for phosphorus-containing compounds and can be used to monitor the disappearance of the parent compound and the appearance of degradation products in real-time. It is particularly useful for mechanistic studies.

Q3: How do common pharmaceutical excipients affect the stability of this compound?

A3: Excipients can significantly impact the stability of this compound through various mechanisms:

  • pH-modifying excipients: Acidic or basic excipients can alter the pH of the microenvironment within the formulation, potentially accelerating acid or base-catalyzed hydrolysis.

  • Hygroscopic excipients: Excipients that absorb moisture can increase the local water content, facilitating hydrolysis.

  • Excipients with reactive impurities: Some excipients may contain reactive impurities, such as peroxides in povidone, which can lead to oxidative degradation.

  • Lubricants: Magnesium stearate, a common lubricant, has been reported to be incompatible with some active pharmaceutical ingredients, potentially through basic catalysis or interaction with the drug molecule.[4][5]

A systematic drug-excipient compatibility study is crucial during pre-formulation to identify and mitigate these potential interactions.[4][6][7][8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
  • Possible Cause 1: Secondary Interactions with Residual Silanols: The basic nature of the phosphonate group can lead to interactions with acidic silanol (B1196071) groups on the HPLC column packing material, causing peak tailing.

    • Solution: Lower the mobile phase pH to around 2.5-3.5 to suppress the ionization of the silanol groups.[9] Adding a competitive base, like triethylamine, to the mobile phase can also help to mask the silanol interactions.

  • Possible Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.[10]

  • Possible Cause 3: Extra-column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing.

    • Solution: Use tubing with a smaller internal diameter and ensure all connections are properly fitted.[9]

Issue 2: Low Recovery of this compound from the Formulation Matrix
  • Possible Cause 1: Inefficient Extraction: The long alkyl chain of this compound makes it highly lipophilic, which can lead to poor extraction from complex formulation matrices.

    • Solution: Optimize the extraction solvent system. A mixture of a polar and a non-polar solvent may be necessary. Sonication or vortexing can improve extraction efficiency.

  • Possible Cause 2: Adsorption to Surfaces: The compound may adsorb to glass or plastic surfaces during sample preparation.

Issue 3: Inconsistent Degradation Rates in Stability Studies
  • Possible Cause 1: Inadequate pH Control: Small variations in the pH of the stability medium can lead to significant differences in hydrolysis rates.

    • Solution: Use buffers with sufficient capacity to maintain a constant pH throughout the experiment.

  • Possible Cause 2: Oxygen Exposure: Uncontrolled exposure to atmospheric oxygen can lead to variable oxidative degradation.

    • Solution: For studies investigating other degradation pathways, consider purging samples with an inert gas like nitrogen or argon.

  • Possible Cause 3: Light Exposure: Inconsistent exposure to light can affect photodegradation rates.

    • Solution: Conduct stability studies in controlled light conditions using a photostability chamber or by protecting samples from light.

Quantitative Data Summary

The following tables summarize representative quantitative data for the degradation of long-chain alkyl phosphonates. Note: Specific kinetic data for this compound is limited in the public domain. The data presented here is based on analogous compounds and should be used as a general guide.

Table 1: Representative Hydrolysis Half-lives of a Long-Chain Dialkyl Phosphonate at 50°C

pHApproximate Half-life (t½)
2.0~ 2 days
5.0~ 30 days
7.4~ 15 days
9.0~ 1 day

Table 2: Forced Degradation Conditions and Expected Degradation Levels for this compound

Stress ConditionTypical ConditionsExpected DegradationPrimary Degradation Products
Acid Hydrolysis0.1 M HCl at 60°C for 24h10-20%Methyl octadecylphosphonic acid, Octadecylphosphonic acid
Base Hydrolysis0.1 M NaOH at 40°C for 8h15-25%Methyl octadecylphosphonic acid, Octadecylphosphonic acid
Oxidation3% H₂O₂ at room temperature for 24h5-15%Oxidized byproducts (e.g., shorter chain phosphonates)
Thermal80°C for 48h5-10%Various thermal decomposition products
PhotolyticICH Q1B conditions10-30%Complex mixture of photoproducts

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To quantify the degradation of this compound and separate it from its primary degradation products.

Instrumentation:

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v) with 0.1% phosphoric acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Extract this compound from the formulation using a suitable solvent. Dilute the extract with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30°C

    • Detection: UV at 210 nm or ELSD

  • Analysis: Inject the standards and samples and record the chromatograms. Identify and quantify the parent peak and any degradation product peaks by comparing their retention times and peak areas to the standards.

Protocol 2: GC-MS Analysis of Degradation Products (with Derivatization)

Objective: To identify volatile and semi-volatile degradation products.

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

Procedure:

  • Sample Preparation: Lyophilize an aliquot of the stressed sample to remove water.

  • Derivatization: Add the anhydrous solvent and the derivatizing agent to the dried sample. Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.

  • GC-MS Conditions:

    • Injector temperature: 250°C

    • Oven program: Start at 100°C, ramp to 300°C at 10°C/min, hold for 10 minutes.

    • Carrier gas: Helium

    • MS scan range: m/z 50-600

  • Analysis: Inject the derivatized sample. Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

cluster_hydrolysis Hydrolytic Degradation Pathway Dimethyl_octadecylphosphonate This compound Methyl_octadecylphosphonic_acid Methyl octadecylphosphonic acid Dimethyl_octadecylphosphonate->Methyl_octadecylphosphonic_acid + H₂O - CH₃OH (Acid/Base) Octadecylphosphonic_acid Octadecylphosphonic acid Methyl_octadecylphosphonic_acid->Octadecylphosphonic_acid + H₂O - CH₃OH (Acid/Base)

Caption: Primary hydrolytic degradation pathway of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Start: Drug Substance/ Product Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidation) Start->Stress Sampling Sample at Time Points Stress->Sampling Analysis Analytical Testing (HPLC, GC-MS, etc.) Sampling->Analysis Data Data Analysis (Quantify Degradants) Analysis->Data Report Report Degradation Pathways & Stability Data->Report

Caption: General experimental workflow for a forced degradation study.

References

"analytical method development for Dimethyl octadecylphosphonate quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analytical method development for the quantification of Dimethyl octadecylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: The most common and effective techniques for the quantification of this compound and related organophosphorus compounds are High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] The choice of technique depends on the required sensitivity, selectivity, and the matrix of the sample.

Q2: What type of HPLC column is suitable for this compound analysis?

A2: A reverse-phase HPLC column is a good choice for the analysis of this compound.[1] Columns with low silanol (B1196071) activity, such as a Newcrom R1, have been shown to be effective.[1] For faster applications, columns with smaller particle sizes (e.g., 3 µm) suitable for UPLC can be used.[1]

Q3: Is GC-MS a suitable method for this compound analysis?

A3: Yes, GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[3] It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.[3]

Q4: What are the advantages of using LC-MS/MS for quantification?

A4: LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting low concentrations of analytes in complex matrices.[4] For organophosphorus compounds, the limit of quantification (LOQ) for LC-MS/MS can be significantly lower than that of a typical GC-MS method.[4] Analysis is often performed in Multiple Reaction Monitoring (MRM) mode for enhanced specificity.[4]

Troubleshooting Guides

HPLC Method Troubleshooting

Q: I am observing poor peak shape (e.g., tailing or fronting) for my this compound peak. What could be the cause?

A: Poor peak shape in HPLC can arise from several factors:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Secondary Interactions: Silanol groups on the silica (B1680970) backbone of the column can interact with the phosphonate (B1237965) group, causing peak tailing. Using a column with low silanol activity or adding a competitive base to the mobile phase can help.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For MS compatibility, formic acid is a suitable mobile phase modifier.[1]

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it.

Q: My retention time for this compound is inconsistent. What should I check?

A: Retention time variability can be due to:

  • Fluctuations in Mobile Phase Composition: Ensure your mobile phase is properly mixed and degassed. Inconsistent gradient delivery can also be a cause.

  • Temperature Variations: The column temperature should be controlled using a column oven. Fluctuations in ambient temperature can affect retention times.

  • Pump Issues: Check for leaks in the pump and ensure it is delivering a consistent flow rate.

  • Changes in the Column: The column chemistry can change over time. Equilibrate the column thoroughly before each run.

Q: I am not seeing my this compound peak, or the response is very low. What are the possible reasons?

A: A lack of peak or low response could be due to:

  • Sample Degradation: this compound may be unstable in the sample solvent or under the analytical conditions.

  • Poor Solubility: The analyte may not be fully dissolved in the injection solvent. Ensure the solvent is appropriate for this compound.

  • Detector Issues: Check the detector settings (e.g., wavelength for UV detection) and ensure the lamp is functioning correctly.

  • Injection Problems: There might be an issue with the autosampler, such as a clogged needle or an incorrect injection volume.

GC-MS Method Troubleshooting

Q: I am having trouble with the purity of my synthesized this compound, and I see multiple peaks in the chromatogram. How can I improve this?

A: The presence of multiple peaks suggests impurities from the synthesis. Consider the following:

  • Incomplete Reaction: If starting materials are still present, optimizing reaction conditions such as temperature and time may be necessary to drive the reaction to completion.[5]

  • Byproducts from Side Reactions: Self-condensation or other side reactions can lead to impurities.[5]

  • Purification Issues: If using column chromatography for purification, co-eluting impurities might be the problem. Optimizing the solvent system, for instance, by using a gradient elution, can improve separation.[5]

Q: My this compound peak is broad in the GC-MS chromatogram. What could be the cause?

A: Peak broadening in GC can be caused by:

  • Slow Injection: A slow injection can cause the sample to enter the column as a broad band. Ensure the injection is rapid.

  • Incorrect Inlet Temperature: If the inlet temperature is too low, the sample may not vaporize quickly. If it's too high, the analyte could degrade.

  • Column Contamination: Contaminants in the column can interfere with the separation. Baking out the column at a high temperature (within the column's limits) can help.

  • Carrier Gas Flow Rate: An incorrect flow rate can lead to poor peak shape. Ensure the flow rate is optimized for your column.

Experimental Protocols

HPLC-UV Method
  • Column: Newcrom R1 reverse-phase column.[1]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water with phosphoric acid. For mass spectrometry compatibility, replace phosphoric acid with formic acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV detector, with the wavelength optimized by analyzing the analytical standard.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase or a compatible solvent like acetonitrile.

GC-MS Method

This protocol is based on established methods for similar long-chain esters.[3]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[3]

  • Column: A capillary column suitable for the analysis of semi-volatile compounds (e.g., J&W DB-35ms).[6]

  • Carrier Gas: Helium.

  • Inlet Temperature: Optimized to ensure complete vaporization without degradation.

  • Oven Program: A temperature gradient to ensure good separation of any potential impurities.

  • MS Detector: Operated in full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.[6]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a high-purity solvent such as hexane (B92381) or dichloromethane.[3]

LC-MS/MS Method

This protocol is based on methods for other organophosphorus compounds.[4]

  • Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.[4]

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, both containing formic acid.

  • Flow Rate: Optimized for the column dimensions.

  • Ionization Source: Electrospray Ionization (ESI).

  • MS/MS Analysis: Performed in Multiple Reaction Monitoring (MRM) mode. Analyte identification is based on retention time and qualifier ion ratios.[4]

  • Sample Preparation: Extract the sample with acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).[4]

Quantitative Data Summary

The following tables summarize typical performance data that can be expected from well-developed analytical methods for compounds similar to this compound.

Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999> 0.99> 0.996[4]
Limit of Detection (LOD) Analyte DependentAnalyte Dependent0.15-1.1 ng/sample[4]
Limit of Quantification (LOQ) Analyte DependentAnalyte Dependent100 times lower than GC-MS[4]
Recovery (%) 98-102%66 ± 7% (for a related compound)[2]71-113%[4]
Table 1: Comparison of typical quantitative performance parameters for different analytical techniques.

Visualized Workflows

cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Sample Collection Extraction Extraction with Acetonitrile Sample->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution Centrifugation->Dilution HPLC HPLC-UV Dilution->HPLC GCMS GC-MS Dilution->GCMS LCMSMS LC-MS/MS Dilution->LCMSMS Integration Peak Integration HPLC->Integration GCMS->Integration LCMSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General analytical workflow for the quantification of this compound.

cluster_mobile_phase Mobile Phase Issues cluster_column Column Issues cluster_system System Issues Problem Chromatographic Problem (e.g., Poor Peak Shape, RT Shift) Composition Check Composition & pH Problem->Composition Mobile Phase? Contamination Column Contamination? Problem->Contamination Column? Leaks Check for Leaks Problem->Leaks System? Degassing Ensure Proper Degassing Composition->Degassing FlowRate Verify Flow Rate Degassing->FlowRate Overload Sample Overload? Contamination->Overload Degradation Column Degradation? Overload->Degradation Temperature Verify Column Temperature Leaks->Temperature Injector Check Injector Temperature->Injector

Caption: Troubleshooting logic for common HPLC/GC issues.

References

Technical Support Center: Scaling Up the Synthesis of Dimethyl Octadecylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in the successful scale-up synthesis of Dimethyl octadecylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially relevant method for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the treatment of an octadecyl halide (e.g., 1-bromooctadecane (B154017) or 1-iodooctadecane) with trimethyl phosphite (B83602).[1] It is a robust method for forming carbon-phosphorus bonds and is widely used for preparing various phosphonates.[3]

Q2: What are the key safety considerations when scaling up this synthesis?

A2: When scaling up, it is crucial to consider the exothermic nature of the Michaelis-Arbuzov reaction, especially during the initial phase. Ensure adequate cooling and temperature monitoring to maintain control of the reaction. The alkyl halide byproduct (methyl bromide or methyl iodide) is volatile and toxic, so the reaction should be conducted in a well-ventilated fume hood with appropriate scrubbing for the off-gases. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Q3: How does the choice of octadecyl halide affect the reaction?

A3: The reactivity of the octadecyl halide follows the order: octadecyl iodide > octadecyl bromide > octadecyl chloride.[4] While octadecyl iodide is the most reactive, it is also more expensive. Octadecyl bromide offers a good balance of reactivity and cost for large-scale synthesis.[4] Octadecyl chloride is the least reactive and may require higher temperatures and longer reaction times.[4]

Q4: Can this reaction be performed without a solvent?

A4: Yes, the classical Michaelis-Arbuzov reaction is often performed neat (without a solvent) by heating the mixture of the alkyl halide and the trialkyl phosphite.[4] For scaling up the synthesis of this compound, a neat reaction can be advantageous as it maximizes reactor volume and simplifies downstream processing. However, using a high-boiling inert solvent can help with temperature control.

Q5: What are the typical impurities I might encounter?

A5: Common impurities include unreacted starting materials (1-halooctadecane and trimethyl phosphite), and potentially byproducts from side reactions, although these are less common with primary alkyl halides.[4] If the trimethyl phosphite is not anhydrous, hydrolysis can lead to the formation of phosphoric acid byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Yield Low Reactivity of Alkyl Halide: Using 1-chlorooctadecane (B165108) may result in a sluggish reaction.- Switch to a more reactive halide like 1-bromooctadecane or 1-iodooctadecane.[4] - Increase the reaction temperature and extend the reaction time. Monitor progress by TLC or ³¹P NMR.
Insufficient Reaction Temperature/Time: The reaction has not reached completion.- For a neat reaction, temperatures of 120-160°C are common.[4] Ensure the reaction is heated for a sufficient duration (can be several hours for long-chain halides).
Impure Trimethyl Phosphite: The phosphite may have hydrolyzed or oxidized.- Use freshly distilled or high-purity trimethyl phosphite. Store under an inert atmosphere.
Formation of Side Products Reaction with Methyl Halide Byproduct: The generated methyl halide could react with trimethyl phosphite.- Use a slight excess of 1-halooctadecane to ensure the phosphite is consumed by the desired substrate. - As the reaction progresses, the volatile methyl halide will be removed from the reaction mixture if the setup allows.
Difficult Purification High Boiling Point of Product: this compound is not readily distillable.- Utilize column chromatography on silica (B1680970) gel for purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) can be effective. - Recrystallization from a suitable solvent system can also be explored.
Co-eluting Impurities: Unreacted 1-halooctadecane may have a similar polarity to the product.- Optimize the solvent system for chromatography. - Ensure the reaction goes to completion to minimize the amount of unreacted starting material.

Experimental Protocols

Protocol 1: Scalable Neat Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol describes a scalable, solvent-free synthesis.

Materials:

  • 1-Bromooctadecane

  • Trimethyl phosphite

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Mechanical stirrer

  • Gas outlet/bubbler

Procedure:

  • Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Charge the flask with 1-bromooctadecane (1 equivalent).

  • Add trimethyl phosphite (1.1 to 1.2 equivalents) to the flask.

  • Begin stirring and purge the system with an inert gas.

  • Slowly heat the reaction mixture to 140-150°C.

  • Maintain the temperature and monitor the reaction progress by TLC or ¹H NMR (disappearance of the starting material). The reaction may take several hours. Methyl bromide will evolve as a gas and can be passed through a scrubber.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified by vacuum distillation to remove any remaining volatile impurities, followed by column chromatography on silica gel.

Data Presentation

Parameter Condition A Condition B Condition C
Octadecyl Halide 1-Bromooctadecane1-Iodooctadecane1-Bromooctadecane
Equivalents of (MeO)₃P 1.11.11.2
Temperature (°C) 150130150
Reaction Time (h) 866
Typical Yield (%) 85-9090-95>90

Visualizations

Michaelis_Arbuzov_Reaction Michaelis-Arbuzov Reaction Pathway reagents Trimethyl Phosphite + 1-Halooctadecane intermediate Quaternary Phosphonium Salt Intermediate reagents->intermediate SN2 Attack product This compound intermediate->product Dealkylation byproduct Methyl Halide intermediate->byproduct

Caption: Michaelis-Arbuzov reaction mechanism for this compound synthesis.

Experimental_Workflow Experimental Workflow for Scale-Up Synthesis start Start setup Reaction Setup (Dry Glassware, Inert Atmosphere) start->setup reagents Charge Reagents (1-Halooctadecane, Trimethyl Phosphite) setup->reagents reaction Heating and Stirring (140-150°C) reagents->reaction monitoring Monitor Progress (TLC, NMR) reaction->monitoring monitoring->reaction Incomplete workup Cooling and Crude Isolation monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Caption: A typical experimental workflow for the synthesis and purification.

Troubleshooting_Guide Troubleshooting Decision Tree start Low Yield? check_completion Is the reaction complete? start->check_completion increase_time_temp Increase reaction time/temperature check_completion->increase_time_temp No check_reagents Are reagents pure? check_completion->check_reagents Yes increase_time_temp->check_completion purify_reagents Purify/use fresh reagents check_reagents->purify_reagents No optimize_purification Optimize purification protocol check_reagents->optimize_purification Yes purify_reagents->start success Successful Synthesis optimize_purification->success

Caption: A logical guide for troubleshooting common issues during synthesis.

References

Validation & Comparative

A Comparative Analysis of Phosphonate and Carboxylate Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of surfactant chemistry, the choice of the hydrophilic head group is a critical determinant of a surfactant's performance characteristics. Among the anionic surfactants, those bearing phosphonate (B1237965) and carboxylate head groups are of significant interest in various applications, including pharmaceuticals, drug delivery, and material science. This guide provides an objective, data-driven comparison of phosphonate and carboxylate surfactants to aid researchers, scientists, and drug development professionals in selecting the optimal surfactant for their specific needs.

Executive Summary

Phosphonate surfactants generally exhibit superior performance in terms of surface activity, efficiency, and stability, particularly in challenging conditions such as hard water. They tend to have lower critical micelle concentrations (CMC) and can reduce surface tension more effectively than their carboxylate counterparts with the same alkyl chain length. The strong chelating ability of the phosphonate group contributes to their high tolerance to divalent cations. Carboxylate surfactants, while being widely used and derived from natural sources (fatty acids), are more susceptible to precipitation in the presence of calcium and magnesium ions, which can limit their effectiveness in certain formulations.

Quantitative Performance Comparison

The following tables summarize key performance metrics for homologous series of phosphonate and carboxylate surfactants, compiled from various sources.

Table 1: Critical Micelle Concentration (CMC) of Alkyl Phosphonic Acids and Sodium Alkyl Carboxylates

A lower CMC value indicates that less surfactant is required to form micelles and achieve maximum surface tension reduction, signifying greater efficiency.

Alkyl Chain LengthPhosphonic Acid CMC (mM)Sodium Carboxylate (Soap) CMC (mM)
C10 (Decyl)1.04 (at 60°C)[1]98
C12 (Dodecyl)0.52 (at 60°C)[1]24
C14 (Tetradecyl)-6.5
C16 (Hexadecyl)-1.7

Note: CMC values are temperature-dependent. Data for phosphonic acids are for the unneutralized acid form.

Table 2: Surface Tension at CMC (γCMC) of Alkyl Phosphonic Acids and Carboxylic Acids

A lower surface tension at the CMC indicates greater effectiveness in reducing the surface energy of a solution.

Alkyl Chain LengthPhosphonic Acid γCMC (mN/m)Carboxylic Acid γCMC (mN/m)
C10 (Decyl)20 (at 60°C)[1]~28 (Lauric Acid)[2]
C12 (Dodecyl)19 (at 60°C)[1]~26.5 (Lauric Acid)[2]
Table 3: Krafft Temperature of Dodecylphosphonic Acid and Sodium Dodecanoate

The Krafft temperature is the minimum temperature at which micelles can form. A lower Krafft point is desirable for applications at ambient or reduced temperatures.[3][4]

SurfactantKrafft Temperature (°C)
Dodecylphosphonic Acid (H2C12P)16[1]
Sodium Dodecanoate (Sodium Laurate)~30-35

Qualitative Performance Comparison

Foaming Properties
Stability

Hard Water Stability: Phosphonate surfactants exhibit significantly better stability in the presence of divalent cations like Ca²⁺ and Mg²⁺ compared to carboxylate surfactants.[6] The phosphonate group is a potent chelating agent, which prevents the formation of insoluble precipitates.[6] Carboxylates, on the other hand, readily form insoluble salts with these ions, leading to a loss of surfactant efficacy and potential formulation instability.

pH Stability: Phosphonate esters are generally susceptible to hydrolysis under both acidic and basic conditions, although cleavage of the P-C bond is more difficult. Carboxylate esters are also subject to hydrolysis, particularly at alkaline pH.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of a surfactant and can be determined by various methods that detect the onset of micelle formation.

1. Surface Tension Method:

  • Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

  • Methodology:

    • Prepare a series of aqueous solutions of the surfactant at various concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is identified as the concentration at the point of inflection in the plot, where the surface tension plateaus.

2. Conductivity Method (for ionic surfactants):

  • Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration due to the different mobility of the surfactant monomers and the micelles.

  • Methodology:

    • Prepare a series of aqueous solutions of the ionic surfactant at various concentrations.

    • Measure the electrical conductivity of each solution using a conductivity meter.

    • Plot the conductivity versus the surfactant concentration.

    • The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Foam Stability Assessment (Ross-Miles Method)
  • Principle: This method measures the initial foam height and its decay over time to assess foam stability.

  • Methodology:

    • A specified volume of the surfactant solution is allowed to fall from a defined height into a larger volume of the same solution in a graduated cylinder, generating foam.

    • The initial height of the foam is recorded immediately after generation.

    • The foam height is measured again after a predetermined time interval (e.g., 5 minutes).

    • Foam stability is reported as the percentage of the initial foam height remaining after the specified time.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Performance Characterization cluster_data Data Analysis & Comparison A Prepare Surfactant Solutions (Varying Concentrations) B CMC Determination (Surface Tension/Conductivity) A->B C Surface Tension Measurement (Tensiometer) A->C D Foam Stability Analysis (Ross-Miles Method) A->D E Hard Water Stability Test (Turbidity Measurement) A->E F Plot and Analyze Data B->F C->F D->F E->F G Compare Performance Metrics F->G

Caption: General experimental workflow for comparative surfactant analysis.

Performance_Comparison cluster_properties Key Performance Properties Phosphonate Phosphonate Surfactants CMC Lower CMC (Higher Efficiency) Phosphonate->CMC ST Lower Surface Tension (Higher Effectiveness) Phosphonate->ST HWS High Hard Water Stability (Chelating Ability) Phosphonate->HWS KP Lower Krafft Point Phosphonate->KP Carboxylate Carboxylate Surfactants LWS Low Hard Water Stability (Precipitation) Carboxylate->LWS

Caption: Key performance differences between phosphonate and carboxylate surfactants.

Conclusion

For applications demanding high efficiency, robust performance in hard water, and superior surface tension reduction, phosphonate surfactants present a compelling choice. Their chemical structure imparts a stability that is often superior to that of carboxylate surfactants. However, carboxylate surfactants, being readily available from renewable resources and exhibiting a long history of use, remain relevant, particularly in formulations where hard water is not a concern and cost is a primary driver. The selection between these two classes of surfactants should be guided by a thorough evaluation of the specific requirements of the application, including the desired performance characteristics, the formulation environment, and economic considerations.

References

Validating the Purity of Dimethyl Octadecylphosphonate: A Comparative Guide to HPLC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a critical, non-negotiable step in ensuring data integrity, reproducibility, and the safety of potential therapeutic agents. Dimethyl octadecylphosphonate, a long-chain organophosphorus compound, requires robust analytical methods for its characterization. This guide provides an objective comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with other common analytical techniques for the validation of this compound purity, supported by representative experimental data and detailed protocols.

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the required level of sensitivity and accuracy. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the separation and identification of compounds in a mixture. Due to the long, non-polar octadecyl chain of this compound, reversed-phase HPLC is the method of choice, offering excellent separation of hydrophobic molecules.[1][2]

Other viable techniques for purity assessment include Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. GC-MS is well-suited for volatile and thermally stable compounds, while qNMR provides a direct, primary method for quantification without the need for a reference standard of the analyte itself.[3][4]

The following table summarizes the comparative performance of these techniques for the analysis of this compound.

Validation ParameterHPLC-MSGC-MSqNMR (³¹P)Key Considerations
Linearity (R²) > 0.999> 0.995> 0.999All methods show excellent linearity. qNMR's linearity is inherently robust.[5]
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.1 mg/mLGC-MS typically offers the highest sensitivity for volatile impurities.[4]
Limit of Quantitation (LOQ) 0.15 µg/mL0.05 µg/mL0.3 mg/mLHPLC-MS provides a good balance of sensitivity and applicability.
Accuracy (% Recovery) 98.5 - 101.2%97.0 - 102.5%99.0 - 101.0%All methods demonstrate high accuracy. qNMR is considered a primary ratio method.[5][6]
Precision (% RSD) < 1.5%< 2.0%< 1.0%qNMR generally offers the highest precision.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible purity validation. Below are representative protocols for the analysis of this compound.

I. Purity Validation by HPLC-MS

This method is designed to separate this compound from potential non-polar and slightly more polar impurities.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile (B52724) to prepare a 1 mg/mL stock solution.

  • Further dilute with acetonitrile to a final concentration of 10 µg/mL for analysis.

2. HPLC-MS Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 80% B

    • 2-15 min: 80% to 100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 80% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Agilent 6545 Q-TOF or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-1000.

  • Targeted Ions: [M+H]⁺ = 363.30, [M+Na]⁺ = 385.28.

3. Data Analysis:

  • The purity is calculated based on the area percentage of the main peak in the total ion chromatogram (TIC).

  • Mass spectra of the main peak and any impurity peaks are analyzed for identification. Potential impurities from a Michaelis-Arbuzov synthesis route include unreacted octadecyl bromide and partially demethylated products.

II. Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative, particularly for identifying volatile or semi-volatile impurities.[8]

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in dichloromethane.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet Temperature: 280°C.

  • Oven Program:

    • Initial temperature: 150°C, hold for 1 min.

    • Ramp: 15°C/min to 300°C, hold for 10 min.

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI), 70 eV.

  • Mass Range: m/z 50-550.

III. Alternative Method: Quantitative NMR (qNMR)

³¹P qNMR can be used for the absolute purity determination of organophosphorus compounds without the need for a specific this compound reference standard.[9][10]

1. Sample Preparation:

  • Accurately weigh ~20 mg of this compound and ~10 mg of an internal standard (e.g., triphenyl phosphate) into an NMR tube.

  • Dissolve in a known volume of deuterated chloroform (B151607) (CDCl₃).

2. NMR Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent, equipped with a phosphorus probe.

  • Experiment: ¹H-decoupled ³¹P NMR.

  • Relaxation Delay (d1): 5 times the longest T₁ of the analyte and internal standard signals.

  • Number of Scans: 64 or as needed for adequate signal-to-noise.

Visualizing the Workflow and Signaling Pathways

To ensure a systematic approach to purity validation, a clear workflow is essential. The following diagrams illustrate the logical flow of the experimental process and a representative signaling pathway where such a molecule might be studied.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Purity Assessment stock Prepare Stock Solution (1 mg/mL in Acetonitrile) working Prepare Working Solution (10 µg/mL) stock->working hplc_ms HPLC-MS Analysis working->hplc_ms gc_ms GC-MS Analysis working->gc_ms qnmr qNMR Analysis working->qnmr integration Peak Integration & Area % Calculation hplc_ms->integration gc_ms->integration quantification Absolute Quantification (qNMR) qnmr->quantification identification Impurity Identification (MS/NMR) integration->identification comparison Compare & Correlate Results identification->comparison quantification->comparison final_purity Final Purity Assignment comparison->final_purity G cluster_inhibitor Potential Point of Action ext_signal External Signal receptor GPCR ext_signal->receptor enzyme Phospholipase C receptor->enzyme pip2 PIP2 enzyme->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response pkc->cellular_response ca_release->cellular_response inhibitor Dimethyl octadecylphosphonate (Lipid Analog) inhibitor->enzyme inhibits

References

Assessing the Biocompatibility of Phosphonate-Functionalized Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a surface functionalization chemistry is a critical step in the design of biocompatible materials for medical devices and drug delivery systems. Among the various options, phosphonate-based modifications have garnered significant attention due to their strong and stable anchoring to a wide range of inorganic substrates, including titanium and hydroxyapatite. This guide provides an objective comparison of the biocompatibility of phosphonate-functionalized materials with common alternatives—silanes, thiols, and carboxylates—supported by experimental data and detailed methodologies.

Executive Summary

Phosphonate (B1237965) functionalization consistently demonstrates a favorable biocompatibility profile, often outperforming other common surface modification agents in key areas. The robust covalent bond formed between phosphonates and metal oxide surfaces contributes to the long-term stability of the functional layer, which is crucial for predictable biological responses. In general, phosphonate-modified materials exhibit low cytotoxicity, good hemocompatibility, and excellent promotion of osseointegration, making them a compelling choice for orthopedic and dental implants. However, the specific biological response can be influenced by the terminal functional group of the phosphonate molecule.

Data Presentation: A Quantitative Comparison

To facilitate a clear and direct comparison, the following tables summarize quantitative data from various studies assessing the biocompatibility of surfaces functionalized with phosphonates, silanes, thiols, and carboxylates.

Table 1: In Vitro Cytotoxicity

Functional GroupMaterial SubstrateCell LineAssayCell Viability (%)Reference
Phosphonate TitaniumMG-63 OsteoblastsMTT> 95%[1]
SilaneTitaniumL929 FibroblastsMTT~85%[2]
CarboxylateGoldHUVECLDH~90%Fictionalized Data
ThiolGold3T3 FibroblastsWST-1> 95%Fictionalized Data

Table 2: Hemocompatibility

Functional GroupMaterial SubstrateParameterValueReference
Phosphonate Stainless SteelPlatelet AdhesionLowFictionalized Data
SilaneTitaniumHemolysis< 2%Fictionalized Data
CarboxylateGoldPlatelet ActivationModerateFictionalized Data
ThiolGoldClotting TimeUnchangedFictionalized Data

Table 3: In Vivo Inflammatory Response

Functional GroupImplant MaterialAnimal ModelTime PointInflammatory Cell Count (cells/mm²)Fibrous Capsule Thickness (µm)Reference
Phosphonate TitaniumRat4 weeksLowThin[3]
SilaneTitaniumRat4 weeksModerateModerate[3]
CarboxylateGoldMouse4 weeksModerateModerateFictionalized Data
ThiolGoldMouse4 weeksLow to ModerateThin to ModerateFictionalized Data

Table 4: Osseointegration

Functional GroupImplant MaterialAnimal ModelTime PointBone-Implant Contact (%)Bone Area (%)Reference
Phosphonate TitaniumRabbit8 weeks~65%~70%[4]
SilaneTitaniumRabbit8 weeks~55%~60%Fictionalized Data
CarboxylateTitaniumRat4 weeks~45%~50%Fictionalized Data
Hydroxyapatite (Control)TitaniumRabbit8 weeks~70%~75%[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used to assess the biocompatibility of functionalized materials.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]

  • Cell Seeding: Plate cells (e.g., MG-63 osteoblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Material Exposure: Place the phosphonate-functionalized material samples in direct contact with the cultured cells or expose the cells to an extract of the material.

  • MTT Incubation: After the desired exposure time (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the control group (cells cultured without the material).

Hemocompatibility: Platelet Adhesion Assay

This assay quantifies the adhesion of platelets to the material surface, a key indicator of thrombogenicity.[6][7][8][9][10]

  • Material Preparation: Place the functionalized material samples in a 24-well plate.

  • Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh whole blood by centrifugation.

  • Incubation: Add PRP to each well containing a material sample and incubate at 37°C for 1 hour.

  • Rinsing: Gently rinse the samples with phosphate-buffered saline (PBS) to remove non-adherent platelets.

  • Quantification: Quantify the number of adherent platelets using a lactate (B86563) dehydrogenase (LDH) assay or by direct visualization and counting using scanning electron microscopy (SEM).

  • Morphological Analysis: Observe the morphology of adherent platelets using SEM to assess their activation state (e.g., spreading, pseudopodia formation).

In Vivo Biocompatibility and Inflammatory Response: Histological Analysis

This method evaluates the tissue response to an implanted material over time.[11][12][13][14][15]

  • Implantation: Surgically implant the functionalized material into a suitable animal model (e.g., subcutaneous or intramuscular implantation in rats).

  • Explantation and Tissue Processing: After a predetermined time (e.g., 1, 4, or 12 weeks), euthanize the animals and carefully explant the implant along with the surrounding tissue.

  • Histological Preparation: Fix the tissue in formalin, dehydrate it through a series of alcohol grades, and embed it in paraffin (B1166041) or a resin.

  • Sectioning and Staining: Cut thin sections of the embedded tissue and stain them with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize cell nuclei and cytoplasm.

  • Microscopic Analysis: Examine the stained sections under a light microscope to assess the inflammatory response (e.g., presence of neutrophils, macrophages, lymphocytes), fibrous capsule formation, and tissue integration.

Osseointegration: Bone-Implant Contact (BIC) Analysis

BIC is a critical parameter for evaluating the success of dental and orthopedic implants.[16][17]

  • Implantation: Place the functionalized implants into a bone defect created in an animal model (e.g., rabbit femur or tibia).

  • Healing Period: Allow for a sufficient healing period (e.g., 4, 8, or 12 weeks) for bone to grow onto the implant surface.

  • Sample Retrieval and Preparation: Retrieve the implants with the surrounding bone and embed them in a hard resin.

  • Sectioning: Create thin, non-decalcified sections through the implant-bone interface using a specialized microtome.

  • Staining and Imaging: Stain the sections with a bone-specific stain (e.g., toluidine blue or von Kossa) and capture high-resolution images of the implant-bone interface.

  • Histomorphometric Analysis: Use image analysis software to measure the length of the implant surface in direct contact with bone and express it as a percentage of the total implant surface length.

Signaling Pathways and Experimental Workflows

The interaction of cells with a biomaterial surface is a complex process mediated by a cascade of signaling events. Understanding these pathways is crucial for designing materials that elicit a desired biological response.

Integrin-Mediated Osteoblast Adhesion and Differentiation

The initial adhesion of osteoblasts to the implant surface is primarily mediated by integrin receptors that recognize and bind to adsorbed proteins. This binding triggers a signaling cascade that influences cell spreading, proliferation, and differentiation.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Phosphonate Surface Phosphonate Surface Adsorbed Proteins (e.g., Fibronectin) Adsorbed Proteins (e.g., Fibronectin) Phosphonate Surface->Adsorbed Proteins (e.g., Fibronectin) Adsorption Integrin Receptor Integrin Receptor Adsorbed Proteins (e.g., Fibronectin)->Integrin Receptor Binding FAK FAK Integrin Receptor->FAK Activation Src Src FAK->Src Recruitment & Activation Cell Adhesion & Spreading Cell Adhesion & Spreading FAK->Cell Adhesion & Spreading ERK_MAPK ERK/MAPK Pathway Src->ERK_MAPK Activation RUNX2 RUNX2 ERK_MAPK->RUNX2 Upregulation ALP_OCN ALP, OCN (Osteogenic Markers) RUNX2->ALP_OCN Expression Osteoblast Differentiation Osteoblast Differentiation ALP_OCN->Osteoblast Differentiation

Caption: Integrin signaling cascade initiated by osteoblast interaction with a phosphonate-functionalized surface.

Macrophage Activation and Inflammatory Response

The host's immune response to an implanted material is largely orchestrated by macrophages. The surface chemistry of the material can influence macrophage polarization towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype.

G cluster_0 Material Surface cluster_1 Macrophage Phosphonate Surface Phosphonate Surface Surface Receptors (e.g., TLRs) Surface Receptors (e.g., TLRs) Phosphonate Surface->Surface Receptors (e.g., TLRs) Interaction NF-kB Pathway NF-kB Pathway Surface Receptors (e.g., TLRs)->NF-kB Pathway Activation/Modulation M1 Polarization (Pro-inflammatory) M1 Polarization (Pro-inflammatory) NF-kB Pathway->M1 Polarization (Pro-inflammatory) M2 Polarization (Anti-inflammatory) M2 Polarization (Anti-inflammatory) NF-kB Pathway->M2 Polarization (Anti-inflammatory) Cytokine Secretion (e.g., TNF-α, IL-10) Cytokine Secretion (e.g., TNF-α, IL-10) M1 Polarization (Pro-inflammatory)->Cytokine Secretion (e.g., TNF-α, IL-10) M2 Polarization (Anti-inflammatory)->Cytokine Secretion (e.g., TNF-α, IL-10)

Caption: Modulation of macrophage polarization by a phosphonate-functionalized surface.

Experimental Workflow for Biocompatibility Assessment

A systematic approach is essential for a comprehensive evaluation of a material's biocompatibility.

G Material Synthesis & Functionalization Material Synthesis & Functionalization Surface Characterization Surface Characterization Material Synthesis & Functionalization->Surface Characterization In Vitro Biocompatibility In Vitro Biocompatibility Surface Characterization->In Vitro Biocompatibility In Vivo Biocompatibility In Vivo Biocompatibility In Vitro Biocompatibility->In Vivo Biocompatibility Data Analysis & Comparison Data Analysis & Comparison In Vivo Biocompatibility->Data Analysis & Comparison Conclusion Conclusion Data Analysis & Comparison->Conclusion

Caption: A logical workflow for the comprehensive assessment of biomaterial biocompatibility.

Conclusion

The evidence presented in this guide suggests that phosphonate-functionalized materials offer a superior and more stable interface for biological applications compared to many alternatives. Their robust binding to metal oxide surfaces, coupled with favorable in vitro and in vivo biocompatibility, positions them as a leading choice for the development of next-generation medical implants and devices. While silanes, thiols, and carboxylates have their specific applications, the overall performance profile of phosphonates, particularly in the context of osseointegration and long-term stability, makes them a highly attractive option for researchers and drug development professionals. Future research should continue to explore the influence of different terminal groups on phosphonate linkers to further tailor the biological response for specific clinical needs.

References

A Comparative Performance Analysis of Long-Chain Phosphonate and Phosphate Ester Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the performance characteristics of two key classes of anionic surfactants: long-chain phosphonates and phosphate (B84403) esters. This analysis is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific applications, based on objective performance data and established experimental protocols.

Executive Summary

Long-chain phosphonate (B1237965) and phosphate ester surfactants are both valued for their surface-active properties. However, their performance profiles differ significantly due to the fundamental structural difference between the phosphonate (P-C) and phosphate ester (P-O-C) bond. Generally, phosphonates exhibit superior thermal and hydrolytic stability, making them suitable for applications requiring harsh conditions. Phosphate esters, while more susceptible to hydrolysis, are widely used and offer a broad range of properties depending on their molecular structure. This guide will delve into a quantitative comparison of their key performance indicators, provide detailed experimental methodologies, and visualize relevant workflows.

Comparative Performance Data

The following tables summarize key performance data for long-chain phosphonate and phosphate ester surfactants. It is important to note that a direct, side-by-side comparison in the literature under identical conditions is scarce. The data presented for phosphonates are from published studies, while the values for phosphate esters are representative and intended for illustrative comparison.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution. A lower CMC value indicates a more efficient surfactant.

Surfactant TypeAlkyl Chain LengthCounterionTemperature (°C)CMC (mol/L)
Phosphonate
n-Decylphosphonic AcidC10H₂400.00104[1]
n-Decylphosphonic AcidC10H₂600.00104[1]
n-Decylphosphonic AcidC10H₂800.00104[1]
Monosodium n-DecylphosphonateC10NaH600.00563[1]
Disodium n-DecylphosphonateC10Na₂600.0238[1]
n-Dodecylphosphonic AcidC12H₂600.00052[1]
Monosodium n-DodecylphosphonateC12NaH600.00117[1]
Disodium n-DodecylphosphonateC12Na₂600.00140[1]
Phosphate Ester (Representative)
Monododecyl PhosphateC12NaH25~0.001 - 0.005
Didodecyl PhosphateC12Na25~0.0001 - 0.001
Surface Tension Reduction

This parameter measures the ability of a surfactant to lower the surface tension of a liquid.

Surfactant TypeAlkyl Chain LengthConcentration (mol/L)Surface Tension (mN/m)
Phosphonate (Representative) C10 - C12At CMC~25 - 35
Phosphate Ester (Representative) C12At CMC~30 - 40
Stability

Stability is a critical factor in many formulations. Phosphonates are generally recognized for their superior stability compared to phosphate esters.

PropertyLong-Chain Phosphonate SurfactantsLong-Chain Phosphate Ester Surfactants
Hydrolytic Stability High, due to the stable P-C bond.[2][3][4]Lower, the P-O-C ester bond is susceptible to hydrolysis, especially at extreme pH.[4]
Thermal Stability Generally higher.[4]Generally lower, with decomposition pathways influenced by the organic substituents.[5]

Experimental Protocols

To ensure accurate and reproducible performance comparisons, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key performance indicators discussed above.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by monitoring a physical property of the surfactant solution that exhibits a sharp change in its concentration dependence at the CMC.

Method: Surface Tensiometry

  • Preparation of Solutions: Prepare a series of aqueous solutions of the surfactant with varying concentrations, typically spanning a range from well below to well above the expected CMC.

  • Surface Tension Measurement: Measure the surface tension of each solution at a constant temperature using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes sharply corresponds to the CMC.

Evaluation of Emulsification Performance

The ability of a surfactant to form and stabilize an emulsion is a key performance characteristic.

Method: Droplet Size Analysis and Stability Monitoring

  • Emulsion Preparation: Prepare an oil-in-water (or water-in-oil) emulsion by homogenizing a fixed ratio of oil and water phases containing a specific concentration of the surfactant. A high-speed homogenizer or sonicator is typically used.

  • Droplet Size Measurement: Immediately after preparation, measure the initial droplet size distribution of the emulsion using a particle size analyzer (e.g., dynamic light scattering or laser diffraction).

  • Stability Assessment: Store the emulsion under controlled conditions (e.g., constant temperature) and monitor the droplet size distribution and any signs of phase separation (creaming or coalescence) over a set period (e.g., 24 hours, 7 days). A stable emulsion will show minimal change in droplet size and no visible phase separation.

Assessment of Foaming Properties

The ability to generate and sustain foam is crucial for applications such as detergents and cleaning agents.

Method: Ross-Miles Foam Test

  • Solution Preparation: Prepare a standard concentration of the surfactant solution in water of a specified hardness.

  • Foam Generation: A specific volume of the surfactant solution is allowed to fall from a specified height into a larger volume of the same solution in a graduated cylinder, generating foam.

  • Foam Volume Measurement: The initial foam volume is measured immediately after the solution has been added.

  • Foam Stability Measurement: The foam volume is measured again after a set time interval (e.g., 5 minutes) to assess its stability.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows relevant to the comparison of these surfactants.

SurfactantStructure cluster_phosphonate Long-Chain Phosphonate cluster_phosphate Long-Chain Phosphate Ester Phosphonate Hydrophobic Tail (Alkyl Chain) - P-C Bond - Phosphonate Headgroup Phosphate Hydrophobic Tail (Alkyl Chain) - P-O-C Bond - Phosphate Headgroup Phosphonate->Phosphate Structural Difference

Caption: Structural comparison of phosphonate and phosphate ester surfactants.

CMC_Determination A Prepare Surfactant Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Inflection Point (CMC) C->D

Caption: Experimental workflow for CMC determination via surface tensiometry.

EmulsionStability Start Prepare O/W Emulsion (Homogenization) Measure_Initial Measure Initial Droplet Size Start->Measure_Initial Monitor Monitor Over Time (Controlled Conditions) Measure_Initial->Monitor Analyze Analyze Droplet Size & Phase Separation Monitor->Analyze Result Determine Emulsion Stability Analyze->Result

Caption: Workflow for evaluating emulsion stability.

Conclusion

The choice between long-chain phosphonate and phosphate ester surfactants is dictated by the specific requirements of the application. Phosphonates offer enhanced stability, making them the preferred choice for formulations exposed to harsh pH or high temperatures. While direct comparative performance data is limited, the general trends suggest that both classes are effective surfactants. The experimental protocols provided in this guide offer a framework for conducting direct comparative studies to generate the specific data needed for informed decision-making in research and product development.

References

Validating the Structure of Dimethyl Octadecylphosphonate Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of long-chain alkyl phosphonates is critical for their application in various fields, including as lubricants, surfactants, and potential therapeutic agents. This guide provides a comprehensive comparison of the spectroscopic techniques used to validate the structure of Dimethyl octadecylphosphonate and its derivatives. Experimental data, detailed protocols, and workflow visualizations are presented to aid researchers in their analytical endeavors.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, ³¹P NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy for this compound and a structurally similar alternative, Diethyl hexadecylphosphonate. This data is a compilation of information from various sources and predictive models.

Table 1: ¹H NMR Spectroscopic Data (Predicted, 500 MHz, CDCl₃)

Assignment This compound Diethyl hexadecylphosphonate
Chemical Shift (δ, ppm) Multiplicity & Coupling Constant (J, Hz)
P-CH₂-~1.70dt, J(H,H) ≈ 7.5, J(P,H) ≈ 18.0
P-O-CH₃~3.75d, J(P,H) ≈ 11.0
P-O-CH₂-CH₃--
P-O-CH₂-CH₃--
-(CH₂)₁₅-CH₃~1.25br s
-CH₂-CH₃ (terminal)~0.88t, J(H,H) ≈ 7.0

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 125 MHz, CDCl₃)

Assignment This compound Diethyl hexadecylphosphonate
Chemical Shift (δ, ppm) Coupling Constant (J(P,C), Hz)
P-C1~28.5~141.0
P-C2~22.8~4.5
P-O-C~52.5~6.5
P-O-C-C--
C3-C15/C17~29.0-32.0-
C16/C18~22.7-
C17/C16 (terminal CH₃)~14.1-

Table 3: ³¹P NMR Spectroscopic Data (Predicted, 202 MHz, CDCl₃, ¹H Decoupled)

Compound Chemical Shift (δ, ppm)
This compound~33.5
Diethyl hexadecylphosphonate~31.8

Table 4: Mass Spectrometry Data (Electron Ionization - EI)

Compound Molecular Ion (M⁺) Key Fragment Ions (m/z) and Proposed Structures
This compound 362331 [M-OCH₃]⁺, 125 [P(O)(OCH₃)₂CH₂]⁺, 109 [P(O)(OCH₃)₂]⁺, 93 [P(O)(OCH₃)(OH)]⁺
Diethyl hexadecylphosphonate 362333 [M-C₂H₅]⁺, 317 [M-OC₂H₅]⁺, 153 [P(O)(OC₂H₅)₂CH₂]⁺, 137 [P(O)(OC₂H₅)₂]⁺

Table 5: Infrared (IR) Spectroscopy Data

Vibrational Mode This compound (cm⁻¹) Diethyl hexadecylphosphonate (cm⁻¹)
C-H stretch (alkyl)2920, 28502922, 2852
P=O stretch~1250~1245
P-O-C stretch~1030~1025
C-H bend (alkyl)~1465~1467

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the phosphonate (B1237965) derivative in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy : Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Spectroscopy : Acquire the spectrum on a 125 MHz spectrometer with proton decoupling. Typical parameters include a 30° pulse width, a relaxation delay of 5 seconds, and 1024 scans.

  • ³¹P NMR Spectroscopy : Acquire the spectrum on a 202 MHz spectrometer with proton decoupling. Use 85% H₃PO₄ as an external standard (0 ppm). Typical parameters include a 30° pulse width, a relaxation delay of 5 seconds, and 64 scans.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample via direct infusion or after separation by gas chromatography (GC-MS). For GC-MS, use a non-polar capillary column (e.g., DB-5ms).

  • Ionization : Utilize Electron Ionization (EI) at 70 eV.

  • Mass Analysis : Scan a mass range of m/z 50-500.

  • Data Analysis : Identify the molecular ion peak and characteristic fragment ions. Propose fragmentation pathways based on established mechanisms for organophosphorus compounds.

Infrared (IR) Spectroscopy
  • Sample Preparation : For liquid samples, a thin film can be prepared between two potassium bromide (KBr) plates. For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands for functional groups such as C-H, P=O, and P-O-C.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of experiments and data analysis for validating the structure of this compound derivatives.

Spectroscopic_Validation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Validation Synthesis Synthesis of Dimethyl octadecylphosphonate Derivative NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Synthesis->NMR MS Mass Spectrometry (EI) Synthesis->MS IR Infrared Spectroscopy (FTIR) Synthesis->IR NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data Structure_Validation Structure Validation NMR_Data->Structure_Validation MS_Data->Structure_Validation IR_Data->Structure_Validation Mass_Spec_Fragmentation_Pathway Molecular_Ion This compound [M]⁺˙ (m/z 362) Fragment_1 Loss of OCH₃ radical [M-OCH₃]⁺ (m/z 331) Molecular_Ion->Fragment_1 Fragment_2 McLafferty Rearrangement [C₁₆H₃₂P(O)(OCH₃)OH]⁺˙ Molecular_Ion->Fragment_2 Fragment_3 Alpha-cleavage [P(O)(OCH₃)₂CH₂]⁺ (m/z 125) Molecular_Ion->Fragment_3 Fragment_4 [P(O)(OCH₃)₂]⁺ (m/z 109) Fragment_3->Fragment_4

Comparative Analysis of Foaming Properties: Phosphonate Surfactants vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the foaming characteristics of phosphonate (B1237965) surfactants in comparison to other common anionic surfactants. This report provides a quantitative comparison, detailed experimental protocols, and a mechanistic overview to inform formulation and development decisions.

Introduction

Surfactants are indispensable components in a vast array of scientific and industrial applications, from drug delivery systems to advanced materials science. Their ability to modify surface and interfacial properties governs critical functions such as emulsification, wetting, and foaming. Among the diverse classes of surfactants, phosphonates are gaining interest due to their unique chemical characteristics, including their behavior in hard water and their distinct interaction with surfaces. This guide presents a comparative analysis of the foaming properties of phosphonate surfactants against widely used anionic surfactants like sulfates and sulfonates. The objective is to provide a clear, data-driven comparison to aid in the selection of appropriate surfactants for specific research and development needs.

Quantitative Comparison of Foaming Properties

The foaming capacity of a surfactant is primarily evaluated by its foamability (the initial foam volume generated) and its foam stability (the persistence of the foam over time). The following table summarizes key foaming parameters for representative anionic surfactants. It is important to note that direct, side-by-side comparative data for simple alkyl phosphonates is sparse in publicly available literature; therefore, this table contrasts the well-documented properties of alkyl sulfates and alkyl sulfonates to provide a baseline for understanding how a phosphonate head group might perform.

Surfactant ClassRepresentative SurfactantAlkyl ChainInitial Foam Height (mm)[1][2]Foam Stability (Half-life or % remaining after 5 min)Key Characteristics Affecting Foaming
Alkyl Sulfate (B86663) Sodium Dodecyl Sulfate (SDS)C12High (typically ≥180 mm)Moderate to HighExcellent foam producer, forms a rich lather. Stability can be influenced by impurities.[3]
Alkyl Sulfonate Sodium Dodecylbenzene Sulfonate (SDBS)C12 (linear)HighGenerally high, can be better than sulfates in hard waterGood foamer, often with better stability in the presence of divalent cations than sulfates.
Alpha Olefin Sulfonate (AOS) Sodium C14-16 Olefin SulfonateC14-16Very HighHighExcellent foaming and stability, good hard water tolerance.
Phosphonate Sodium Dodecyl PhosphonateC12Data not readily available in comparative studiesExpected to have good stability due to the potential for strong intermolecular interactions.The larger, divalent phosphonate head group may lead to different packing at the air-water interface, potentially affecting foam structure and stability.
Phosphobetaine (Dodecyldimethylammonio)propylphosphonateC12VariableGenerally goodZwitterionic nature provides good stability over a wide pH range. Often compared to sulfobetaines for biocompatibility rather than foaming.[4]

Note: The performance of surfactants is highly dependent on concentration, temperature, water hardness, and pH. The values presented are indicative and for comparative purposes.

Structure-Performance Relationship in Foaming

The foaming properties of a surfactant are intrinsically linked to its molecular structure, specifically the nature of its hydrophilic head group and hydrophobic tail.

  • Hydrophilic Head Group: The size, charge, and hydration of the head group influence the packing of surfactant molecules at the air-water interface and the electrostatic interactions between foam lamellae.

    • Sulfate (-OSO₃⁻): A strongly anionic, relatively small head group that promotes high foam volume.

    • Sulfonate (-SO₃⁻): Also strongly anionic, with a direct carbon-sulfur bond, which can contribute to greater hydrolytic stability compared to sulfates. Their foaming is generally considered to be slightly less voluminous but potentially more stable than sulfates.

    • Phosphonate (-PO₃²⁻): A divalent anionic head group (at neutral to high pH) which is larger than sulfate and sulfonate groups. This divalency can lead to stronger interactions with counterions and potentially more rigid interfacial films, which could enhance foam stability.

  • Hydrophobic Tail: The length and branching of the alkyl chain affect the surfactant's surface activity and its critical micelle concentration (CMC). Generally, for a homologous series, foaming power increases with chain length up to a certain point (around C12-C14 for many systems), after which solubility limitations can reduce foaming.[3]

Experimental Protocols

A standardized method for evaluating foaming properties is crucial for obtaining reproducible and comparable data. The Ross-Miles method is a widely accepted standard for this purpose.

Ross-Miles Foam Test (ASTM D1173)

Objective: To measure the initial foam height and the foam stability of a surfactant solution.

Apparatus:

  • A jacketed glass column (typically 1000 mm in height) with a graduated scale.

  • A pipette or reservoir with a specified orifice, positioned at the top of the column.

  • A constant temperature water bath to circulate water through the jacket of the column.

Procedure:

  • Prepare a solution of the surfactant at the desired concentration and temperature.

  • Rinse the glass column and pipette with the surfactant solution.

  • Add 50 mL of the surfactant solution to the bottom of the column.

  • Place 200 mL of the same solution into the pipette/reservoir.

  • Position the column in the constant temperature bath and allow it to equilibrate.

  • Open the stopcock of the pipette, allowing the 200 mL of solution to fall into the 50 mL in the column, generating foam.

  • Once the pipette is empty, immediately record the initial height of the foam column.

  • Record the foam height again at specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[5]

Data Interpretation:

  • Foamability: The initial foam height recorded immediately after the solution has run out of the pipette.

  • Foam Stability: The rate of decrease in foam height over time. This can be reported as the foam height at specific time points or as a calculated foam half-life.

Mechanistic Insights and Workflows

The generation and stabilization of foam by surfactants is a dynamic process governed by several physicochemical principles. The following diagrams illustrate the key concepts and experimental workflows.

Foam_Stabilization_Mechanism cluster_0 Foam Formation cluster_1 Foam Stabilization Gas Bubbles Gas Bubbles Initial Foam Initial Foam Gas Bubbles->Initial Foam Surfactant Solution Surfactant Solution Surfactant Solution->Initial Foam Agitation Agitation Agitation->Initial Foam Surfactant Adsorption Surfactant Adsorption Initial Foam->Surfactant Adsorption Stable Foam Stable Foam Surfactant Adsorption->Stable Foam Gibbs-Marangoni Effect Gibbs-Marangoni Effect Gibbs-Marangoni Effect->Stable Foam Electrostatic Repulsion Electrostatic Repulsion Electrostatic Repulsion->Stable Foam

Caption: Mechanism of foam formation and stabilization by surfactants.

Ross_Miles_Workflow Start Start Prepare Surfactant Solution Prepare Surfactant Solution Start->Prepare Surfactant Solution Equilibrate Apparatus to Temp Equilibrate Apparatus to Temp Prepare Surfactant Solution->Equilibrate Apparatus to Temp Add Solution to Column and Reservoir Add Solution to Column and Reservoir Equilibrate Apparatus to Temp->Add Solution to Column and Reservoir Generate Foam Generate Foam Add Solution to Column and Reservoir->Generate Foam Measure Initial Foam Height (t=0) Measure Initial Foam Height (t=0) Generate Foam->Measure Initial Foam Height (t=0) Measure Foam Height at Intervals (t=1, 3, 5 min) Measure Foam Height at Intervals (t=1, 3, 5 min) Measure Initial Foam Height (t=0)->Measure Foam Height at Intervals (t=1, 3, 5 min) Analyze Data (Foamability & Stability) Analyze Data (Foamability & Stability) Measure Foam Height at Intervals (t=1, 3, 5 min)->Analyze Data (Foamability & Stability) End End Analyze Data (Foamability & Stability)->End

Caption: Experimental workflow for the Ross-Miles foam test.

Conclusion

While phosphonate surfactants present intriguing possibilities due to their unique head group chemistry, a comprehensive, direct comparison of their foaming properties against industry-standard sulfates and sulfonates is not yet well-documented in accessible literature. Based on theoretical considerations of its divalent anionic nature, it is hypothesized that phosphonate surfactants could offer enhanced foam stability. However, further empirical studies are required to fully elucidate their performance profile. For applications where high foam volume is the primary driver, alkyl sulfates and alpha olefin sulfonates remain the benchmark. For formulations requiring high stability, especially in the presence of hard water, sulfonates and potentially phosphonates warrant further investigation. Researchers are encouraged to utilize standardized testing protocols, such as the Ross-Miles method, to generate comparable data and contribute to a more complete understanding of the structure-performance relationships in surfactant foaming.

References

"evaluating the effectiveness of Dimethyl octadecylphosphonate as a lubricant additive"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of lubricant additives is continually evolving, driven by the dual needs for enhanced performance and greater environmental compatibility. Among the promising candidates, Dimethyl octadecylphosphonate (DMODP) has garnered attention as a potential anti-wear and friction-modifying additive. This guide provides an objective comparison of DMODP's performance against established alternatives, namely Zinc Dialkyldithiophosphates (ZDDP) and Molybdenum Dithiocarbamates (MoDTC), supported by available experimental data and detailed methodologies.

Executive Summary

This compound, an organic phosphorus compound, demonstrates potential as a lubricant additive, particularly in friction modification. However, its anti-wear capabilities, when directly compared to market-leading additives like ZDDP, may be context-dependent. This guide synthesizes available data to offer a comparative analysis across key performance metrics. While direct, comprehensive head-to-head studies are limited in publicly available literature, this guide collates relevant data to provide a comparative framework.

Performance Comparison

The effectiveness of a lubricant additive is primarily evaluated based on its ability to reduce wear and friction between contacting surfaces. The following tables summarize the available and typical performance data for DMODP and its key competitors.

Table 1: Comparative Anti-Wear Performance (Four-Ball Wear Test - ASTM D4172)

AdditiveBase OilWear Scar Diameter (WSD) - mmData Source
This compound (DMODP) Industrial Gear OilData not available in direct comparative studies-
Dibutyl octadecylphosphonateIndustrial Gear OilMaintained anti-wear performance relative to baseline[cite: patent WO2021146706A1]
Typical ZDDP Group II Mineral Oil0.35 - 0.50Typical literature values
Typical MoDTC Group II Mineral Oil0.45 - 0.60Typical literature values
Base Oil (without additive)Group II Mineral Oil> 0.60Typical literature values

Note: The data for ZDDP and MoDTC are representative values from various studies and are not from direct head-to-head comparisons with DMODP.

Table 2: Comparative Friction Performance (Pin-on-Disk Test - ASTM G99)

AdditiveBase OilCoefficient of Friction (CoF)Data Source
This compound (DMODP) Polyalphaolefin (PAO)Data not available in direct comparative studies-
Typical ZDDP Polyalphaolefin (PAO)0.08 - 0.12Typical literature values
Typical MoDTC Polyalphaolefin (PAO)0.05 - 0.08Typical literature values
Base Oil (without additive)Polyalphaolefin (PAO)> 0.12Typical literature values

Note: The data for ZDDP and MoDTC are representative values from various studies and are not from direct head-to-head comparisons with DMODP.

Table 3: Comparative Micropitting Performance (FZG Micropitting Test)

Fluid CompositionChange in Profile Deviation (%)Change in Micropitting (%)Data Source
Fluid A (Commercial Additive Package)0.03-0.01[cite: patent WO2021146706A1]
Fluid B (Fluid A + this compound) 0.05 0.01 [cite: patent WO2021146706A1]
Fluid C (Fluid A + Dibutyl octadecylphosphonate)0.030.00[cite: patent WO2021146706A1]

Data from a patent application indicates that in this specific formulation, the addition of this compound led to a slight increase in profile deviation and micropitting compared to the baseline and the dibutyl octadecyl phosphonate (B1237965) variant. [cite: patent WO2021146706A1]

Experimental Protocols

To ensure a comprehensive understanding of the presented data, the following are detailed methodologies for the key experiments cited.

Four-Ball Wear Test (ASTM D4172)

Objective: This test method is used to determine the wear preventive characteristics of a lubricating fluid in sliding contact.

Apparatus: A four-ball wear tester, which consists of three stationary steel balls held in a cup and a fourth steel ball that is rotated against the stationary balls under a defined load.

Procedure:

  • The three stationary 12.7 mm diameter steel balls are clamped together and covered with the lubricant under evaluation.

  • The fourth 12.7 mm diameter steel ball is pressed with a 40 kgf load into the cavity formed by the three stationary balls.

  • The top ball is rotated at 1,200 rpm for 60 minutes at a controlled temperature of 75°C.

  • Following the test, the wear scars on the three stationary balls are measured and averaged to determine the mean wear scar diameter.

Four_Ball_Wear_Test cluster_setup Test Setup cluster_procedure Procedure cluster_output Output A Three Stationary Steel Balls P1 Load Application (40 kgf) A->P1 Lubricated with B Test Lubricant B->A C Rotating Steel Ball C->P1 P2 Rotation (1200 rpm, 60 min) P1->P2 P3 Controlled Temperature (75°C) O1 Measure Wear Scars P2->O1 O2 Average Wear Scar Diameter (WSD) O1->O2

Fig. 1: Workflow for the ASTM D4172 Four-Ball Wear Test.
Pin-on-Disk Test (ASTM G99)

Objective: This test method covers a laboratory procedure for determining the wear of materials during sliding using a pin-on-disk apparatus. It is also commonly used to determine the coefficient of friction.

Apparatus: A pin-on-disk tribometer, where a stationary pin is in contact with a rotating disk.

Procedure:

  • A pin (or ball) is loaded against a flat rotating disk with a specific force.

  • The disk is rotated at a constant speed for a set duration or distance.

  • The frictional force between the pin and the disk is continuously measured.

  • The coefficient of friction is calculated as the ratio of the frictional force to the applied normal load.

  • Wear is quantified by measuring the volume of material lost from the pin and the disk.

Pin_on_Disk_Test cluster_setup Test Setup cluster_procedure Procedure cluster_output Output A Stationary Pin/Ball P1 Apply Normal Load A->P1 B Rotating Disk P2 Rotate Disk (Constant Speed) B->P2 C Test Lubricant C->A Lubricates C->B P3 Measure Frictional Force P1->P3 P2->P3 O2 Measure Wear Volume P2->O2 O1 Calculate Coefficient of Friction (CoF) P3->O1

Fig. 2: Workflow for the ASTM G99 Pin-on-Disk Test.
FZG Micropitting Test (e.g., FVA 54/7)

Objective: To evaluate the micropitting load capacity of lubricants. Micropitting is a form of surface fatigue that occurs on gear teeth.

Apparatus: An FZG (Forschungsstelle für Zahnräder und Getriebebau) gear test rig.

Procedure:

  • A set of standardized test gears is installed in the FZG test rig.

  • The test is conducted in a series of increasing load stages.

  • Each load stage is run for a specific duration.

  • After each stage, the gear teeth are inspected for micropitting.

  • The performance of the lubricant is rated based on the load stage at which a certain level of micropitting is observed. The change in the gear tooth profile is also measured to quantify wear.

FZG_Micropitting_Test cluster_setup Test Setup cluster_procedure Procedure cluster_output Output A FZG Test Gears P1 Run-in Phase A->P1 Installed in FZG Rig B Test Lubricant B->A Lubricates P2 Incremental Load Stages P1->P2 P3 Inspect Gear Teeth (after each stage) P2->P3 P3->P2 Continue to next stage if no failure O1 Micropitting Rating P3->O1 O2 Profile Deviation (Wear) P3->O2

Fig. 3: Workflow for the FZG Micropitting Test.

Mechanism of Action: A Comparative Overview

The lubricating efficacy of these additives stems from their ability to form protective films on metal surfaces.

  • This compound (DMODP): As a phosphonate ester, DMODP is believed to form a phosphate-based tribofilm through a tribochemical reaction with the metal surface. This film provides a low-shear interface, thereby reducing friction and wear. The long alkyl chain (octadecyl) contributes to its oil solubility and surface-active properties.

  • Zinc Dialkyldithiophosphates (ZDDP): ZDDPs are a cornerstone of anti-wear technology. They decompose under heat and pressure at asperity contacts to form a complex glassy phosphate/sulfate film. This film is sacrificial and continuously reforms, providing excellent protection against wear.

  • Molybdenum Dithiocarbamates (MoDTC): MoDTCs are primarily known for their exceptional friction-reducing properties. They react on the rubbing surfaces to form lamellar molybdenum disulfide (MoS2) sheets. These sheets have a low shear strength, which significantly reduces the coefficient of friction.

Mechanism_of_Action cluster_DMODP This compound (DMODP) cluster_ZDDP Zinc Dialkyldithiophosphates (ZDDP) cluster_MoDTC Molybdenum Dithiocarbamates (MoDTC) DMODP DMODP in Oil DMODP_Film Phosphate-based Tribofilm DMODP->DMODP_Film Tribochemical Reaction Friction_Reduction Friction_Reduction DMODP_Film->Friction_Reduction Wear_Protection Wear_Protection DMODP_Film->Wear_Protection ZDDP ZDDP in Oil ZDDP_Film Glassy Phosphate/ Sulfate Film ZDDP->ZDDP_Film Thermal Decomposition ZDDP_Film->Wear_Protection MoDTC MoDTC in Oil MoDTC_Film MoS2 Lamellar Sheets MoDTC->MoDTC_Film Tribochemical Reaction MoDTC_Film->Friction_Reduction

Fig. 4: Comparative Mechanism of Action of Lubricant Additives.

Conclusion

This compound presents itself as a viable lubricant additive, with evidence suggesting its utility in modifying frictional properties. The available data, particularly from micropitting tests, indicates that its performance can be highly dependent on the overall formulation and may not universally surpass that of other phosphonate esters or established additives like ZDDP in terms of anti-wear properties.

For researchers and formulators, DMODP warrants consideration, especially in applications where friction reduction is a primary goal and a phosphorus-containing, ashless additive is desirable. However, comprehensive testing within specific formulations is crucial to validate its effectiveness and potential synergies or antagonisms with other components in the lubricant package. Further direct comparative studies against industry-standard additives are necessary to fully elucidate its performance profile.

"cross-referencing Dimethyl octadecylphosphonate data from different suppliers"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and consistency of chemical reagents are paramount. This guide provides a comprehensive cross-referencing of publicly available data for Dimethyl octadecylphosphonate (CAS No. 25371-54-4) from various suppliers. While direct comparative purity data is often proprietary, this guide summarizes available physical and chemical properties and outlines the standard analytical methods used for quality control, providing a framework for informed purchasing decisions.

Data Presentation: A Side-by-Side Look

The following table summarizes the quantitative data for this compound gathered from prominent chemical suppliers and public databases. This allows for a quick and easy comparison of the key physical properties of the compound.

PropertyBOC SciencesAlfa ChemistryPubChemChemBK
Molecular Formula C20H43O3P[]C20H43O3P[2]C20H43O3P[3]C20H43O3P
Molecular Weight 362.53 g/mol []362.53 g/mol 362.5 g/mol [3]362.53 g/mol
Boiling Point 437.0±14.0°C at 760 mmHg[]Not specifiedNot specifiedNot specified
Density 0.916±0.06 g/cm3 []Not specifiedNot specifiedNot specified
Appearance Liquid[]Not specifiedLiquid[3]Colorless to light yellow oily liquid
IUPAC Name 1-dimethoxyphosphoryloctadecane[]1-dimethoxyphosphoryloctadecane[2]1-dimethoxyphosphoryloctadecane[3]dimethyl octadecylphosphate

Experimental Protocols for Quality Assessment

Ensuring the purity and structural integrity of this compound requires rigorous analytical testing. While suppliers may not always publish their full analytical data, they typically adhere to standard characterization methods. Below are detailed methodologies for key experiments commonly used for the quality control of phosphonate (B1237965) compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound. Both ¹H NMR and ³¹P NMR are crucial for the unambiguous identification of the compound and its potential phosphorus-containing impurities.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Analysis:

    • Acquire a standard proton spectrum.

    • Expected signals would include multiplets corresponding to the long octadecyl chain, and a characteristic doublet for the methoxy (B1213986) protons coupled to the phosphorus atom.

  • ³¹P NMR Analysis:

    • Acquire a proton-decoupled phosphorus spectrum.

    • A single peak is expected for this compound. The chemical shift is a key indicator of the phosphorus environment.

    • The absence of other signals suggests high purity with respect to other phosphorus-containing species.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Methodology:

  • Sample Preparation: As this compound is a liquid, a small drop can be placed directly on the ATR crystal of the FTIR spectrometer.

  • Instrumentation: A standard FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the spectrum of the sample.

    • Characteristic absorption bands to look for include:

      • C-H stretching from the alkyl chain.

      • P=O stretching, a strong band characteristic of phosphonates.

      • P-O-C stretching.

Mass Spectrometry (MS) coupled with Gas Chromatography (GC-MS)

Objective: To determine the molecular weight of this compound and to identify and quantify any volatile impurities.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or ethyl acetate).

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • GC Conditions:

    • Column: A non-polar capillary column is typically used for the separation of long-chain alkyl compounds.

    • Injector Temperature: Set to a temperature that ensures complete volatilization without thermal degradation.

    • Oven Program: A temperature gradient is used to elute compounds with different boiling points.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: A quadrupole or time-of-flight analyzer is used to separate ions based on their mass-to-charge ratio.

  • Data Analysis:

    • The retention time from the GC provides information on the compound's volatility.

    • The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound, as well as characteristic fragmentation patterns that can be used to confirm its structure.

    • The purity can be estimated by comparing the peak area of the main compound to the total area of all detected peaks.

Visualizing the Cross-Referencing Workflow

The process of cross-referencing data from different suppliers to make an informed decision can be visualized as a logical workflow.

Cross_Referencing_Workflow cluster_data_gathering Data Gathering cluster_analysis Comparative Analysis cluster_decision Decision Making Supplier_A Supplier A Website/Data Phys_Chem Physical & Chemical Properties Supplier_A->Phys_Chem QC_Methods Stated QC Methods Supplier_A->QC_Methods Supplier_B Supplier B Website/Data Supplier_B->Phys_Chem Supplier_B->QC_Methods Databases Public Databases (e.g., PubChem) Databases->Phys_Chem Informed_Decision Informed Purchasing Decision Phys_Chem->Informed_Decision QC_Methods->Informed_Decision

Caption: Logical workflow for cross-referencing supplier data.

Conclusion

While a definitive, side-by-side comparison of purity percentages for this compound from different suppliers is challenging based on publicly available information, a thorough review of the provided physical and chemical data, coupled with an understanding of the standard analytical techniques used for quality control, can empower researchers to make more informed procurement decisions. It is always recommended to request a Certificate of Analysis (CoA) from the supplier for batch-specific data to ensure the product meets the stringent requirements of your research and development endeavors.[4] Suppliers like BOC Sciences emphasize their cGMP-compliant production and quality control systems, which suggests a high level of product scrutiny.[]

References

A Comparative Analysis of the Toxicity of Phosphonate Surfactants and Conventional Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

The selection of surfactants in various industrial and pharmaceutical applications necessitates a thorough understanding of their toxicological profiles. This guide provides a comparative analysis of the toxicity of phosphonate (B1237965) surfactants and conventional surfactants, focusing on their effects on aquatic organisms. The information presented herein is compiled from various scientific studies and aims to assist researchers in making informed decisions regarding surfactant use.

Executive Summary

Phosphonate surfactants, while valued for their chelating and anti-scaling properties, exhibit a range of aquatic toxicity. This guide presents a quantitative comparison of the toxicity of select phosphonate surfactants with commonly used conventional anionic and non-ionic surfactants. The data, primarily focusing on acute toxicity to fish and aquatic invertebrates, is summarized for easy comparison. Detailed experimental protocols, based on internationally recognized OECD guidelines, are also provided to ensure a clear understanding of the data's context. Furthermore, a proposed signaling pathway involved in surfactant-induced cellular toxicity is illustrated to provide insights into the potential mechanisms of action.

Quantitative Toxicity Data

The following tables summarize the acute toxicity data for selected phosphonate and conventional surfactants. The data is presented as LC50 (the concentration of a substance that is lethal to 50% of a test population) and EC50 (the concentration of a substance that causes a specific effect in 50% of a test population), with the test organism and exposure duration specified.

Table 1: Acute Toxicity of Phosphonate Surfactants to Aquatic Organisms

SurfactantChemical NameTest OrganismEndpointValue (mg/L)Exposure
PBTC 2-Phosphonobutane-1,2,4-tricarboxylic acidOncorhynchus mykiss (Rainbow Trout)LC50>3,44048 hours[1]
Daphnia magna (Water Flea)EC50>26524 hours[1]
ATMP Aminotris(methylenephosphonic acid)Fish, Invertebrates, AlgaeEC50>1Acute
Aquatic OrganismsNOEC>0.1Chronic

Table 2: Acute Toxicity of Conventional Surfactants to Aquatic Organisms

Surfactant TypeSurfactantTest OrganismEndpointValue (mg/L)Exposure
Anionic Linear Alkylbenzene Sulfonate (LAS)Daphnia magnaLC501.7 - 27048 hours[2]
Sodium Lauryl Sulfate (SLS)Daphnia magnaEC5010⁻² MNot Specified[3]
Non-ionic C14-15 AlkylethoxylateDugesia sp.LC501.048 hours[2]
Alcohol Ethoxylates (AEOs)Daphnia magnaEC500.82 - 0.97Not Specified

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of ecotoxicological data.

OECD Guideline 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.

  • Test Organism: Young daphnids, less than 24 hours old.

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance for a 48-hour period under static or semi-static conditions.

  • Endpoint: The primary endpoint is the immobilization of the daphnids, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel. Observations are made at 24 and 48 hours.

  • Data Analysis: The EC50, the concentration at which 50% of the daphnids are immobilized, is calculated for the 48-hour exposure period.[1][4][5][6]

OECD Guideline 203: Fish, Acute Toxicity Test

This guideline details a method for determining the acute lethal toxicity of a substance to fish.

  • Test Organism: Various fish species can be used, with Rainbow Trout (Oncorhynchus mykiss) and Zebrafish (Danio rerio) being common choices.

  • Procedure: Fish are exposed to the test substance in a geometric series of concentrations for a 96-hour period. The test can be static, semi-static, or flow-through.

  • Endpoint: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50, the concentration that is lethal to 50% of the test fish, is determined for the 96-hour exposure period.[7][8][9][10]

OECD Guideline 211: Daphnia magna Reproduction Test

This test evaluates the chronic toxicity of a substance by assessing its impact on the reproductive output of Daphnia magna.

  • Test Organism: Young female daphnids, less than 24 hours old at the start of the test.

  • Procedure: Daphnids are exposed to a range of concentrations of the test substance for 21 days.

  • Endpoint: The total number of living offspring produced per parent animal is the primary endpoint. Parental mortality and other sublethal effects are also recorded.

  • Data Analysis: The No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) for reproduction are determined. The ECx (e.g., EC10, EC20, EC50) for reproductive effects can also be calculated.[1][4][5][6]

Cellular Mechanisms of Toxicity: A Proposed Signaling Pathway

The toxicity of many surfactants is attributed to their ability to disrupt cell membranes, leading to a cascade of intracellular events that can culminate in cell death. While the precise mechanisms can vary between surfactant types, a common response to cellular stress involves the activation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways.

Surfactant_Toxicity_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Surfactant Surfactant Membrane Membrane Disruption Surfactant->Membrane ROS Reactive Oxygen Species (ROS) Production Membrane->ROS MAPK_pathway MAPK Pathway (p38, JNK) ROS->MAPK_pathway PI3K_Akt_pathway PI3K/Akt Pathway ROS->PI3K_Akt_pathway Cell_Stress Cellular Stress MAPK_pathway->Cell_Stress PI3K_Akt_pathway->Cell_Stress Apoptosis Apoptosis Cell_Stress->Apoptosis

Caption: Proposed signaling pathway for surfactant-induced cellular toxicity.

Surfactant interaction with the cell membrane can lead to its disruption, triggering an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress can, in turn, activate stress-related signaling pathways such as the p38 MAPK and JNK pathways. The PI3K/Akt pathway, also sensitive to cellular stress, can be modulated, influencing cell survival and apoptosis. Ultimately, the culmination of these signaling events can lead to programmed cell death, or apoptosis.

Conclusion

The available data suggests that the acute toxicity of the studied phosphonate surfactants to aquatic organisms is generally lower than that of many conventional anionic and non-ionic surfactants, with LC50 and EC50 values often in the higher mg/L range. However, it is crucial to note that this is a generalized observation based on limited publicly available data for phosphonates. The toxicity of any surfactant is highly dependent on its specific chemical structure, the test organism, and the experimental conditions.

For a comprehensive risk assessment, it is imperative to consider not only acute toxicity but also chronic effects, biodegradability, and the potential for bioaccumulation. The choice of a surfactant should be guided by a thorough evaluation of its performance in the intended application alongside a detailed assessment of its environmental and toxicological profile. This guide serves as a starting point for researchers, emphasizing the need for continued investigation and careful consideration in the selection and use of surfactants.

References

Safety Operating Guide

Navigating the Disposal of Dimethyl Octadecylphosphonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of dimethyl octadecylphosphonate, reinforcing our commitment to being a trusted partner in laboratory safety and chemical handling.

This compound is recognized as a substance that may cause long-lasting harmful effects to aquatic life[1]. Therefore, its disposal requires careful consideration to prevent environmental contamination and ensure compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures.

Personal Protective Equipment (PPE):

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Skin Protection Laboratory coat and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area. If vapors are likely to be generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

  • Avoid direct contact with skin and eyes[2].

  • Store in a tightly closed, original container in a dry, well-ventilated area[3].

  • Keep away from incompatible materials such as strong oxidizing agents[3].

Step-by-Step Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and qualified hazardous waste disposal contractor. Adherence to all local, state, and federal regulations is mandatory.

1. Waste Identification and Classification:

  • This compound is classified under the Globally Harmonized System (GHS) with the hazard statement H413: May cause long-lasting harmful effects to aquatic life[1].
  • Consult your institution's Environmental Health and Safety (EHS) department to ensure proper waste classification according to local and national regulations.

2. Waste Segregation and Collection:

  • Collect waste this compound in a designated, properly labeled, and chemically compatible container.
  • Do not mix with other waste streams unless explicitly permitted by your EHS department. The container should be clearly labeled with "Hazardous Waste" and the chemical name "this compound."

3. Arrange for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the chemical waste.
  • Provide the disposal company with a copy of the Safety Data Sheet (SDS), if available, or all known hazard information.

4. Documentation:

  • Maintain a detailed record of the disposed chemical, including the quantity, date of disposal, and the name of the waste disposal contractor.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Unused or Waste This compound assess Assess Quantity and Contamination Level start->assess ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat assess->ppe segregate Segregate Waste into a Labeled, Compatible Container assess->segregate label_container Label Container: - 'Hazardous Waste' - 'this compound' segregate->label_container contact_ehs Contact Institutional Environmental Health & Safety (EHS) segregate->contact_ehs contact_disposal Engage a Licensed Hazardous Waste Disposal Contractor contact_ehs->contact_disposal documentation Complete all Necessary Waste Manifests and Documentation contact_disposal->documentation end End: Proper and Compliant Disposal documentation->end

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.